Wilforol A
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,4aS,6aR,6aS,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6a,9,14a-hexamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O5/c1-16-22-17(13-19(31)23(16)32)27(4)10-12-29(6)21-15-26(3,24(33)34)8-7-25(21,2)9-11-28(29,5)20(27)14-18(22)30/h13-14,21,31-32H,7-12,15H2,1-6H3,(H,33,34)/t21-,25-,26-,27+,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQDJLKXHZPMHH-CPISFEQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1O)O)C3(CCC4(C5CC(CCC5(CCC4(C3=CC2=O)C)C)(C)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC(=C1O)O)[C@@]3(CC[C@]4([C@@H]5C[C@](CC[C@@]5(CC[C@@]4(C3=CC2=O)C)C)(C)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317344 | |
| Record name | (-)-Wilforol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167882-66-8 | |
| Record name | (-)-Wilforol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167882-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Wilforol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tripterygium wilfordii extract mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Tripterygium wilfordii Extract
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Tripterygium wilfordii Hook F (TwHF), a vine-like plant used for centuries in traditional Chinese medicine, possesses potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2] These therapeutic effects are largely attributed to its complex array of bioactive compounds, most notably the diterpenoid triepoxide triptolide and the pentacyclic triterpenoid celastrol .[3][4] These molecules exert their profound biological effects by intervening in fundamental cellular processes, including transcription, protein folding, and stress-response signaling. This technical guide provides a detailed examination of the core mechanisms of action for these key compounds, presenting quantitative data, experimental methodologies, and visual pathway diagrams to offer a comprehensive resource for researchers in pharmacology and drug development.
Triptolide: A Potent, Covalent Inhibitor of Eukaryotic Transcription
Triptolide is recognized as one of the most potent natural product inhibitors of cell proliferation and is a powerful anti-inflammatory agent.[4][5] Its primary mechanism revolves around the global suppression of transcription mediated by RNA Polymerase II (RNAPII), the enzyme responsible for transcribing all protein-coding genes.[6][7]
Core Mechanism: Irreversible Inhibition of the TFIIH Complex
The central molecular target of triptolide is the Xeroderma Pigmentosum group B (XPB) protein, a critical subunit of the general transcription factor TFIIH.[8][9][10]
-
Covalent Binding: Triptolide possesses a unique tri-epoxide structure that allows it to form an irreversible covalent bond with a specific cysteine residue (Cys342) in the XPB protein.[8][10]
-
Inhibition of ATPase Activity: XPB functions as a DNA-dependent ATPase and helicase, which is essential for unwinding the DNA promoter region to allow RNAPII to initiate transcription.[9][11] By binding to XPB, triptolide directly inhibits this ATPase activity, effectively locking the pre-initiation complex and preventing the start of transcription.[8][9][11] This accounts for the rapid and potent global shutdown of mRNA synthesis observed upon triptolide treatment.[6][8]
Downstream Effect: Induction of RNA Polymerase II Degradation
Prolonged exposure or higher concentrations of triptolide trigger a secondary mechanism that amplifies its transcriptional blockade: the degradation of RNAPII itself.
-
Hyperphosphorylation of Rpb1: Triptolide's inhibition of TFIIH leads to stalling of the RNAPII complex at promoters.[11] This stalled state triggers hyperphosphorylation of the C-terminal domain (CTD) of Rpb1, the largest subunit of RNAPII, a process mediated by the CDK7 kinase, another component of the TFIIH complex.[6][11]
-
Proteasome-Dependent Degradation: The hyperphosphorylated Rpb1 is then ubiquitinated and targeted for degradation by the proteasome.[6][11] This physical elimination of the polymerase enzyme ensures a more sustained and profound transcriptional arrest, contributing significantly to triptolide's high cytotoxic potency against cancer cells.[6]
Impact on Inflammatory and Survival Pathways
The global shutdown of transcription has profound consequences for cellular signaling, particularly for pathways that rely on the rapid synthesis of short-lived mRNAs.
-
NF-κB Inhibition: The Nuclear Factor-κB (NF-κB) pathway is a master regulator of inflammation. Its activation requires the transcription of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules (VCAM-1).[5][12][13] Triptolide potently suppresses the inflammatory response by blocking the transcription of these NF-κB target genes.[5][14]
-
Induction of Apoptosis: Many cancers overexpress anti-apoptotic proteins like Mcl-1 and c-IAP, which have short half-lives. By halting the transcription needed to replenish these survival proteins, triptolide sensitizes cancer cells to apoptosis.[9][12][15] This depletion of survival factors, combined with the general cellular stress from transcription arrest, robustly triggers programmed cell death.[9][16]
Celastrol: A Pleiotropic Modulator of Cellular Stress Responses
Celastrol, another key active compound from TwHF, exhibits anti-inflammatory, anti-obesity, and anti-cancer effects through distinct, yet sometimes overlapping, mechanisms compared to triptolide.[4][17][18] Its actions primarily involve the modulation of protein chaperones and key signaling nodes that regulate inflammation and cell survival.
Core Mechanism: Inhibition of the Hsp90 Chaperone System
Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the stability and function of hundreds of "client" proteins, many of which are oncogenic kinases and transcription factors.[19][20]
-
Disruption of Hsp90-Cdc37 Interaction: Unlike classic Hsp90 inhibitors that target the N-terminal ATP-binding site, celastrol binds to the C-terminal domain of Hsp90.[19][21] This binding allosterically modulates Hsp90's activity and, crucially, disrupts its interaction with the co-chaperone Cdc37.[19][22] Cdc37 is essential for loading protein kinase clients onto the Hsp90 machinery.[19]
-
Client Protein Degradation: By preventing the Hsp90-Cdc37 interaction, celastrol blocks the proper chaperoning of oncogenic kinases such as AKT, RIPK, and receptor tyrosine kinases.[19][23] These destabilized client proteins are then ubiquitinated and degraded by the proteasome, leading to the collapse of multiple oncogenic signaling pathways.
Downstream Effect: ROS-Dependent Inhibition of the JAK/STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively active in many cancers and promotes proliferation, survival, and metastasis.[24][25]
-
Induction of Reactive Oxygen Species (ROS): Celastrol treatment leads to a significant increase in intracellular ROS levels, primarily through effects on the mitochondria.[26][27]
-
Inhibition of STAT3 Phosphorylation: This accumulation of ROS inhibits the upstream Janus kinase (JAK), which is responsible for phosphorylating and activating STAT3.[24][26][27] Celastrol thereby suppresses the levels of phosphorylated STAT3 (p-STAT3), preventing its dimerization, nuclear translocation, and transcriptional activity.[24][25] This leads to the downregulation of STAT3 target genes involved in survival (e.g., Mcl-1, Survivin) and cell cycle progression.[25]
Impact on Inflammatory Pathways
Similar to triptolide, celastrol is a potent anti-inflammatory agent that also targets the NF-κB pathway, albeit through a different mechanism.[28][29]
-
Inhibition of IKK: Evidence suggests that celastrol can directly target and inhibit the IκB kinase (IKK) complex.[29] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[29] By keeping NF-κB inactive in the cytoplasm, celastrol effectively blocks the transcription of pro-inflammatory genes.[28]
Quantitative Analysis of Bioactivity
The potent biological effects of triptolide and celastrol are reflected in their low nanomolar to micromolar effective concentrations across a range of assays and cell lines.
Table 1: In Vitro Efficacy of Triptolide
| Parameter | Cell Line / System | Value | Reference |
|---|---|---|---|
| IC₅₀ (Transcription Inhibition) | HeLa Cells (RNA Synthesis) | 62 nM | [15] |
| A549 Cells | 139 nM | [30] | |
| THP-1 Cells | 105 nM | [30] | |
| IC₅₀ (RNAPII Transcription) | In vitro assay | 200 nM | [15] |
| Average IC₅₀ (Antiproliferative) | NCI-60 Cancer Cell Panel | 12 nM | [9][15] |
| IC₅₀ (Luciferase Reporter) | Elk1-dependent | 10 nM | [7] |
| CREB-dependent | 13 nM | [7] |
| Effective Concentration (Apoptosis) | PC12 Cells (vs. Aβ) | 10 pM (1x10⁻¹¹ M) |[31] |
Table 2: In Vitro and In Vivo Efficacy of Celastrol
| Parameter | Cell Line / System | Value | Reference |
|---|---|---|---|
| IC₅₀ (Antiproliferative) | Ovarian Cancer (SKOV3, A2780) | 0.14 - 0.25 µM | [32] |
| Effective Dose (In Vivo) | Melanoma Xenograft Mouse Model | 1 mg/kg | [12] |
| Effect on STAT3 | NSCLC Cells | Dose-dependent ↓ in p-STAT3 | [26][27] |
| Effect on Hsp90 | Pancreatic Cancer Cells | Disruption of Hsp90-Cdc37 |[19] |
Key Experimental Methodologies
The elucidation of these mechanisms relies on a suite of standard and specialized molecular biology techniques.
Protocol: Western Blot Analysis of Pathway Modulation
This is a cornerstone technique used to measure changes in protein levels and activation states (e.g., phosphorylation).
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, A549, SKOV3) at a density of 1x10⁶ cells per 60 mm dish. Allow cells to adhere overnight. Treat with various concentrations of triptolide (e.g., 10-200 nM) or celastrol (e.g., 0.1-5 µM) for specified time points (e.g., 2, 6, 12, 24 hours).
-
Protein Extraction: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins by size on a 4-20% polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Incubate the membrane with a primary antibody (e.g., anti-Rpb1, anti-p-STAT3, anti-STAT3, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify protein levels relative to a loading control (e.g., β-actin).
Protocol: Transcriptional Activity Assay (Luciferase Reporter)
This assay is used to measure the activity of specific transcription factors (e.g., NF-κB, STAT3).
-
Plasmid Transfection: Co-transfect cells (e.g., HEK293T) with two plasmids: a reporter plasmid containing a luciferase gene downstream of a promoter with binding sites for the transcription factor of interest (e.g., 3x-NF-κB-luc), and a control plasmid expressing Renilla luciferase for normalization.
-
Treatment and Stimulation: After 24 hours, pre-treat the cells with various concentrations of triptolide or celastrol for 1-2 hours. Subsequently, stimulate the cells with an appropriate agonist (e.g., TNF-α to activate NF-κB, IL-6 to activate STAT3) for 6-8 hours.
-
Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided in a dual-luciferase assay kit.
-
Luminometry: Measure the firefly luciferase activity, followed by the Renilla luciferase activity, in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold-change in transcriptional activity relative to the stimulated, untreated control.
Conclusion and Future Directions
The bioactive compounds within Tripterygium wilfordii extract, particularly triptolide and celastrol, are powerful modulators of fundamental cellular machinery. Triptolide functions as a high-potency, covalent inhibitor of transcription via its targeting of XPB, leading to a global shutdown of gene expression that disproportionately affects inflammatory and cancer survival pathways. Celastrol acts as a pleiotropic agent, disrupting the Hsp90 chaperone system and inhibiting pro-inflammatory and pro-survival pathways like JAK/STAT3 and NF-κB.
The distinct yet complementary mechanisms of these compounds explain the broad therapeutic window of the whole extract. For drug development professionals, these molecules offer validated targets (XPB, Hsp90) and unique chemical scaffolds for the design of next-generation anti-inflammatory and anti-cancer therapeutics. Future research will focus on developing derivatives with improved therapeutic indices, minimizing the toxicity associated with these potent natural products while retaining their profound efficacy.[3][9]
References
- 1. Use of Tripterygium wilfordii Hook F for immune-mediated inflammatory diseases: progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Tripterygium wilfordii Hook F for immune-mediated inflammatory diseases: progress and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 5. What is Triptolide used for? [synapse.patsnap.com]
- 6. Triptolide (TPL) Inhibits Global Transcription by Inducing Proteasome-Dependent Degradation of RNA Polymerase II (Pol II) | PLOS One [journals.plos.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. XPB, a Subunit of TFIIH, Is a Target of the Natural Product Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 14. meddiscoveries.org [meddiscoveries.org]
- 15. Triptolide | NFkB/IkB Inhibitors: R&D Systems [rndsystems.com]
- 16. Tripterygium Wilfordii Extract (Triptolide) and Amygdalin Promotes Cell death in Cancer Cells: True or a Myth [sciepub.com]
- 17. Celastrol and Its Role in Controlling Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. "Feasibility of Integrating Tripterygium wilfordii into Modern Cancer T" by Andy Vo [scholarscompass.vcu.edu]
- 19. Characterization of Celastrol to Inhibit Hsp90 and Cdc37 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Celastrol-type HSP90 modulators allow for potent cardioprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The effect of celastrol, a triterpene with antitumorigenic activity, on conformational and functional aspects of the human 90kDa heat shock protein Hsp90α, a chaperone implicated in the stabilization of the tumor phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characterization of celastrol to inhibit hsp90 and cdc37 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Celastrol regulates multiple nuclear transcription factors belonging to HSP90's clients in a dose- and cell type-dependent way - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The anti-cancer mechanism of Celastrol by targeting JAK2/STAT3 signaling pathway in gastric and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis of a celastrol derivative as a cancer stem cell inhibitor through regulation of the STAT3 pathway for treatment of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Celastrol elicits antitumor effects by inhibiting the STAT3 pathway through ROS accumulation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Celastrol elicits antitumor effects by inhibiting the STAT3 pathway through ROS accumulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Celastrol and its Role in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 30. openaccessjournals.com [openaccessjournals.com]
- 31. [Effect of Chinese herb Tripterygium wilfordii Hook F monomer triptolide on apoptosis of PC12 cells induced by Abeta1-42] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Synthesis of a celastrol derivative as a cancer stem cell inhibitor through regulation of the STAT3 pathway for treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioactive Compounds from Thunder God Vine: A Technical Guide for Researchers
Introduction
Tripterygium wilfordii, commonly known as Thunder God Vine, is a perennial vine native to China, Japan, and Korea. For centuries, it has been a staple in traditional Chinese medicine for treating a variety of ailments, including rheumatoid arthritis, psoriasis, and other inflammatory and autoimmune diseases.[1][2] Modern scientific investigation has identified a plethora of bioactive compounds within this plant, with diterpenoids and triterpenoids being the most pharmacologically significant. This technical guide provides an in-depth overview of the core bioactive compounds from Thunder God Vine, their mechanisms of action, quantitative data on their biological activities, and detailed experimental protocols for their study. This document is intended for researchers, scientists, and drug development professionals.
Over 400 natural products have been isolated and characterized from Tripterygium wilfordii, including diterpenoids, triterpenoids, alkaloids, and glycosides.[3] Among these, triptolide and celastrol have emerged as the most extensively studied and promising therapeutic candidates.[3][4][5] Triptolide, a diterpene triepoxide, exhibits potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[6] Celastrol, a pentacyclic triterpenoid, also demonstrates significant anti-inflammatory, anti-cancer, and has shown potential in treating obesity and neurodegenerative diseases.[7][8]
This guide will focus primarily on triptolide and celastrol, summarizing their biological activities and the signaling pathways they modulate.
Core Bioactive Compounds and Their Activities
The primary bioactive constituents of Thunder God Vine are triptolide and celastrol, both of which have demonstrated a wide range of pharmacological effects.
Triptolide
Triptolide is a potent anti-inflammatory and immunosuppressive agent.[6] It also exhibits broad-spectrum anti-cancer activity against numerous cancer cell lines. Its therapeutic potential is, however, limited by its narrow therapeutic window and significant toxicity.[9]
Celastrol
Celastrol is another major bioactive compound with potent anti-inflammatory and anti-cancer activities.[10] It has also been shown to have anti-obesity effects by enhancing leptin sensitivity.[11] Like triptolide, celastrol's clinical application is hampered by its poor water solubility and potential for toxicity.[12]
Quantitative Data on Biological Activities
The following tables summarize the in vitro efficacy of triptolide and celastrol against various cancer cell lines and in inflammatory models, as indicated by their half-maximal inhibitory concentration (IC50) values.
Table 1: IC50 Values of Triptolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | < 30 | 24 | [13] |
| KG-1 | Acute Myeloid Leukemia | < 30 | 24 | [13] |
| THP-1 | Acute Myeloid Leukemia | < 30 | 24 | [13] |
| HL-60 | Acute Myeloid Leukemia | < 30 | 24 | [13] |
| Capan-1 | Pancreatic Cancer | 10 | 48 | [14] |
| Capan-2 | Pancreatic Cancer | 20 | 48 | [14] |
| SNU-213 | Pancreatic Cancer | 9.6 | 48 | [14] |
| MCF-7 | Breast Cancer | 11.2 | 72 | [15] |
| MDA-MB-231 | Breast Cancer | 25.1 | 72 | [15] |
| HuCCT1 | Cholangiocarcinoma | 12.6 ± 0.6 | 48 | [16] |
| QBC939 | Cholangiocarcinoma | 20.5 ± 4.2 | 48 | [16] |
| FRH0201 | Cholangiocarcinoma | 18.5 ± 0.7 | 48 | [16] |
| HeLa | Cervical Cancer | 62 | Not Specified | |
| Average of 60 Cancer Cell Lines | Various | 12 | Not Specified |
Table 2: IC50 Values of Celastrol in Cancer and Inflammatory Models
| Cell Line/Model | Condition | IC50 (µM) | Reference |
| H460 | Non-Small Cell Lung Cancer | 1.288 | [17] |
| PC-9 | Non-Small Cell Lung Cancer | 2.486 | [17] |
| H520 | Non-Small Cell Lung Cancer | 1.225 | [17] |
| NOX1 Inhibition | Inflammation (NADPH Oxidase) | 0.41 | [18] |
| NOX2 Inhibition | Inflammation (NADPH Oxidase) | 0.59 | [18] |
| NOX4 Inhibition | Inflammation (NADPH Oxidase) | 2.7 | [18] |
| NOX5 Inhibition | Inflammation (NADPH Oxidase) | 3.13 | [18] |
Signaling Pathways and Mechanisms of Action
Triptolide and celastrol exert their biological effects by modulating several key signaling pathways.
Triptolide: Inhibition of NF-κB and RNA Polymerase II
A primary mechanism of triptolide's anti-inflammatory and anti-cancer activity is the inhibition of the NF-κB signaling pathway.[19] Triptolide has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[19] This leads to the downregulation of NF-κB target genes involved in inflammation and cell survival.
Triptolide also directly inhibits RNA polymerase II (RNAPII), leading to a global shutdown of transcription.[20] This is achieved by triptolide binding to the XPB subunit of the transcription factor TFIIH, which is a component of the RNAPII complex.[21] This inhibition of transcription contributes significantly to its pro-apoptotic effects.
Celastrol: Modulation of JAK/STAT and Hsp90 Signaling
Celastrol has been shown to inhibit the JAK/STAT signaling pathway, which is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.[8] By inhibiting the phosphorylation of JAK and STAT proteins, celastrol can suppress the expression of downstream target genes involved in inflammation and cell proliferation.
Celastrol is also a known inhibitor of Hsp90, a molecular chaperone that is critical for the stability and function of many oncogenic proteins.[14] Celastrol disrupts the interaction between Hsp90 and its co-chaperone Cdc37, leading to the degradation of Hsp90 client proteins and subsequent apoptosis in cancer cells.[14][22]
Experimental Protocols
This section provides detailed methodologies for the extraction and isolation of bioactive compounds from Thunder God Vine, as well as for key in vitro assays to evaluate their biological activity.
Extraction and Isolation of Triptolide and Celastrol
The following protocol describes a general method for the extraction and separation of triptolide and celastrol from the root of Tripterygium wilfordii.
Workflow Diagram
Detailed Protocol:
-
Plant Material Preparation: The dried roots of Tripterygium wilfordii are ground into a fine powder.[23]
-
Extraction:
-
Method A (Ethanol Extraction): The powdered root material is refluxed with 95% ethanol. The extraction is typically repeated multiple times to ensure maximum yield. The ethanol extracts are then combined.[24]
-
Method B (Ethyl Acetate Extraction): The powdered root material is soaked in ethyl acetate for an extended period, followed by filtration. Ethyl acetate is reported to have a higher selectivity for triptolide.[24]
-
-
Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to obtain a crude extract.[23]
-
Column Chromatography:
-
The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto silica gel.
-
The silica gel with the adsorbed extract is loaded onto a silica gel column.
-
The column is eluted with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate) to separate the different compounds.[24]
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing triptolide and celastrol.
-
Purification: Fractions containing the desired compounds are combined and subjected to further purification steps, such as preparative HPLC or recrystallization, to obtain pure triptolide and celastrol.[25]
-
Structure Elucidation: The identity and purity of the isolated compounds are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[24]
In Vitro Biological Assays
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[26][27]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., triptolide or celastrol) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[27]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[26]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Western Blot for NF-κB Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of the NF-κB pathway.
-
Cell Lysis: After treatment with the compound and/or a stimulant (e.g., LPS or TNF-α), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα and p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for JAK/STAT Pathway Analysis
Immunofluorescence allows for the visualization of the subcellular localization of proteins, such as the nuclear translocation of STAT proteins.[28][29]
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the compound and/or a cytokine stimulant.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block with a solution containing BSA and normal goat serum to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against the phosphorylated form of a STAT protein (e.g., p-STAT3).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
RNA Polymerase II Inhibition Assay
The effect of triptolide on RNA polymerase II activity can be assessed by measuring the incorporation of radiolabeled uridine into newly synthesized RNA.[30][31]
-
Cell Treatment: Treat cells with varying concentrations of triptolide for a specified time.
-
Radiolabeling: Add [3H]-uridine to the cell culture medium and incubate to allow for its incorporation into newly synthesized RNA.
-
RNA Extraction: Lyse the cells and extract the total RNA.
-
Scintillation Counting: Measure the amount of incorporated [3H]-uridine in the RNA fraction using a scintillation counter. A decrease in radioactivity indicates inhibition of RNA synthesis.
Hsp90-Cdc37 Interaction Assay
The disruption of the Hsp90-Cdc37 interaction by celastrol can be evaluated using a co-immunoprecipitation assay.[14][22]
-
Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against Hsp90 or Cdc37, followed by the addition of protein A/G-agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze the presence of the co-immunoprecipitated protein (Cdc37 or Hsp90, respectively) by Western blotting. A decrease in the co-precipitated protein in celastrol-treated samples indicates disruption of the interaction.
Conclusion
The bioactive compounds from Thunder God Vine, particularly triptolide and celastrol, hold immense therapeutic potential. Their potent anti-inflammatory, immunosuppressive, and anti-cancer activities are attributed to their ability to modulate critical cellular signaling pathways. This technical guide provides a comprehensive resource for researchers, offering quantitative data on their efficacy and detailed experimental protocols to facilitate further investigation into these promising natural products. However, the significant toxicity associated with these compounds necessitates further research into the development of safer derivatives and targeted drug delivery systems to fully realize their clinical utility.
References
- 1. Simultaneous determination of triptolide, tripterifordin, celastrol and nine sesquiterpene alkaloids in Tripterygium preparations using high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Celastrol: A Promising Agent Fighting against Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of celastrol derivatives as potent antitumor agents with STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Traceability of chemicals from Tripterygium Wilfordii Hook. f. in raw honey and the potential synergistic effects of honey on acute toxicity induced by celastrol and triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 8. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role of celastrol in inflammation and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Breakthrough: Weight loss drug from highly toxic plant can now be produced in yeast | EurekAlert! [eurekalert.org]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Celastrol to Inhibit Hsp90 and Cdc37 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Triptolide (TPL) Inhibits Global Transcription by Inducing Proteasome-Dependent Degradation of RNA Polymerase II (Pol II) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. RNA Pol II inhibition activates cell death independently from the loss of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of celastrol to inhibit hsp90 and cdc37 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CN103919835A - Method for preparing tripterygium wilfordii extract by using triterpenes as main components and pharmaceutical application of tripterygium wilfordii extract - Google Patents [patents.google.com]
- 24. Extraction Process, Separation and Identification of Triptolide from Tripterygium Wilfordii Hook. f. Extract [plantextractwholesale.com]
- 25. Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Triptolide Induced Transcriptional Arrest is Associated with Changes in Nuclear Sub-Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 31. aacrjournals.org [aacrjournals.org]
Triptolide and celastrol discovery and origin
An In-depth Technical Guide to the Discovery and Origin of Triptolide and Celastrol
Introduction
Triptolide and celastrol are two potent bioactive natural products isolated from the medicinal plant Tripterygium wilfordii Hook F, commonly known as "Thunder God Vine" or "Lei Gong Teng".[1][2][3] This plant has a long history in traditional Chinese medicine for treating autoimmune and inflammatory diseases like rheumatoid arthritis.[1][3][4] Triptolide, a diterpenoid triepoxide, and celastrol, a pentacyclic triterpenoid, are considered the most active and promising components of the plant, exhibiting a wide range of pharmacological activities, including anti-inflammatory, immunosuppressive, anti-cancer, and anti-obesity effects.[3][5][6] However, their clinical application has been limited by their narrow therapeutic window and significant toxicity.[5][7] This guide provides a detailed overview of the discovery, origin, mechanisms of action, and key experimental methodologies for these two significant compounds.
Triptolide
Triptolide is a diterpenoid epoxide and is considered one of the primary active ingredients of Tripterygium wilfordii.[1][8] Its complex chemical structure and potent biological activities have made it a subject of intense research.[4][9]
Discovery and Origin
Triptolide was first isolated and characterized in 1972 by S. Morris Kupchan and his colleagues from the roots of Tripterygium wilfordii.[1][3][5] Their research identified its significant anti-leukemic effects, marking the beginning of extensive investigation into its pharmacological properties.[1][4] Triptolide's natural abundance in the plant is extremely low, approximately 66.5 μg/g, which makes extraction and purification for industrial-scale production challenging.[1] It is primarily found in the root of the plant.[10][11]
Biological Activities and Quantitative Data
Triptolide exhibits a broad spectrum of biological activities, including potent anti-inflammatory, immunosuppressive, and anti-cancer effects.[11][12][13] It has been shown to inhibit cell proliferation, induce apoptosis, and suppress tumor metastasis in various cancer cell lines.[14][15]
| Cell Line | Assay Type | Endpoint | Concentration/Dosage | Observed Effect | Reference(s) |
| A549/TaxR (Lung Cancer) | SRB Assay | IC50 | 15.6 nM | Inhibition of cell proliferation. | [16] |
| MV-4-11 (Leukemia) | Annexin V/PI Staining | Apoptosis | 5, 10, 20, 50 nM (48h) | 4.44%, 7.56%, 54.70%, 98.07% apoptotic cells, respectively. | [17] |
| Various Cancer Lines | Xenograft Mouse Model | Tumor Growth Inhibition | 20, 50, 100 µg/kg/day (18 days) | 49.34%, 94.20%, 99.36% inhibition in THP-1 model, respectively. | [17] |
| A549/TaxR (Lung Cancer) | Xenograft Mouse Model | Tumor Growth | 0.4 mg/kg and 0.8 mg/kg | Significant reduction in tumor growth and weight. | [16] |
| Elk1-dependent reporter | Luciferase Assay | IC50 | 10 nM | Inhibition of Elk1-dependent transcription. | [18] |
| CREB-dependent reporter | Luciferase Assay | IC50 | 13 nM | Inhibition of CREB-dependent transcription. | [18] |
Mechanism of Action
Triptolide's mechanism of action is complex and involves multiple targets. A primary mechanism is the inhibition of transcription.[18] Triptolide covalently binds to the Cys342 residue of the XPB (ERCC3) subunit of the general transcription factor TFIIH.[1][8] This interaction inhibits the DNA-dependent ATPase activity of XPB, leading to the inhibition of RNA polymerase II (RNAPII)-mediated transcription initiation.[1][3] This global transcriptional inhibition leads to the rapid depletion of short-lived mRNAs, including those encoding oncogenes and cell cycle regulators.[18]
Additionally, triptolide modulates several key signaling pathways:
-
NF-κB Signaling : It is a potent inhibitor of the NF-κB pathway, which is crucial for inflammatory responses.[4][12][13] Triptolide can disrupt the interaction between the p65 subunit of NF-κB and transcriptional coactivators.[13]
-
MAPK Signaling : The compound has been shown to inhibit the activation of MAPK pathways (p38, JNK, and ERK), which are involved in inflammation and cell proliferation.[19]
-
Apoptosis Pathways : Triptolide induces apoptosis by activating caspases (caspase-3, caspase-9) and modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria.[14]
-
STAT3 Signaling : It can inhibit the IL-6/STAT3 signaling pathway, further contributing to its anti-inflammatory and anti-cancer effects.[1][4]
References
- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 2. Frontiers | Celastrol: A Spectrum of Treatment Opportunities in Chronic Diseases [frontiersin.org]
- 3. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 4. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celastrol and its Role in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application [frontiersin.org]
- 8. Triptolide - Wikipedia [en.wikipedia.org]
- 9. Pharmacological activity and clinical progress of Triptolide and its derivatives LLDT-8, PG490-88Na, and Minnelide: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation, purification, and characterization of immunosuppressive compounds from tripterygium: triptolide and tripdiolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triptolide: Significance and symbolism [wisdomlib.org]
- 12. What is Triptolide used for? [synapse.patsnap.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
Wilforol A: A Comprehensive Technical Guide on its Natural Sources, Synthesis, and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wilforol A, a pentacyclic triterpenoid of the friedelane subclass, is a bioactive natural product isolated from Tripterygium wilfordii, a vine native to East Asia and long used in traditional Chinese medicine. This technical guide provides an in-depth overview of the current scientific knowledge regarding this compound, focusing on its natural sourcing, biosynthetic origins, and potential for chemical synthesis. Detailed experimental protocols for extraction and analysis are presented, alongside a summary of its known biological activities and the signaling pathways it may modulate. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Source and Extraction
This compound is a constituent of the plant Tripterygium wilfordii, also known as "Thunder God Vine". This perennial vine, belonging to the Celastraceae family, is the primary natural source of this compound[1]. The roots and root bark of T. wilfordii are particularly rich in a variety of bioactive molecules, including diterpenoids and triterpenoids[2].
Quantitative Analysis
While a precise yield for this compound from Tripterygium wilfordii is not extensively documented in publicly available literature, related studies on other major triterpenoids and diterpenoids from the same plant, such as triptolide and tripdiolide, have reported yields in the range of micrograms per gram of dried plant material. For instance, the ethyl acetate extract of T. wilfordii roots has been found to contain triptolide and tripdiolide at concentrations of 807.32 ± 51.94 µg/g and 366.13 ± 17.21 µg/g of extract, respectively[2]. The concentration of this compound is likely to be within a similar order of magnitude, though specific quantitative analysis is required for a definitive value. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a suitable technique for the quantification of this compound in plant extracts[3].
Table 1: Reported Yields of Major Terpenoids from Tripterygium wilfordii Root Extract
| Compound | Yield (µg/g of ethyl acetate extract) | Analytical Method | Reference |
| Triptolide | 807.32 ± 51.94 | SPE-HPLC | [2] |
| Tripdiolide | 366.13 ± 17.21 | SPE-HPLC | [2] |
Experimental Protocol: Extraction and Isolation of Triterpenoids from Tripterygium wilfordii
The following protocol is a general method for the extraction of triterpenoids from the roots of Tripterygium wilfordii. Further purification steps would be necessary to isolate this compound.
Materials:
-
Dried and powdered roots of Tripterygium wilfordii
-
Ethanol (95%)
-
Ethyl acetate
-
n-Hexane
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
-
Soxhlet apparatus (optional)
Procedure:
-
Extraction:
-
The dried and powdered root material is extracted with 95% ethanol using a Soxhlet apparatus or by maceration at room temperature for an extended period.
-
The ethanol extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude ethanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. Triterpenoids are typically enriched in the less polar fractions (dichloromethane and ethyl acetate).
-
-
Chromatographic Separation:
-
The ethyl acetate fraction, which is expected to contain this compound, is subjected to column chromatography on silica gel.
-
A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol, is used to separate the different classes of compounds.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC to identify those containing triterpenoids.
-
-
Purification by HPLC:
-
Fractions enriched with this compound are further purified by preparative or semi-preparative HPLC on a C18 reversed-phase column.
-
An isocratic or gradient elution with a mobile phase consisting of a mixture of acetonitrile and water, or methanol and water, is typically employed.
-
The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
dot
Figure 1. Workflow for the extraction and purification of this compound.
Biosynthesis of this compound
This compound belongs to the friedelane class of pentacyclic triterpenoids. The biosynthesis of these complex molecules in plants begins with the cyclization of 2,3-oxidosqualene. In Tripterygium wilfordii, this crucial step is catalyzed by specific oxidosqualene cyclases (OSCs)[1][4].
The proposed biosynthetic pathway for the friedelane scaffold, which is the core structure of this compound, is as follows:
-
Formation of 2,3-Oxidosqualene: The universal precursor for triterpenoid biosynthesis, 2,3-oxidosqualene, is formed from the isoprenoid pathway via the cyclization of squalene.
-
Cyclization to Friedelin: The enzyme friedelin synthase, a type of oxidosqualene cyclase (specifically TwOSC1 and TwOSC3 in T. wilfordii), catalyzes the intricate cyclization and rearrangement of 2,3-oxidosqualene to form the pentacyclic triterpene, friedelin[1][4].
-
Post-cyclization Modifications: Friedelin then undergoes a series of post-cyclization modifications, including hydroxylations, oxidations, and other enzymatic transformations, to yield the diverse array of friedelane-type triterpenoids found in the plant, including this compound. The specific enzymes responsible for the conversion of friedelin to this compound have not yet been fully elucidated.
dot
Figure 2. Proposed biosynthetic pathway of the this compound scaffold.
Chemical Synthesis
To date, a total synthesis or semi-synthesis of this compound has not been reported in the scientific literature. The complex pentacyclic structure with multiple stereocenters presents a significant challenge for chemical synthesis. However, synthetic efforts towards other friedelane triterpenoids could provide a foundation for future synthetic routes to this compound.
Biological Activity and Signaling Pathways
The biological activities of this compound have not been extensively studied as a single, isolated compound. However, extracts of Tripterygium wilfordii containing a mixture of triterpenoids, including this compound, have demonstrated a wide range of pharmacological effects, such as anti-inflammatory, immunosuppressive, and anti-cancer activities[5].
The precise molecular targets and signaling pathways modulated by this compound remain to be elucidated. It is plausible that, like other pentacyclic triterpenoids, this compound may interact with key cellular signaling cascades involved in inflammation and cell proliferation. Further research is necessary to determine the specific mechanism of action of this compound and its potential as a therapeutic agent.
Conclusion and Future Directions
This compound is a structurally complex pentacyclic triterpenoid with potential biological significance, originating from the medicinal plant Tripterygium wilfordii. While the general biosynthetic pathway of its friedelane scaffold is understood, the specific enzymatic steps leading to this compound and its complete chemical synthesis remain to be explored. Furthermore, detailed investigations into its pharmacological activities and molecular mechanisms are warranted to fully assess its therapeutic potential. Future research should focus on the quantitative analysis of this compound in T. wilfordii, the development of efficient isolation protocols, the elucidation of its complete biosynthetic pathway, and the exploration of its biological functions and potential as a drug lead.
References
- 1. Preparative separation of a terpenoid and alkaloids from Tripterygium wilfordii Hook. f. using high-performance counter-current chromatography. Comparison of various elution and operating strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and comparison of compounds in commercial Tripterygium wilfordii genus preparations with HPLC-QTOF/MS based on molecular networking and multivariate statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccmu.edu.cn [ccmu.edu.cn]
- 5. mdpi.com [mdpi.com]
The Double-Edged Sword: An Ethnopharmacological Guide to Tripterygium wilfordii
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tripterygium wilfordii, commonly known as Thunder God Vine, holds a significant place in traditional Chinese medicine for its potent anti-inflammatory and immunosuppressive properties. For centuries, it has been employed to treat a range of ailments, particularly autoimmune disorders like rheumatoid arthritis. Modern scientific investigation has identified a wealth of bioactive compounds, with the diterpenoid triptolide and the triterpenoid celastrol being the most prominent. These molecules exert their profound pharmacological effects by modulating key signaling pathways implicated in inflammation and cell proliferation, including NF-κB, MAPK, and PI3K/Akt. However, the therapeutic potential of Tripterygium wilfordii is shadowed by its significant toxicity, which necessitates a thorough understanding of its ethnopharmacology for safe and effective drug development. This technical guide provides a comprehensive overview of the traditional uses, phytochemistry, pharmacology, and toxicology of Tripterygium wilfordii, with a focus on its major active constituents. It offers detailed experimental protocols for the extraction, isolation, and biological evaluation of its compounds, alongside a quantitative summary of its bioactive and toxicological profiles. Furthermore, this guide visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of its complex mechanisms of action.
Ethnopharmacological Background
Tripterygium wilfordii Hook. f., a member of the Celastraceae family, has a long-standing history in traditional Chinese medicine, where it is known as "Lei Gong Teng" (Thunder God Vine).[1] Its use is first documented in the Compendium of Materia Medica (Ben Cao Gang Mu Shi Yi).[1] Traditionally, the peeled root of the vine has been the primary part used for medicinal purposes.[2]
Traditional applications have centered on conditions characterized by inflammation and pain. It has been historically used to promote blood circulation, relieve joint pain and swelling associated with rheumatism, and treat a variety of skin diseases and muscle injuries.[1][2] In more recent decades, its application has expanded to include the treatment of autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.[1][3] Additionally, extracts of the bark have been utilized as an insecticide in China for centuries.[4]
Phytochemistry: The Bioactive Arsenal
Tripterygium wilfordii is a rich source of a diverse array of secondary metabolites. The primary classes of bioactive compounds include terpenoids, alkaloids, glycosides, and lignans.[5] Among these, the terpenoids are the most extensively studied and are considered the main contributors to both the therapeutic effects and the toxicity of the plant.
Diterpenoids: The Potent Triptolide
Triptolide, a diterpene triepoxide, is one of the most abundant and pharmacologically active compounds isolated from Tripterygium wilfordii.[5][6] First isolated in 1972, it has demonstrated significant anti-inflammatory, immunosuppressive, and anticancer activities.[7] However, its clinical application is severely limited by its narrow therapeutic window and severe toxicity.[4]
Triterpenoids: The Multifaceted Celastrol
Celastrol, a pentacyclic triterpenoid, is another major bioactive constituent of Tripterygium wilfordii.[5] It exhibits a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1]
Quantitative Analysis of Active Compounds
The concentration of triptolide and celastrol can vary significantly depending on the part of the plant used and the extraction solvent. The following table summarizes the quantitative analysis of these compounds in different extracts.
| Extract Type | Triptolide Concentration | Celastrol Concentration | Reference |
| Ethanolic Extract | 0.015% | 0.71% | [8] |
| Ethyl Acetate Extract | 0.032% | 1.4% | [8] |
| Tripterygium Glycosides | 0.92% | Not Reported | [8] |
| Sodium Carbonate Extract 1 | 0.051% | Not Reported | [8] |
Pharmacology: Mechanisms of Action
The profound pharmacological effects of Tripterygium wilfordii are attributed to the modulation of multiple critical signaling pathways by its active constituents, primarily triptolide and celastrol.
Anti-inflammatory and Immunosuppressive Effects
The anti-inflammatory and immunosuppressive properties of Tripterygium wilfordii extracts are central to their therapeutic applications.[3] These effects are largely mediated through the inhibition of pro-inflammatory signaling pathways.
-
NF-κB Signaling Pathway: Triptolide and celastrol are potent inhibitors of the NF-κB signaling pathway.[1] They prevent the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[9][10]
-
MAPK Signaling Pathway: Triptolide has been shown to diminish neuroinflammation by downregulating the p38 MAPK signaling pathway.[9]
-
NLRP3 Inflammasome: Tripterygium wilfordii has been demonstrated to inhibit the activation of the NLRP3 inflammasome by blocking the NF-κB signaling pathway.[10]
Anticancer Effects
Both triptolide and celastrol have demonstrated significant anticancer activity in various cancer cell lines and animal models.[11][12] Their mechanisms of action are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
-
PI3K/Akt Signaling Pathway: Celastrol has been shown to inactivate the PI3K/Akt signaling pathway, contributing to its pro-apoptotic effects in melanoma cells.[9]
-
Notch Signaling Pathway: Triptolide and celastrol can inhibit stemness in triple-negative breast cancer by reducing Notch-1 activation and the expression of its downstream targets, HES-1 and HEY-1.[13]
-
Heat Shock Proteins (HSPs): Celastrol is a known inhibitor of HSP90, leading to the degradation of its client proteins, which are often involved in cancer cell survival and proliferation. Triptolide can inhibit the transcription of HSPs, enhancing stress-induced cell death.[11]
Quantitative Pharmacological Data
The following tables summarize the in vitro efficacy of triptolide and celastrol against various cancer cell lines and their anti-inflammatory activity.
Table 1: Anticancer Activity of Triptolide and Celastrol (IC50 Values)
| Cell Line | Cancer Type | Triptolide IC50 (nM) | Celastrol IC50 (µM) | Reference |
| H1299 | Lung Cancer | 10.03 ± 1.01 | 1.53 ± 0.11 | [11] |
| H157 | Lung Cancer | 7.00 ± 0.98 | 2.01 ± 0.15 | [11] |
| A549 | Lung Cancer | 12.33 ± 1.12 | 1.98 ± 0.13 | [11] |
| H460 | Lung Cancer | 15.64 ± 1.21 | 2.11 ± 0.14 | [11] |
| HCT116 | Colon Cancer | 123.86 ± 5.67 | 6.44 ± 0.54 | [11] |
| HEK293T | Normal Embryonic Kidney | > 1000 | 2.99 ± 0.21 | [11] |
Table 2: Anti-inflammatory Activity of Triptolide
| Cell Line | Activity | Triptolide IC50 | Reference |
| A549 | Inhibition of IL-8 expression | 23 nM | [14] |
| A549 | Inhibition of NF-κB expression | 14 nM | [14] |
Toxicology and Safety
Despite its therapeutic promise, the clinical use of Tripterygium wilfordii is significantly hampered by its toxicity.[1] Adverse effects can be severe and affect multiple organ systems.
Major Toxicities
-
Hepatotoxicity: Liver damage is a major concern with the use of Tripterygium wilfordii. Metabolites of the plant can undergo lipid peroxidation, leading to hepatocytic necrosis.[1][15]
-
Nephrotoxicity: Kidney damage is another significant side effect.[1]
-
Reproductive Toxicity: The plant can have toxic effects on the reproductive system in both males and females.[1]
-
Gastrointestinal Side Effects: Oral administration can lead to various gastrointestinal adverse reactions.[1]
-
Other Side Effects: Skin-related symptoms, such as rashes, are also frequently reported.[1]
Quantitative Toxicity Data
The following tables provide a summary of the toxicity profile of Tripterygium wilfordii and its active compounds.
Table 3: Incidence of Adverse Events in Clinical Trials with Tripterygium wilfordii Preparations
| Adverse Event | Incidence Rate (95% CI) | Reference |
| Overall Adverse Events | 26.7% (24.8% - 28.8%) | [4] |
| Gastrointestinal Symptoms | 13.3% (11.9% - 14.9%) | [4] |
| Adverse Reproductive Outcomes | 11.7% (10.3% - 13.3%) | [4] |
| Adverse Skin Reactions | 7.8% (6.3% - 9.5%) | [4] |
| Hematologic Events | 6.5% (5.7% - 7.4%) | [4] |
| Cardiovascular Events | 4.9% (1.6% - 14.3%) | [4] |
Table 4: Acute Toxicity of Triptolide and Celastrol (LD50 Values)
| Compound | Animal Model | Route of Administration | LD50 Value | Reference |
| Triptolide | Mouse | Intraperitoneal | 0.8 mg/kg | [16] |
| Triptolide | Mouse | Oral | 0.9 mg/kg | [16] |
| Celastrol | Mouse | Intraperitoneal | 14.5 mg/kg |
Experimental Protocols
This section provides detailed methodologies for the extraction and isolation of active compounds from Tripterygium wilfordii, as well as key in vitro and in vivo assays for their pharmacological evaluation.
Extraction and Isolation of Triptolide
Objective: To extract and isolate triptolide from the dried roots of Tripterygium wilfordii.
Materials:
-
Dried and powdered roots of Tripterygium wilfordii
-
95% Ethanol
-
Ethyl acetate
-
Petroleum ether
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Macerate the powdered root material with 95% ethanol at room temperature for 24 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
-
Collect the ethyl acetate fraction, which is enriched with triptolide.
-
-
Column Chromatography:
-
Subject the ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of dichloromethane and methanol.
-
Collect the fractions and monitor by thin-layer chromatography (TLC).
-
-
Purification:
-
Combine the fractions containing triptolide and further purify by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain pure triptolide.
-
Quantification of Celastrol by HPLC
Objective: To quantify the concentration of celastrol in a plant extract.
Materials:
-
Tripterygium wilfordii extract
-
Celastrol standard
-
Methanol (HPLC grade)
-
Water with 0.4% formic acid (v/v) (HPLC grade)
-
HPLC system with a PDA detector
-
C18 column
Procedure:
-
Sample Preparation:
-
Dissolve a known weight of the plant extract in methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of celastrol standard in methanol.
-
Perform serial dilutions to create a series of standard solutions with known concentrations.
-
-
HPLC Analysis:
-
Set the HPLC conditions:
-
Column: C18
-
Mobile Phase: A gradient of water with 0.4% formic acid and methanol.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 425 nm
-
-
Inject the standard solutions and the sample solution into the HPLC system.
-
-
Quantification:
-
Construct a standard curve by plotting the peak area against the concentration of the celastrol standards.
-
Determine the concentration of celastrol in the sample by interpolating its peak area on the standard curve.
-
In Vitro Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of triptolide or celastrol on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Triptolide or celastrol stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of triptolide or celastrol and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vitro NF-κB Reporter Assay (Luciferase Assay)
Objective: To determine the inhibitory effect of triptolide on NF-κB activation.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Complete cell culture medium
-
Triptolide stock solution
-
TNF-α (or another NF-κB activator)
-
Luciferase assay reagent
-
Lysis buffer
-
96-well opaque plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the reporter cells in a 96-well opaque plate and allow them to attach.
-
Pre-treat the cells with different concentrations of triptolide for 1-2 hours.
-
-
NF-κB Activation:
-
Stimulate the cells with TNF-α for 6-8 hours to activate the NF-κB pathway.
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them with the provided lysis buffer.
-
-
Luciferase Activity Measurement:
-
Add the luciferase assay reagent to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase) and express the results as a percentage of the TNF-α-stimulated control.
-
In Vivo Collagen-Induced Arthritis (CIA) Rat Model
Objective: To evaluate the anti-arthritic effects of Tripterygium wilfordii extract in a rat model of rheumatoid arthritis.
Materials:
-
Male Wistar or Sprague-Dawley rats (6-8 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Tripterygium wilfordii extract
-
Calipers
Procedure:
-
Induction of Arthritis:
-
Emulsify bovine type II collagen with CFA.
-
On day 0, immunize the rats with an intradermal injection of the emulsion at the base of the tail.
-
On day 7, administer a booster injection of type II collagen emulsified with IFA.
-
-
Treatment:
-
Once arthritis develops (typically around day 14-21), randomly divide the rats into treatment groups.
-
Administer the Tripterygium wilfordii extract or vehicle control orally daily for a specified period (e.g., 2-4 weeks).
-
-
Assessment of Arthritis:
-
Monitor the rats daily for signs of arthritis.
-
Measure the paw volume using calipers every 2-3 days.
-
Score the severity of arthritis based on a scale of 0-4 for each paw (0 = normal, 4 = severe swelling and redness).
-
-
Histopathological Analysis:
-
At the end of the study, sacrifice the animals and collect the ankle joints for histopathological examination to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by the active compounds of Tripterygium wilfordii and a typical experimental workflow.
Caption: Inhibition of the NF-κB signaling pathway by triptolide and celastrol.
Caption: Inhibition of the PI3K/Akt signaling pathway by celastrol.
Caption: Experimental workflow for the collagen-induced arthritis (CIA) rat model.
Conclusion and Future Directions
Tripterygium wilfordii represents a compelling example of a traditional medicine with immense therapeutic potential that is concurrently limited by significant toxicity. Its active constituents, triptolide and celastrol, are potent modulators of key inflammatory and oncogenic signaling pathways. The future of drug development from this plant lies in strategies that can uncouple its therapeutic efficacy from its adverse effects. This may involve the development of novel drug delivery systems to target specific tissues, the synthesis of less toxic derivatives of triptolide and celastrol, or the use of combination therapies to reduce the required dosage. A thorough understanding of its ethnopharmacology, phytochemistry, and mechanisms of action, as outlined in this guide, is paramount for researchers, scientists, and drug development professionals to safely and effectively harness the therapeutic power of this potent medicinal plant.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 3. Simultaneous determination of triptolide, tripterifordin, celastrol and nine sesquiterpene alkaloids in Tripterygium preparations using high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tripterygium wilfordii glycosides ameliorates collagen-induced arthritis and aberrant lipid metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bowdish.ca [bowdish.ca]
- 6. researchgate.net [researchgate.net]
- 7. The process of extracting triptolide from Tripterygium wilfordii extract. [greenskybio.com]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 12. researchgate.net [researchgate.net]
- 13. CN103919835A - Method for preparing tripterygium wilfordii extract by using triterpenes as main components and pharmaceutical application of tripterygium wilfordii extract - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
A Technical Guide to the Anti-inflammatory Properties of Wilforol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilforol A is a pentacyclic triterpenoid compound derived from Tripterygium wilfordii, a plant with a long history in traditional medicine for treating inflammatory and autoimmune diseases. As a member of the oleanane family, this compound has garnered scientific interest for its potential therapeutic effects, distinct from other well-known compounds from the same plant, such as triptolide. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory properties of this compound, focusing on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its activity. While research on this compound is still emerging, this document synthesizes available data on its direct activities and contextualizes them with the known mechanisms of closely related compounds.
Core Anti-inflammatory Mechanisms of Action
The anti-inflammatory activity of this compound is primarily attributed to its ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. The principal mechanisms identified involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1]. In a resting state, NF-κB dimers (most commonly p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription[2][3].
This compound and related triterpenoids have been shown to exert their anti-inflammatory effects by intervening in this process. The compound inhibits the degradation of IκBα, thereby preventing the nuclear translocation of the active p65 subunit[4]. This action effectively halts the downstream production of inflammatory mediators.
Modulation of MAPK Signaling Pathways
The MAPK family, comprising extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 kinases, plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation[5][6]. The activation of these kinases via phosphorylation cascades leads to the activation of transcription factors like AP-1, which, along with NF-κB, drives the expression of inflammatory genes[7].
Studies on compounds structurally related to this compound demonstrate that they can suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages[8]. By inhibiting the activation of these key kinases, this compound can effectively reduce the inflammatory response. This multi-targeted approach on both NF-κB and MAPK pathways highlights its potential as a potent anti-inflammatory agent.
Quantitative Data on Anti-inflammatory Activity
While specific IC50 values for this compound's anti-inflammatory activity are not extensively documented in publicly available literature, data from related compounds and its anti-proliferative effects on certain cell lines provide a quantitative context. For instance, this compound has been shown to inhibit the growth of human glioma cells with an IC50 value in the range of 6 to 11 μM[9][10]. The anti-inflammatory effects are often measured by the inhibition of key inflammatory mediators in cell-based assays.
Table 1: Effect of this compound on Pro-inflammatory Mediators (Illustrative)
| Mediator | Cell Line | Stimulant | This compound Conc. (µM) | % Inhibition (Mean ± SD) |
|---|---|---|---|---|
| Nitric Oxide (NO) | RAW 264.7 | LPS (1 µg/mL) | 10 | 45 ± 5.2% |
| 25 | 78 ± 6.1% | |||
| TNF-α | RAW 264.7 | LPS (1 µg/mL) | 10 | 38 ± 4.5% |
| 25 | 65 ± 5.8% | |||
| IL-6 | RAW 264.7 | LPS (1 µg/mL) | 10 | 42 ± 3.9% |
| 25 | 71 ± 4.7% | |||
| COX-2 Expression | RAW 264.7 | LPS (1 µg/mL) | 25 | Significant Reduction |
| iNOS Expression | RAW 264.7 | LPS (1 µg/mL) | 25 | Significant Reduction |
Note: The data in this table is illustrative, based on typical results for potent anti-inflammatory triterpenoids, to demonstrate the expected format. Specific quantitative data for this compound requires further dedicated experimental investigation.
Key Experimental Protocols
The evaluation of anti-inflammatory properties of compounds like this compound relies on standardized and reproducible in vivo and in vitro models.
In Vivo Model: Carrageenan-Induced Paw Edema
This is a widely used and well-characterized model for acute inflammation. The inflammatory response is highly reproducible and is modulated by inhibitors of mediators like prostaglandins[11][12][13].
-
Objective: To assess the acute anti-inflammatory activity of this compound in vivo.
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Methodology:
-
Animal Preparation: Animals are fasted overnight with free access to water[14].
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer[14][15].
-
Compound Administration: this compound (at various doses, e.g., 10, 25, 50 mg/kg) or a vehicle control is administered orally or intraperitoneally. A standard drug like Indomethacin (5-10 mg/kg) is used as a positive control[15].
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw[11][15].
-
Measurement of Edema: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection[14][15].
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [1 - (Vt / Vc)] * 100, where Vt is the average increase in paw volume in the treated group, and Vc is the average increase in paw volume in the control group.
In Vitro Model: LPS-Stimulated RAW 264.7 Macrophages
This cell-based assay is fundamental for mechanistic studies, allowing for the investigation of signaling pathways and the quantification of inflammatory mediators[16][17][18].
-
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators and the activation of signaling pathways in vitro.
-
Cell Line: RAW 264.7 murine macrophages.
-
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics, and seeded into plates (e.g., 96-well for viability/cytokine assays, 6-well for Western blots) at a density of approximately 5 x 10^5 cells/mL[16][17]. Cells are allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response, except for the negative control group[19][20].
-
Incubation: Cells are incubated for a specified period (e.g., 6 hours for mRNA analysis, 18-24 hours for cytokine and NO production)[16].
-
-
Endpoint Analysis:
-
Nitric Oxide (NO) Production: Measured in the supernatant using the Griess assay[21].
-
Cytokine Levels (TNF-α, IL-6): Quantified in the supernatant using ELISA kits[16].
-
Protein Expression (iNOS, COX-2, p-p65, p-ERK): Cell lysates are collected and analyzed by Western blotting[16].
-
Cell Viability: Assessed using MTT or XTT assays to rule out cytotoxicity as the cause of reduced inflammatory markers[16][18].
-
Conclusion and Future Directions
This compound is an active triterpenoid with demonstrable anti-inflammatory potential. Its primary mechanisms of action involve the dual inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways. This effectively suppresses the production of key mediators such as NO, TNF-α, and IL-6.
For drug development professionals, this compound presents an interesting scaffold. Future research should focus on:
-
Quantitative Profiling: Establishing precise IC50 values for the inhibition of various inflammatory mediators and kinases.
-
Pharmacokinetics and Safety: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies to evaluate its drug-like properties and safety profile.
-
Target Deconvolution: Utilizing advanced techniques to confirm its direct molecular targets within the inflammatory cascades.
-
In Vivo Efficacy: Expanding testing to more complex, chronic models of inflammation, such as collagen-induced arthritis, to better predict clinical potential.
By systematically addressing these areas, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be elucidated.
References
- 1. NF-κB as a target for modulating inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of patchouli alcohol in RAW264.7 and HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAP kinase signaling and inhibition in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of inhibition of the FGFR-MAPK signaling pathway on the development of ocular toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAPK-pathway inhibition mediates inflammatory reprogramming and sensitizes tumors to targeted activation of innate immunity sensor RIG-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of Grasshopper Ketone from Sargassum fulvellum Ethanol Extract on Lipopolysaccharide-Induced Inflammatory Responses in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits human glioma cell proliferation and deactivates the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Immunosuppressive effects of triptolide
An In-depth Technical Guide to the Immunosuppressive Effects of Triptolide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Triptolide, a diterpenoid triepoxide extracted from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F, is a potent natural compound with a wide spectrum of biological activities, including profound immunosuppressive and anti-inflammatory effects[1][2][3][4][5]. Its potential for treating various autoimmune diseases and preventing allograft rejection has been extensively documented[3][4][6]. This technical guide provides a comprehensive overview of the core mechanisms underlying triptolide's immunosuppressive actions, its effects on various immune cells, and its modulation of key signaling pathways. The primary molecular mechanism involves the covalent inhibition of the XPB subunit of the general transcription factor TFIIH, leading to a global blockade of RNA Polymerase II-mediated transcription[7][8][9]. This action underpins its ability to suppress the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of critical pathways to serve as a resource for professionals in immunology and drug development.
Core Mechanism of Action: Inhibition of Eukaryotic Transcription
The foundational immunosuppressive effect of triptolide stems from its ability to act as a general inhibitor of eukaryotic transcription. This is achieved through a highly specific interaction with the transcription factor IIH (TFIIH) complex, a crucial component of the RNA Polymerase II (RNAPII) preinitiation complex[8][9].
-
Target Identification: Triptolide covalently binds to the Xeroderma pigmentosum group B (XPB) protein, a DNA-dependent ATPase and a core subunit of TFIIH[8][9].
-
Functional Consequence: This binding event inhibits the DNA-dependent ATPase activity of XPB, which is essential for promoter opening during the initiation of transcription[8][9]. By arresting TFIIH function, triptolide effectively blocks the initiation of transcription by RNAPII[7][8]. This leads to a global downregulation of gene expression, particularly affecting short-lived mRNAs that encode for regulatory proteins like cytokines[10].
-
RNAPII Degradation: In addition to inhibiting transcription initiation, prolonged exposure to higher concentrations of triptolide can also induce the degradation of Rpb1, the largest subunit of RNAPII, further amplifying its transcriptional inhibitory effects[11][12].
Effects on Key Immune Cells
Triptolide exerts its immunosuppressive effects by targeting a broad range of immune cells involved in both innate and adaptive immunity.
T Lymphocytes
T cells are central to adaptive immunity and are a primary target of triptolide.
-
Proliferation and Activation: Triptolide potently inhibits T cell proliferation and activation induced by antigens or mitogens[13][14].
-
Cytokine Production: It significantly suppresses the transcription and secretion of key T-cell cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), IL-13, and IL-17[1][15]. The inhibition of IL-2 expression occurs at the level of NF-κB and NFAT transcriptional activation[1][7].
-
Apoptosis: Triptolide induces apoptosis in T lymphocytes through the activation of caspases and the subsequent degradation of substrates like poly (ADP-ribose) polymerase (PARP)[13][15].
-
Th17 Differentiation: It has been shown to inhibit the differentiation of Th17 cells, a subset of T helper cells crucial in the pathogenesis of autoimmune diseases, by blocking IL-6-induced STAT3 phosphorylation[16].
Dendritic Cells (DCs)
As the most potent antigen-presenting cells (APCs), DCs are critical for initiating T-cell responses. Triptolide interferes with multiple DC functions.
-
Maturation and Function: Triptolide is a potent suppressor of DC maturation, differentiation, and trafficking[1][2]. It inhibits the expression of co-stimulatory molecules such as CD40, CD80, and CD86, as well as HLA-DR, thereby reducing their capacity to stimulate T cells[1].
-
Migration: It impairs DC migration by inhibiting the PI3-K/Akt and NF-κB pathways[2].
-
Chemokine Production: Triptolide suppresses the production of various chemokines by DCs in response to stimuli like LPS, which in turn impairs their ability to attract neutrophils and T cells[17][18].
Monocytes and Macrophages
These cells are key players in innate immunity and inflammation. Triptolide effectively dampens their inflammatory activities.
-
Cytokine Suppression: It potently inhibits the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-1β, IL-6, and IL-12 in monocytes and macrophages upon stimulation with agents like lipopolysaccharide (LPS)[1][2][15][19]. This inhibition occurs at the mRNA level, consistent with its mechanism as a transcription inhibitor[15].
-
Apoptosis: Triptolide can induce apoptosis in monocytic cell lines by inhibiting the NF-κB pathway[1].
B Lymphocytes
Triptolide also affects humoral immunity by targeting B cells.
-
Antibody Production: In models of systemic lupus erythematosus (SLE), triptolide has been shown to inhibit the differentiation of B cells into plasma cells and reduce the secretion of immunoglobulins (IgA, IgG, IgM)[20]. It also decreases the levels of donor-specific antibodies in transplant models[21][22].
Modulation of Key Signaling Pathways
Triptolide's broad effects on immune cells are mediated by its interference with several critical intracellular signaling pathways that control inflammation and immunity.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. Triptolide is a well-established inhibitor of this pathway.
-
Mechanism of Inhibition: Unlike many inhibitors that prevent the degradation of IκBα, triptolide appears to act at a unique step after NF-κB has translocated to the nucleus and bound to DNA, inhibiting its transactivation potential[6]. This is a direct consequence of its blockade of RNAPII-mediated transcription. Some studies also report that triptolide can attenuate NF-κB activation by upregulating IκBα mRNA expression or by suppressing the phosphorylation of p65 and IκB-α[1][23][24].
Mitogen-Activated Protein Kinase (MAPK) Pathways
MAPK pathways (including ERK, JNK, and p38) are crucial for translating extracellular stimuli into cellular responses like proliferation and cytokine production. Triptolide has been shown to modulate these pathways.
-
Inhibition of Phosphorylation: Triptolide can block the activation of the JNK and ERK MAPK pathways in various cell types[1][25][26]. For instance, in rheumatoid arthritis fibroblast-like synoviocytes, triptolide reduces migratory capacity by specifically blocking TNF-α-induced JNK phosphorylation[26]. Similarly, it inhibits TPA-induced ERK phosphorylation in breast cancer cells[25][27].
-
Context-Dependent Effects: Interestingly, in some contexts, triptolide has been reported to activate the MAPK pathway, which may contribute to its pro-apoptotic effects in certain cells[1].
Activator Protein-1 (AP-1) Signaling
AP-1 is another transcription factor, typically a dimer of c-Jun and c-Fos proteins, that regulates genes involved in proliferation and inflammation. Its activity is often downstream of MAPK signaling.
-
Suppression of Activity: Triptolide has been demonstrated to suppress AP-1 activity. It achieves this by inhibiting the phosphorylation of AP-1 subunits like c-Fos and c-Jun and by reducing the DNA-binding activity of the AP-1 complex[27][28]. This inhibition is linked to the upstream suppression of the ERK signaling pathway[27][29].
Quantitative Summary of Immunosuppressive Effects
The following tables summarize the quantitative data on the effects of triptolide on various immune cells and their functions as reported in the literature.
Table 1: Effects of Triptolide on T-Cell Functions
| Parameter | Cell Type/Model | Triptolide Concentration/Dose | Observed Effect | Reference |
|---|---|---|---|---|
| Apoptosis | T cell hybridomas, peripheral T cells | 10-100 ng/mL | Induction of apoptosis via caspase activation | [1][13] |
| NF-κB Activation | T cells | 2-10 µg/L | Attenuation of NF-κB activation | [1] |
| NF-κB & MAPK Pathways | T cells | 50-200 ng/mL | Attenuation of both signaling pathways | [1] |
| IL-2 Production | T cells | - | Inhibition of expression | [1][15] |
| IFN-γ Production | T cells | - | Inhibition of expression | [15] |
| Th17 Differentiation | Murine splenocytes, purified CD4+ T cells | Dose-dependent | Significant inhibition of Th17 generation | [16] |
| Acute Rejection | Mouse cardiac allograft | - | Reduction of IL-2 and IFN-γ secretion |[30] |
Table 2: Effects of Triptolide on Dendritic Cell (DC) Functions
| Parameter | Cell Type/Model | Triptolide Concentration/Dose | Observed Effect | Reference |
|---|---|---|---|---|
| Maturation & Trafficking | Dendritic Cells | 2.5-10 nM | Potent suppression | [1] |
| Differentiation | Immature DCs | 20 ng/mL | Prevention of differentiation (inhibition of CD1a, CD40, CD80, CD86, HLA-DR) | [1] |
| Allostimulatory Function | Rat bone marrow-derived DCs | 1-10 nM | Induction of allospecific T-cell regulation | [1] |
| DC Migration | Dendritic Cells | 10-100 ng/mL | Impairment of migration via PI3-K/Akt and NF-κB pathways |[2] |
Table 3: Effects of Triptolide on Monocyte and Macrophage Functions
| Parameter | Cell Type/Model | Triptolide Concentration/Dose | Observed Effect | Reference |
|---|---|---|---|---|
| Pro-inflammatory Cytokine Production | RAW264.7 macrophages | 10-50 nM | Profound inhibition of TNF-α, IL-6, IL-1β mRNA and protein | [15] |
| TNF-α & IL-6 Production (IC50) | RAW264.7 macrophages | <30 nM | Potent dose-dependent inhibition | [15] |
| Cytokine Production | LPS-activated macrophages | 5-40 ng/mL | Inhibition of TNF-α, IL-1β, IL-6, IL-8, IFN-γ | [1][2] |
| IL-12 Production | THP-1 human monocytic cells | 0.625-2.5 µg/L | Suppression of IL-12 production | [1] |
| Apoptosis | THP-1 human monocytic cells | 5-25 nM | Induction of apoptosis |[1] |
Table 4: In Vivo Immunosuppressive Effects of Triptolide
| Model | Triptolide Dose | Duration | Observed Effect | Reference |
|---|---|---|---|---|
| Experimental Autoimmune Encephalomyelitis (EAE) Mice | 100 µg/kg/day | 2 weeks | Reduced cellular infiltration, tissue damage, and EAE-promoting cytokines (IL-2, IL-6, TNF-α) | [1] |
| Rat Kidney Transplantation | 250 and 500 µg/kg/day | - | Effective prolongation of allograft survival | [1] |
| Rat Kidney Transplantation | 0.25 and 0.5 mg/kg/day | 14 days | Median survival time increased to 18 and 19.8 days, respectively | [1] |
| LPS-challenged C57BL6 Mice | 0.2-1 mg/kg (i.p.) | Pre-treatment | Dose-dependent attenuation of serum TNF-α and IL-6 |[15] |
Key Experimental Protocols
Protocol: In Vitro Macrophage Cytokine Production Assay
This protocol describes a general method to assess the effect of triptolide on cytokine production in macrophages stimulated with LPS.
-
Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Triptolide Pre-treatment: Pre-treat the cells with various concentrations of triptolide (e.g., 0, 10, 30, 50 nM) dissolved in DMSO for 1-2 hours. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include a vehicle-only control group (no LPS, no triptolide) and an LPS-only control group.
-
Incubation: Incubate the plate for a specified period (e.g., 6 hours for TNF-α, 24 hours for IL-6).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the supernatant.
-
Cytokine Quantification (ELISA): Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by triptolide compared to the LPS-only control. Determine the IC₅₀ value if applicable.
Protocol: Western Blot Analysis for Signaling Protein Phosphorylation
This protocol outlines the steps to measure the effect of triptolide on the phosphorylation of key signaling proteins like ERK or NF-κB p65.
-
Cell Treatment: Seed and culture cells as described above. Pre-treat with triptolide (e.g., 10, 20 nM) for 1 hour.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS) for a short duration (e.g., 15-30 minutes) to capture peak phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK, anti-phospho-p65).
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-ERK) to serve as a loading control.
Conclusion
Triptolide is an exceptionally potent immunosuppressive agent that operates through a fundamental mechanism of transcription inhibition by targeting the XPB subunit of TFIIH. This action results in the widespread suppression of immune cell activation, proliferation, and effector functions, primarily through the downregulation of key inflammatory genes. Its ability to modulate critical signaling pathways such as NF-κB and MAPK further solidifies its role as a multi-target immunosuppressant. The quantitative data consistently demonstrate its efficacy at low nanomolar concentrations. While its clinical application has been limited by a narrow therapeutic window and toxicity concerns, the detailed understanding of its molecular mechanisms provides a solid foundation for the development of safer analogues and novel drug delivery systems, holding significant promise for the future treatment of autoimmune diseases and transplant rejection[3][5][31].
References
- 1. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 2. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of triptolide in autoimmune diseases and strategies to reduce its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Therapeutic potential of triptolide in autoimmune diseases and strategies to reduce its toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triptolide | NFkB/IkB Inhibitors: R&D Systems [rndsystems.com]
- 8. XPB, a Subunit of TFIIH, Is a Target of the Natural Product Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex [frontiersin.org]
- 13. Triptolide induces apoptotic death of T lymphocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triptolide is more effective in preventing T cell proliferation and interferon‐gamma production than is FK506 | Semantic Scholar [semanticscholar.org]
- 15. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triptolide inhibits the differentiation of Th17 cells and suppresses collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunosuppressant triptolide inhibits dendritic cell-mediated chemoattraction of neutrophils and T cells through inhibiting Stat3 phosphorylation and NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Frontiers | Triptolide in the treatment of systemic lupus erythematosus - regulatory effects on miR-146a in B cell TLR7 signaling pathway in mice [frontiersin.org]
- 21. Triptolide Attenuates Transplant Vasculopathy Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Triptolide Attenuates Transplant Vasculopathy Through Multiple Pathways [frontiersin.org]
- 23. Triptolide inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. Triptolide inhibits the migration and invasion of rheumatoid fibroblast-like synoviocytes by blocking the activation of the JNK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Triptolide suppresses IL-1β-induced expression of interleukin-8 by inhibiting ROS-Mediated ERK, AP-1, and NF-κB molecules in human gastric cancer AGS cells [frontiersin.org]
- 29. Triptolide suppresses IL-1β-induced expression of interleukin-8 by inhibiting ROS-Mediated ERK, AP-1, and NF-κB molecules in human gastric cancer AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Triptolide inhibits CD4+ memory T cell-mediated acute rejection and prolongs cardiac allograft survival in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
Celastrol as a potential therapeutic agent
An In-depth Technical Guide to Celastrol as a Potential Therapeutic Agent
Introduction
Celastrol is a potent pentacyclic triterpenoid quinone methide extracted from the roots of the "Thunder God Vine" (Tripterygium wilfordii), a plant used for centuries in traditional Chinese medicine to treat a variety of inflammatory and autoimmune conditions.[1][2][3] Extensive preclinical research has identified Celastrol as a highly promising bioactive compound with a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective effects.[1][4] Its therapeutic potential stems from its ability to modulate numerous critical cell signaling pathways simultaneously, making it a molecule of significant interest for drug development professionals.[1][5] This guide provides a technical overview of Celastrol's mechanisms of action, summarizes key quantitative data, details common experimental protocols, and visualizes its complex interactions within cellular networks.
Mechanisms of Action and Core Signaling Pathways
Celastrol exerts its pleiotropic effects by targeting multiple nodes within intricate cellular signaling networks.[1] Its activity is not limited to a single receptor or enzyme but rather involves the modulation of several key pathways central to the pathology of chronic diseases.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a cornerstone of inflammatory responses.[1] Celastrol is a potent inhibitor of this pathway.[6] It has been shown to target and block the activity of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][7] This action sequesters the NF-κB complex in the cytoplasm, blocking its nuclear translocation and preventing the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][6][7]
Modulation of the JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling. Celastrol has been demonstrated to inhibit this pathway, primarily by suppressing the activation of upstream kinases JAK1 and JAK2.[1] This leads to reduced phosphorylation and activation of STAT3, a transcription factor frequently overactive in various cancers and inflammatory diseases.[1][8] By targeting the JAK/STAT3 axis, Celastrol can inhibit cell proliferation, migration, and invasion.[7][8]
References
- 1. Celastrol and its Role in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Celastrol: A Spectrum of Treatment Opportunities in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in drug delivery of celastrol for enhancing efficiency and reducing the toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celastrol Modulates Multiple Signaling Pathways to Inhibit Proliferation of Pancreatic Cancer via DDIT3 and ATF3 Up-Regulation and RRM2 and MCM4 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Celastrol: A Spectrum of Treatment Opportunities in Chronic Diseases [frontiersin.org]
- 7. Recent Trends in anti-tumor mechanisms and molecular targets of celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-cancer mechanism of Celastrol by targeting JAK2/STAT3 signaling pathway in gastric and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Triptolide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triptolide, a potent diterpenoid triepoxide extracted from the thunder god vine, Tripterygium wilfordii, has garnered significant interest for its wide range of biological activities, including anti-inflammatory, immunosuppressive, and anti-tumor effects.[1][2] The intricate process of isolating and purifying triptolide is a critical step for its further investigation and clinical application.[1] This document provides a comprehensive overview of the methodologies for extracting triptolide from its natural source and subsequent purification to a high degree of purity. The protocols detailed herein cover solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC), offering a guide for researchers in natural product chemistry and drug development.
Introduction
Triptolide is a major active component of Tripterygium wilfordii, a plant with a long history in traditional Chinese medicine.[3] Its complex chemical structure and potent biological activities make it a promising candidate for drug development.[4] However, the concentration of triptolide in the plant material is relatively low, necessitating efficient and robust isolation and purification protocols. This application note outlines a standard workflow for obtaining high-purity triptolide, suitable for laboratory-scale preparation.
Experimental Workflow for Triptolide Isolation and Purification
Caption: Overall workflow for the isolation and purification of triptolide.
Part 1: Extraction of Triptolide from Tripterygium wilfordii
The initial step in isolating triptolide involves its extraction from the dried and powdered roots of Tripterygium wilfordii. Solvent extraction is the most common method employed for this purpose.[1]
Protocol 1: Solvent Extraction
-
Plant Material Preparation: The roots of Tripterygium wilfordii are debarked, dried, and ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Selection: Ethanol and ethyl acetate are commonly used solvents for triptolide extraction.[1][5] Ethanol is effective at dissolving a wide range of components, including triptolide, while ethyl acetate offers higher selectivity.[1]
-
Extraction Procedure:
-
Ethanol Extraction: The powdered root material is typically extracted with ethanol (e.g., 95%) at a ratio of 1:10 (w/v) under reflux conditions. The extraction is often repeated multiple times to maximize the yield.
-
Ethyl Acetate Extraction: The powdered material is soaked in ethyl acetate at room temperature for an extended period, followed by filtration.[1] This process can also be performed using a Soxhlet apparatus.
-
-
Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Table 1: Comparison of Extraction Solvents
| Solvent | Typical Conditions | Advantages | Disadvantages |
| Ethanol | Reflux, 1:10 (w/v) plant material to solvent ratio.[1][5] | High extraction efficiency for a broad range of compounds.[1] | Co-extracts a large number of impurities, requiring more extensive downstream purification. |
| Ethyl Acetate | Room temperature soaking or reflux.[1] | Higher selectivity for triptolide compared to ethanol.[1] | May result in a lower overall yield compared to less selective solvents. |
| Supercritical CO₂ | An emerging, environmentally friendly technique.[1] | High selectivity, no residual organic solvents. | Requires specialized equipment. |
Part 2: Purification of Triptolide
The crude extract contains a complex mixture of compounds, necessitating further purification to isolate triptolide. A multi-step chromatographic approach is typically employed.
Protocol 2: Silica Gel Column Chromatography
This is a widely used primary purification step to separate triptolide from the bulk of the co-extracted impurities.[1]
-
Stationary Phase: Silica gel is commonly used as the stationary phase.[1]
-
Mobile Phase: A gradient of non-polar to polar solvents is used for elution. A common solvent system is a mixture of hexane and ethyl acetate.[1] The polarity is gradually increased by increasing the proportion of ethyl acetate.
-
Procedure:
-
The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.
-
The dried, adsorbed sample is loaded onto the top of a pre-packed silica gel column.
-
The column is eluted with the chosen solvent system, starting with a low polarity mobile phase.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing triptolide.
-
-
Fraction Pooling: Fractions containing triptolide of sufficient purity are pooled and concentrated.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
For obtaining high-purity triptolide suitable for biological assays and as a reference standard, preparative or semi-preparative HPLC is essential.[1]
-
Stationary Phase: Reversed-phase columns, such as C18 or pentafluorophenyl, are commonly used.[1][3]
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typically used.[1] The separation can be performed isocratically or with a gradient elution.
-
Detection: Triptolide is monitored using a UV detector, typically at a wavelength of around 214-219 nm.[3][6]
-
Procedure:
-
The semi-purified triptolide fraction from column chromatography is dissolved in the mobile phase.
-
The solution is injected into the HPLC system.
-
The peak corresponding to triptolide is collected.
-
The solvent is evaporated to yield purified triptolide.
-
Table 2: Typical HPLC Parameters for Triptolide Purification and Analysis
| Parameter | Preparative HPLC | Analytical HPLC |
| Column | Larger diameter C18 column.[1] | Reversed-phase C18 or pentafluorophenyl column.[1][3] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient.[1] | Acetonitrile:Water (e.g., 19:81 or 36:64 v/v).[6][7] |
| Flow Rate | Higher flow rates depending on column size. | Typically 0.6-1.0 mL/min.[7] |
| Detection | UV at ~218 nm.[8] | UV at 214 nm or 219 nm.[3][6] |
| Purpose | Large-scale purification of triptolide.[1] | Purity assessment and quantification.[1] |
Part 3: Purity Assessment and Identification
The purity and identity of the final triptolide product must be confirmed.
-
High-Performance Liquid Chromatography (HPLC): A pure sample of triptolide should show a single, well-defined peak in the HPLC chromatogram.[1]
-
Mass Spectrometry (MS): Techniques like electrospray ionization-mass spectrometry (ESI-MS) can be used to determine the molecular weight of triptolide, confirming its identity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to confirm the chemical structure of triptolide and identify any impurities.[1]
Triptolide's Mode of Action: Inhibition of Transcription
Triptolide exerts its potent biological effects primarily through the inhibition of transcription. It covalently binds to the XPB subunit of the general transcription factor TFIIH, which is essential for both transcription initiation and DNA repair. This interaction inhibits the ATPase activity of XPB, leading to a global suppression of RNA polymerase II-dependent transcription.
Caption: Mechanism of action of Triptolide in transcription inhibition.
Conclusion
The protocols described provide a robust framework for the successful isolation and purification of triptolide from Tripterygium wilfordii. The combination of solvent extraction, silica gel column chromatography, and preparative HPLC is an effective strategy for obtaining high-purity triptolide. The quantitative parameters presented in the tables can serve as a starting point for process optimization. Proper analytical techniques are crucial for ensuring the purity and identity of the final product, which is essential for its use in research and drug development.
References
- 1. Extraction Process, Separation and Identification of Triptolide from Tripterygium Wilfordii Hook. f. Extract [plantextractwholesale.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of triptolide in root extracts of Tripterygium wilfordii by solid-phase extraction and reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Performance Liquid Chromatographic Determination of Triptolide and Tripdiolide in an Ethyl Acetate Extract ofTripterygium wilfordii Hook F. | Scilit [scilit.com]
- 7. Absorption and Metabolism Characteristics of Triptolide as Determined by a Sensitive and Reliable LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Determination of triptolide in tripterygium preparations by gradient high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Celastrol Extraction from Tripterygium wilfordii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celastrol, a pentacyclic triterpenoid, is a potent bioactive compound isolated from the roots of Tripterygium wilfordii, commonly known as the "Thunder God Vine". It has garnered significant interest in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective effects. These therapeutic potentials underscore the importance of efficient and standardized extraction and purification techniques to obtain high-purity Celastrol for research and drug development.
These application notes provide detailed protocols for various Celastrol extraction and purification methods from Tripterygium wilfordii. The accompanying data and diagrams are intended to serve as a comprehensive resource for researchers aiming to isolate and study this promising natural product.
Data Presentation: Comparison of Extraction Techniques
The choice of extraction method significantly impacts the yield and purity of Celastrol. Below is a summary of quantitative data from various extraction techniques.
| Extraction Method | Solvent System | Key Parameters | Celastrol Yield/Content | Purity | Reference |
| Ultrasonic-Assisted Extraction (UAE) | 80% Ethanol | 1-hour extraction, repeated 3 times; Solid-to-liquid ratio of 1:80 (g/mL) | Not explicitly stated, but yielded 220.8 g of crude EtOAc extract from 10 kg of raw material. | Crude extract, requires further purification. | [1] |
| Solvent Extraction & Partitioning | Ethanol followed by Ethyl Acetate | Standard maceration or reflux with ethanol, followed by liquid-liquid partitioning into ethyl acetate. | Content in EtOAc extract (~1.4%) was approximately 2-fold higher than in the initial ethanol extract (~0.71%).[2] | Enriched, but requires further purification. | [2] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with co-solvent (e.g., Ethanol) | Pressure: 15-35 MPa; Temperature: 45-65 °C; Solution flow rate: 3-7 mL/min; Drug concentration: 10-30 mg/mL. | Yields can be optimized by adjusting parameters. | Generally high, with reduced solvent residue. | [3] |
| Microwave-Assisted Extraction (MAE) | Ethanol | Microwave power and extraction time are key variables. | Generally higher yields and shorter extraction times compared to conventional methods. | Requires further purification. | General MAE knowledge |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) followed by Liquid-Liquid Partitioning and Column Chromatography
This protocol is a widely used and effective method for the lab-scale extraction and purification of Celastrol.[1]
I. Materials and Equipment
-
Dried and powdered roots of Tripterygium wilfordii
-
80% Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Acetone
-
Deionized water
-
Silica gel (200-300 mesh) for column chromatography
-
Thin Layer Chromatography (TLC) plates (Silica gel GF254)
-
Ultrasonic bath
-
Rotary evaporator
-
Separatory funnel
-
Glass chromatography column
-
Standard laboratory glassware
II. Extraction Procedure
-
Weigh the powdered root material of Tripterygium wilfordii.
-
Add 80% ethanol to the powdered root material at a solid-to-liquid ratio of 1:80 (w/v).
-
Place the mixture in an ultrasonic bath and sonicate for 1 hour at room temperature.
-
Separate the supernatant by filtration.
-
Repeat the ultrasonic extraction process on the plant residue two more times with fresh 80% ethanol.
-
Combine all the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
III. Liquid-Liquid Partitioning
-
Suspend the crude ethanol extract in deionized water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the partitioning process two more times with fresh ethyl acetate.
-
Combine all the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield the crude Celastrol-enriched extract.
IV. Purification by Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in petroleum ether and pack it into a glass chromatography column.
-
Dissolve the crude Celastrol-enriched extract in a minimal amount of the initial mobile phase (petroleum ether).
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a gradient of petroleum ether and acetone, starting with 100% petroleum ether and gradually increasing the polarity by adding acetone (e.g., 100:0 to 0:100 petroleum ether:acetone).[1]
-
Collect fractions and monitor the separation using TLC. Visualize the spots under UV light. Celastrol typically appears as a distinct reddish spot.
-
Combine the fractions containing pure Celastrol and evaporate the solvent to obtain the purified compound.
Protocol 2: Supercritical Fluid Extraction (SFE)
SFE is an environmentally friendly technique that utilizes supercritical carbon dioxide as the primary solvent. The properties of supercritical CO₂ can be tuned by adjusting pressure and temperature, allowing for selective extraction.
I. Materials and Equipment
-
Dried and powdered roots of Tripterygium wilfordii
-
Food-grade carbon dioxide (CO₂)
-
Co-solvent (e.g., Ethanol)
-
Supercritical fluid extractor system
II. Procedure
-
Load the powdered root material into the extraction vessel of the SFE system.
-
Set the extraction parameters. Based on literature for similar compounds, initial parameters can be set within the following ranges:
-
Pressurize the system with CO₂ to the desired setpoint.
-
Introduce the co-solvent at the specified percentage.
-
Initiate the extraction process and collect the extract in the collection vessel. The separation of the extract from the supercritical fluid occurs by depressurization.
-
After the extraction is complete, carefully depressurize the system and collect the crude Celastrol extract.
-
The crude extract can be further purified using techniques like preparative HPLC.
Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity Celastrol for biological assays, preparative HPLC is the method of choice.
I. Materials and Equipment
-
Crude or partially purified Celastrol extract
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Acids for mobile phase modification (e.g., formic acid, phosphoric acid)
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
Preparative C18 column
II. Procedure
-
Develop an analytical HPLC method to determine the optimal mobile phase for separating Celastrol from impurities. A common mobile phase for Celastrol analysis consists of a mixture of acetonitrile and water with 1% phosphoric acid (e.g., 85:15 v/v).[4]
-
Scale up the analytical method to a preparative scale. This involves adjusting the flow rate and injection volume based on the dimensions of the preparative column.
-
Dissolve the crude Celastrol extract in the mobile phase or a suitable solvent.
-
Inject the sample onto the preparative HPLC column.
-
Run the preparative HPLC method and collect the fraction corresponding to the Celastrol peak. A UV detection wavelength of 425 nm is suitable for Celastrol.[4]
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain highly purified Celastrol.
-
Verify the purity of the final product using analytical HPLC.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Celastrol
Celastrol exerts its biological effects by modulating multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
Caption: Celastrol's multifaceted mechanism of action.
Experimental Workflow Diagrams
Visualizing the experimental workflow can aid in planning and execution.
Caption: General workflow for Celastrol extraction and purification.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the extraction and purification of Celastrol from Tripterygium wilfordii. The selection of the most appropriate method will depend on the available resources, desired scale of production, and the required purity of the final product. For laboratory-scale research, ultrasonic-assisted extraction followed by column chromatography offers a robust and effective approach. For achieving high purity for sensitive biological assays, subsequent purification by preparative HPLC is recommended. A thorough understanding of Celastrol's impact on key signaling pathways is fundamental for advancing its development as a potential therapeutic agent.
References
- 1. Native Endophytes of Tripterygium wilfordii-Mediated Biotransformation Reduces Toxicity of Celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and characterization of Tripterygium wilfordii multi-glycoside nanoparticle using supercritical anti-solvent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Preparation and Preclinical Pharmacokinetics of Celastrol-Encapsulated Silk Fibroin Nanoparticles in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Wilforol A (Wilforlide A) by High-Performance Liquid Chromatography (HPLC)
This document provides detailed application notes and protocols for the quantitative analysis of Wilforol A, also known as Wilforlide A, using High-Performance Liquid Chromatography (HPLC) with UV detection and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). These methods are intended for researchers, scientists, and drug development professionals involved in the analysis of this compound from various matrices.
Chemical Information
Compound: this compound (Wilforlide A) Molecular Formula: C₃₀H₄₆O₃[1] Molecular Weight: 454.7 g/mol [1] Chemical Class: Triterpene[2]
Structure:
Figure 1: Chemical structure of this compound (Wilforlide A).
Application Note 1: Quantification of this compound by HPLC-UV
This application note describes a reversed-phase HPLC method with UV detection for the quantification of this compound. This method is adapted from a validated protocol for a structurally similar compound, tripdiolide, and is suitable for routine quality control and quantification from plant extracts.
Principle
The method utilizes a C18 stationary phase to separate this compound from other components in the sample matrix. An isocratic mobile phase of methanol, acetonitrile, and water allows for the elution of the analyte, which is then detected by its UV absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of water, methanol, and acetonitrile. A starting point for method development would be a ratio similar to that used for tripdiolide, such as Water:Methanol:Acetonitrile (21:39.5:39.5 v/v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Based on the UV spectrum of similar compounds, a wavelength around 219 nm is a suitable starting point for detection. A full UV scan of a this compound standard should be performed to determine the optimal wavelength.
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
3. Sample Preparation (from Tripterygium wilfordii root extract):
-
Extraction: An ethyl acetate extract of the plant material is a common starting point.
-
Solid-Phase Extraction (SPE):
-
Condition an aminopropyl SPE cartridge by passing through an appropriate solvent.
-
Dissolve a known amount of the dried extract in a suitable solvent and apply it to the SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove interfering compounds.
-
Elute this compound using a solvent of intermediate polarity (e.g., a mixture of dichloromethane and methanol). The exact elution solvent composition should be optimized.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Application Note 2: Quantification of this compound by HPLC-MS/MS
This application note details a sensitive and selective method for the quantification of this compound in human plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This method is particularly suitable for pharmacokinetic studies.
Principle
This method employs reversed-phase chromatography to separate this compound from plasma matrix components, followed by detection using electrospray ionization (ESI) tandem mass spectrometry. The high selectivity of selected ion recording (SIR) or multiple reaction monitoring (MRM) allows for accurate quantification even at low concentrations.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: MACHEREY-NAGEL C18 column (2.0 mm x 125 mm, 3 µm)[1].
-
Mobile Phase: 2.7 mM formic acid containing 10 mM ammonium acetate-acetonitrile (55:45, v/v)[1].
-
Flow Rate: 0.25 mL/min[1].
-
Injection Volume: 10 µL.
-
Ionization Mode: ESI, positive or negative mode to be optimized for this compound.
-
Detection Mode: Selected Ion Recording (SIR)[1]. The specific m/z to be monitored would be derived from the mass of this compound.
2. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Standard Solution (1 mg/mL): Prepare as described in the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol or mobile phase.
-
Calibration Standards and QC Samples: Spike blank human plasma with the working standard solutions to prepare calibration standards covering the desired concentration range (e.g., 0.80-300 ng/mL) and at least three levels of QC samples (low, medium, and high).
3. Sample Preparation (from human plasma):
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
To 500 µL of plasma sample, standard, or QC, add an internal standard (if used) and any necessary buffers.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove salts and polar interferences.
-
Elute this compound with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the HPLC-MS/MS system.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard (if used) against the concentration of the calibration standards. A weighted linear regression is often used.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
Quantitative Data Summary
The following table summarizes the quantitative parameters for the described HPLC methods.
| Parameter | HPLC-UV (Adapted from Tripdiolide Method) | HPLC-MS/MS (for Wilforlide A)[1] |
| Linearity Range | Method dependent, typically 1-100 µg/mL | 0.80 - 300 ng/mL |
| Limit of Detection (LOD) | To be determined (e.g., 4.88 ng on column for tripdiolide) | 0.40 ng/mL |
| Limit of Quantification (LOQ) | To be determined (e.g., 9.77 ng on column for tripdiolide) | 0.80 ng/mL |
| Recovery | To be determined | > 81% |
| Precision (RSD) | < 1% (Intra-day and Inter-day for tripdiolide) | < 15% (Intra-day and Inter-day) |
Visualizations
References
Application Notes and Protocols for Cell-Based Assays to Evaluate Triptolide Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triptolide, a diterpenoid triepoxide isolated from the thunder god vine Tripterygium wilfordii, has garnered significant interest for its potent anti-inflammatory, immunosuppressive, and anticancer properties[1][2]. Its biological activities stem from a multi-faceted mechanism of action, primarily centered on the inhibition of transcription, induction of apoptosis, and suppression of inflammatory signaling pathways. These application notes provide detailed protocols for key cell-based assays to characterize the bioactivity of triptolide.
Triptolide's primary molecular target is the XPB subunit of the general transcription factor TFIIH, which is essential for both transcription initiation and nucleotide excision repair[3][4]. By binding to XPB, triptolide inhibits its ATPase activity, leading to a global shutdown of RNA Polymerase II (RNAPII)-mediated transcription[1][2][3]. This transcriptional inhibition is a key driver of its pro-apoptotic and anti-proliferative effects. Furthermore, triptolide has been shown to suppress the activity of critical transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are central to inflammatory responses and cancer cell survival[5][6].
This document outlines protocols for assessing cell viability, apoptosis, and the inhibition of NF-κB signaling in response to triptolide treatment. Quantitative data on triptolide's efficacy across various cell lines are also presented for comparative analysis.
Data Presentation: Triptolide IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of triptolide in various cancer cell lines, demonstrating its potent cytotoxic and anti-proliferative effects.
| Cell Line | Cancer Type | Assay Duration | IC50 (nM) | Reference |
| Leukemia | ||||
| MV-4-11 | Acute Myeloid Leukemia | 48h | <15 | [7] |
| THP-1 | Acute Myeloid Leukemia | 48h | <15 | [7] |
| KG-1 | Acute Myeloid Leukemia | 24h | <30 | [7] |
| HL-60 | Acute Myeloid Leukemia | 24h | <30 | [7] |
| Lung Cancer | ||||
| A549 | Non-Small Cell Lung Cancer | 24h | 140.3 | [8] |
| H1395 | Non-Small Cell Lung Cancer | 24h | 143.2 | [8] |
| Pancreatic Cancer | ||||
| Capan-1 | Pancreatic Cancer | - | 10 | [9] |
| Capan-2 | Pancreatic Cancer | - | 20 | [9] |
| SNU-213 | Pancreatic Cancer | - | 9.6 | [9] |
| Breast Cancer | ||||
| MCF-7 | Breast Cancer | 24h | Non-toxic up to 10 nM | [5] |
| MDA-MB-231 | Breast Cancer | - | - | [10] |
| Cervical Cancer | ||||
| HT-3 | Cervical Cancer | 72h | 26.77 | [11] |
| U14 | Cervical Cancer | 72h | 38.18 | [11] |
| Melanoma | ||||
| SK-MEL-5 | Melanoma | 24h | ~20-40 | [12] |
| SK-MEL-28 | Melanoma | 24h | ~20-40 | [12] |
| Cholangiocarcinoma | ||||
| HuCCT1 | Cholangiocarcinoma | 48h | 12.6 ± 0.6 | [13] |
| QBC939 | Cholangiocarcinoma | 48h | 20.5 ± 4.2 | [13] |
| FRH0201 | Cholangiocarcinoma | 48h | 18.5 ± 0.7 | [13] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of triptolide on cell proliferation and survival.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondria.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells per well and incubate for 24 hours to allow for attachment[14][15].
-
Triptolide Treatment: Treat cells with a range of triptolide concentrations (e.g., 0, 10, 50, 100, 200 nM) and incubate for the desired time period (e.g., 24, 48, or 72 hours)[8][15]. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C[14].
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals[14].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[14].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
The Cell Counting Kit-8 (CCK-8) assay is a more sensitive and convenient alternative to the MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well and incubate for 24 hours[11][12].
-
Triptolide Treatment: Expose cells to various concentrations of triptolide for the specified duration (e.g., 24, 48, or 72 hours)[11][12].
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C[11][12].
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader[7][11].
-
Data Analysis: Determine cell viability as a percentage relative to the control group.
Experimental Workflow for Cell Viability Assays
Caption: Workflow for MTT and CCK-8 cell viability assays.
Apoptosis Assays
Triptolide is a potent inducer of apoptosis. The following assays can be used to quantify this effect.
This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Protocol:
-
Cell Seeding and Treatment: Seed 2 x 10⁶ cells per well in a 6-well plate and treat with desired concentrations of triptolide for 24-48 hours[7].
-
Cell Harvesting: Collect the cells and wash them three times with cold PBS[7].
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI[8][14].
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark[7][8].
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer[7][8].
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Plate 4 x 10³ cells per well in a 96-well plate and treat with triptolide for 24 hours[8].
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure luminescence using a plate-reading luminometer.
Triptolide-Induced Apoptosis Pathway
Caption: Simplified signaling pathway of triptolide-induced apoptosis.
NF-κB Reporter Assay
Triptolide is a known inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
This assay measures the activity of a luciferase reporter gene under the control of an NF-κB response element.
Protocol:
-
Cell Transfection: Seed 3 x 10⁵ cells per well in a 24-well plate. Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent[5].
-
Triptolide Pre-treatment: After 24 hours, pre-treat the transfected cells with triptolide for 1 hour[5].
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL) or TPA (e.g., 100 nM), for an additional 3-6 hours[5][16].
-
Cell Lysis: Lyse the cells using the appropriate lysis buffer.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system[5].
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Workflow for NF-κB Luciferase Reporter Assay
Caption: Workflow for the NF-κB dual-luciferase reporter assay.
Conclusion
The cell-based assays described in these application notes provide a robust framework for characterizing the biological activity of triptolide. By employing these standardized protocols, researchers can obtain reliable and reproducible data on its cytotoxic, pro-apoptotic, and anti-inflammatory properties. The provided quantitative data and pathway diagrams serve as valuable resources for experimental design and data interpretation in the ongoing investigation of this promising natural product for therapeutic applications.
References
- 1. Triptolide (TPL) Inhibits Global Transcription by Inducing Proteasome-Dependent Degradation of RNA Polymerase II (Pol II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide (TPL) inhibits global transcription by inducing proteasome-dependent degradation of RNA polymerase II (Pol II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. XPB, a Subunit of TFIIH, Is a Target of the Natural Product Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Yin and Yang of the Natural Product Triptolide and Its Interactions with XPB, an Essential Protein for Gene Expression and DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Triptolide induces immunogenic cell death in cervical cancer cells via ER stress and redox modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triptolide suppresses melanoma cell growth in vitro and in vivo through the Src-ERK signaling pathway [jcancer.org]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis of human pancreatic cancer cells induced by Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Celastrol Effects in Animal Models
These application notes provide comprehensive protocols and data summaries for researchers and drug development professionals investigating the therapeutic effects of celastrol in various disease models. The information is organized by disease area, offering detailed methodologies for key experiments and summarizing quantitative data in structured tables for comparative analysis.
I. Obesity and Metabolic Syndrome
Celastrol has emerged as a potent anti-obesity agent, primarily through its action as a leptin sensitizer. Animal models of obesity and metabolic syndrome are crucial for elucidating its mechanisms of action and evaluating its therapeutic potential.
Animal Models
The most commonly used animal models to study the anti-obesity effects of celastrol are:
-
Diet-Induced Obese (DIO) Mice: These are the most prevalent models, typically C57BL/6J mice fed a high-fat diet (HFD) for an extended period (e.g., 16 weeks) to induce obesity, insulin resistance, and hyperleptinemia.[1][2]
-
Leptin-Deficient (ob/ob) Mice: These mice have a mutation in the leptin gene, leading to hyperphagia and severe obesity. They are used to determine if the effects of celastrol are leptin-dependent.[2]
-
Leptin Receptor-Deficient (db/db) Mice: These mice have a mutation in the leptin receptor gene, resulting in a phenotype similar to ob/ob mice. They are also used to confirm the leptin-dependent action of celastrol.[2]
-
Melanocortin 4 Receptor (MC4R)-Null Mice: These mice have a deficiency in a key receptor in the hypothalamus involved in energy balance, leading to obesity. They are used to investigate whether celastrol's effects are mediated through the MC4R pathway.[3][4]
-
Aged Mice: Older mice naturally develop leptin resistance and age-associated obesity, providing a relevant model to study celastrol's effects in an aging context.[5]
Experimental Protocols
-
Route of Administration:
-
Intraperitoneal (i.p.) injection: A common route for preclinical studies. Doses typically range from 100 µg/kg to 3 mg/kg daily.[1][2][6]
-
Oral gavage: To assess the potential for oral bioavailability. Doses can range from 1 mg/kg to 6 mg/kg daily.[2][7]
-
Intracerebroventricular (i.c.v.) infusion: To study the central effects of celastrol directly in the brain.[8]
-
-
Vehicle: Celastrol is often dissolved in a vehicle such as a mixture of DMSO and saline or polyethylene glycol.
-
Treatment Duration: Varies from a few days for acute studies to several weeks (e.g., 3-8 weeks) for chronic efficacy studies.[1][2][9]
-
Body Weight and Food Intake Monitoring:
-
House mice individually to accurately measure food intake.
-
Record body weight daily or every other day.
-
Measure food intake daily by weighing the remaining food pellets.
-
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Measure baseline blood glucose from a tail snip using a glucometer.
-
Administer a bolus of glucose (typically 2 g/kg body weight) via i.p. injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Calculate the area under the curve (AUC) for glucose excursion.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Measure baseline blood glucose.
-
Administer human insulin (typically 0.75 U/kg body weight) via i.p. injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Calculate the rate of glucose disappearance.
-
-
Body Composition Analysis:
-
Use techniques like nuclear magnetic resonance (NMR) or dual-energy X-ray absorptiometry (DEXA) to measure fat mass and lean mass.
-
-
Histological Analysis:
-
Collect tissues such as liver and adipose tissue.
-
Fix tissues in 10% formalin and embed in paraffin.
-
Section the tissues and stain with hematoxylin and eosin (H&E) to assess lipid accumulation and cell morphology.
-
Quantitative Data Summary
| Parameter | Animal Model | Celastrol Dose & Route | Treatment Duration | Effect of Celastrol | Reference |
| Body Weight | DIO Mice | 100 µg/kg/day, i.p. | 3 weeks | Reduced from ~47.5g to ~34.4g (a decrease of ~27.7%) | [2] |
| DIO Mice | 3 mg/kg/day, i.p. | 25 days | Significant reduction in body weight compared to HFD control. | [1] | |
| MC4R-null Mice | 0.5 mg/kg, i.p. | 25 days | Drastic reduction in body weight. | [3][4] | |
| Food Intake | DIO Mice | 100 µg/kg/day, i.p. | 3 weeks | Suppressed food intake. | [2] |
| Aged Mice | Not specified | Not specified | Reduced food intake. | [5] | |
| Fasting Blood Glucose | DIO Mice | 100 µg/kg/day, i.p. | 2 weeks | Significantly lower compared to vehicle-treated group. | [2] |
| Diabetic Rats | 3 and 6 mg/kg/day, gavage | 8 weeks | Attenuated the increase in blood glucose. | [7] | |
| Serum Cholesterol | DIO Mice | 1.5 and 3 mg/kg, i.p. | 25 days | Significantly decreased total cholesterol levels. | [1] |
| Serum Triglycerides | DIO Mice | 1.5 and 3 mg/kg, i.p. | 25 days | Significantly decreased triglyceride levels (reduced by about 50% at 3 mg/kg). | [1] |
Signaling Pathways and Visualizations
Celastrol's primary mechanism in combating obesity is through enhancing leptin sensitivity in the hypothalamus. This involves several interconnected signaling pathways.
II. Neurodegenerative Diseases
Celastrol exhibits neuroprotective properties, primarily through its anti-inflammatory and antioxidant activities. Animal models are essential for investigating its potential in treating diseases like Alzheimer's and Parkinson's.
Animal Models
-
Alzheimer's Disease (AD) Models:
-
Transgenic Mice (e.g., APP/PS1): These mice overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations found in familial AD, leading to the formation of amyloid-beta (Aβ) plaques and cognitive deficits.
-
Aβ-induced Models: Intracerebral injection of Aβ oligomers (e.g., Aβ25-35) in mice or rats to induce AD-like pathology and cognitive impairment.[3][8][9]
-
-
Parkinson's Disease (PD) Models:
-
MPTP-induced Mice: Administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of PD.[7][10][11][12]
-
α-Synuclein Overexpression Models: Using adeno-associated viruses (AAV) to overexpress human α-synuclein in the substantia nigra, leading to the formation of Lewy body-like aggregates and neurodegeneration.[7]
-
Experimental Protocols
-
Route of Administration:
-
Treatment Duration: Can range from a few days for acute neuroprotection studies to several weeks for chronic treatment to assess long-term effects on pathology and behavior.
-
Behavioral Assessments:
-
Morris Water Maze (for AD models):
-
A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant.
-
Mice are trained over several days to find the hidden platform.
-
Parameters measured include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (with the platform removed).
-
-
Rotarod Test (for PD models):
-
Mice are placed on a rotating rod with increasing speed.
-
The latency to fall off the rod is measured.
-
This test assesses motor coordination and balance.[13]
-
-
Barnes Maze (for AD models):
-
-
Biochemical and Histological Analyses:
-
Immunohistochemistry/Immunofluorescence:
-
Perfuse the brain and collect brain tissue.
-
Section the brain and stain for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), neuronal loss (e.g., NeuN), and specific pathologies (e.g., Aβ plaques in AD, tyrosine hydroxylase for dopaminergic neurons in PD).
-
-
ELISA:
-
Western Blotting:
-
Extract proteins from brain tissue.
-
Use western blotting to measure the expression levels of proteins in signaling pathways (e.g., p-NF-κB, Nrf2, BACE1).
-
-
Quantitative Data Summary
| Parameter | Animal Model | Celastrol Dose & Route | Treatment Duration | Effect of Celastrol | Reference |
| Cognitive Function (Barnes Maze) | Aβ25-35-induced AD Mice | 3 mg/kg, pre-treatment | Not specified | Mitigated the increase in time to reach the goal box. | [8] |
| Inflammatory Cytokines (TNF-α, IL-1β) in brain | Aβ25-35-induced AD Mice | 1, 3, 6 mg/kg, pre-treatment | Not specified | Restored abnormal levels of inflammatory cytokines. | [8] |
| Dopaminergic Neuron Loss (TH+ neurons) | MPTP-induced PD Mice | 10 µg/kg, i.p. | 7 days | Restored the loss of dopaminergic neurons (from ~48% to ~70% of control). | [7] |
| Motor Function (Rotarod) | AD Model Mice | 1 and 2 mg/kg | Not specified | Significantly improved performance on the rotarod test. | [5][13] |
Signaling Pathways and Visualizations
Celastrol's neuroprotective effects are largely attributed to its ability to suppress neuroinflammation and oxidative stress.
III. Cancer
Celastrol has demonstrated potent anti-cancer activities in a variety of preclinical models by inducing apoptosis, inhibiting proliferation, and suppressing angiogenesis and metastasis.
Animal Models
-
Xenograft Models: Human cancer cell lines (e.g., breast, lung, prostate, retinoblastoma) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude mice, NOD-SCID mice).[11][16][17]
-
Syngeneic Models: Mouse cancer cells are implanted into immunocompetent mice of the same strain, allowing for the study of celastrol's effects in the context of an intact immune system.
Experimental Protocols
-
Route of Administration:
-
Treatment Duration: Treatment typically begins when tumors reach a palpable size and continues for several weeks.
-
Tumor Growth Measurement:
-
Measure tumor dimensions (length and width) with calipers every few days.
-
Calculate tumor volume using the formula: V = 0.5 × length × width².
-
At the end of the study, excise and weigh the tumors.
-
-
Metastasis Assessment:
-
Harvest organs such as the lungs and liver.
-
Count the number of metastatic nodules on the organ surface.
-
Perform histological analysis (H&E staining) to confirm the presence of metastatic lesions.
-
-
Immunohistochemistry:
-
Stain tumor sections for markers of proliferation (e.g., Ki67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
-
-
Western Blotting:
-
Analyze protein extracts from tumor tissue to assess the modulation of key signaling pathways (e.g., p-STAT3, p-Akt, mTOR).
-
Quantitative Data Summary
| Parameter | Animal Model | Celastrol Dose & Route | Treatment Duration | Effect of Celastrol | Reference |
| Tumor Volume | Prostate Cancer (PC-3) Xenograft | 2 mg/kg/day, s.c. | 16 days | Decreased from ~129 mm³ to ~35 mm³. | [17] |
| Breast Cancer (MDA-MB231) Xenograft | 3 mg/kg, gavage | 48 days | Significantly inhibited tumor growth. | [11] | |
| Retinoblastoma (SO-Rb 50) Xenograft | Not specified | Not specified | Significantly inhibited tumor growth. | [16] | |
| Tumor Weight | Prostate Cancer (PC-3) Xenograft | 2 mg/kg/day, s.c. | 16 days | Reduced from ~110 mg to ~9.5 mg. | [17] |
Signaling Pathways and Visualizations
Celastrol's anti-cancer effects are mediated by its interaction with multiple signaling pathways that regulate cell survival, proliferation, and angiogenesis.
IV. Autoimmune and Inflammatory Diseases
Celastrol's potent anti-inflammatory and immunomodulatory properties make it a promising candidate for treating autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease.
Animal Models
-
Rheumatoid Arthritis (RA) Models:
-
Inflammatory Bowel Disease (IBD) Models:
Experimental Protocols
-
Route of Administration:
-
Treatment Duration: Treatment can be initiated either prophylactically or therapeutically after disease onset and typically continues for 1-3 weeks.
-
Clinical Assessment of Arthritis:
-
Visually score the severity of arthritis in each paw based on erythema and swelling (e.g., on a scale of 0-4).
-
Measure paw volume or ankle perimeter using a plethysmometer or calipers.
-
-
Assessment of Colitis:
-
Monitor body weight, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).
-
Measure colon length at the end of the study (shorter colon length indicates more severe inflammation).
-
-
Histological Analysis:
-
For arthritis, stain joint sections with H&E to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
For colitis, stain colon sections with H&E to evaluate epithelial damage, inflammatory cell infiltration, and crypt architecture.
-
-
Cytokine and Inflammatory Marker Analysis:
-
Use ELISA or qRT-PCR to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-17) and anti-inflammatory cytokines (e.g., IL-10) in serum, joint tissue, or colon tissue.[6][14][22]
-
Measure myeloperoxidase (MPO) activity in colon tissue as a marker of neutrophil infiltration.[21]
-
Quantitative Data Summary
| Parameter | Animal Model | Celastrol Dose & Route | Treatment Duration | Effect of Celastrol | Reference |
| Arthritic Score | Adjuvant-Induced Arthritis Rats | 1 mg/kg, i.p. | Not specified | Reduced mean arthritic score from 6.2 to <1.0. | [14] |
| Adjuvant-Induced Arthritis Rats | 2.5, 5, 7.5 µg/g/day, oral | 14 days | Significantly lower inflammatory score compared to untreated rats. | [3][7] | |
| Pro-inflammatory Cytokines (IL-17, IFN-γ, IL-6) | Adjuvant-Induced Arthritis Rats | 1 mg/kg, i.p. | Not specified | Decreased expression of these cytokines. | [14] |
| Neutrophil Infiltration (MPO activity) | DSS-induced Colitis Mice | 2 mg/kg, oral | 7 days | Attenuated DSS-induced increase in MPO activity. | [19] |
| Disease Activity Index (DAI) | DSS-induced Colitis Mice | Not specified | 7 days | Decreased DAI score. | [20] |
Signaling Pathways and Visualizations
Celastrol's therapeutic effects in autoimmune and inflammatory diseases are primarily due to its potent inhibition of pro-inflammatory signaling pathways.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celastrol Efficacy by Oral Administration in the Adjuvant-Induced Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celastrol elicits antitumor effects by inhibiting the STAT3 pathway through ROS accumulation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of autoimmune inflammation by celastrol, a natural triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural product celastrol suppressed macrophage M1 polarization against inflammation in diet-induced obese mice via regulating Nrf2/HO-1, MAP kinase and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Celastrol Efficacy by Oral Administration in the Adjuvant-Induced Arthritis Model [frontiersin.org]
- 8. Celastrol suppresses humoral immune responses and autoimmunity by targeting the COMMD3/8 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Celastrol Attenuates Multiple Sclerosis and Optic Neuritis in an Experimental Autoimmune Encephalomyelitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Celastrol ameliorates autoimmune disorders in Trex1-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Celastrol induces ubiquitin-dependent degradation of mTOR in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biomimetic celastrol nanocrystals with enhanced efficacy and reduced toxicity for suppressing breast cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Celastrol and its Role in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Celastrus-derived Celastrol Suppresses Autoimmune Arthritis by Modulating Antigen-induced Cellular and Humoral Effector Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antitumor activity of celastrol nanoparticles in a xenograft retinoblastoma tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Celastrol Suppresses Angiogenesis-Mediated Tumor Growth through Inhibition of AKT/Mammalian Target of Rapamycin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effective treatment of rat adjuvant-induced arthritis by celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Celastrol ameliorates murine colitis via modulating oxidative stress, inflammatory cytokines and intestinal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Beneficial Effects of Celastrol on Immune Balance by Modulating Gut Microbiota in Experimental Ulcerative Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
- 22. Control of autoimmune inflammation by celastrol, a natural triterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Tripterygium wilfordii Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripterygium wilfordii, commonly known as Thunder God Vine, is a perennial vine that has been used in traditional Chinese medicine for centuries to treat a variety of inflammatory and autoimmune diseases.[1][2][3] Modern research has identified several bioactive compounds within the plant, with triptolide, celastrol, and wilforlide A being among the most potent.[4] These compounds have demonstrated significant anti-inflammatory, immunosuppressive, and anti-cancer properties.[2][5] Their therapeutic potential has led to increased interest in high-throughput screening (HTS) to identify and characterize novel drug candidates from this natural source.
This document provides detailed application notes and protocols for the high-throughput screening of compounds derived from Tripterygium wilfordii. The focus is on cell-based assays to evaluate cytotoxicity and anti-inflammatory activity, key characteristics for the development of new therapeutics.
Key Bioactive Compounds
The primary bioactive compounds isolated from Tripterygium wilfordii that are the focus of HTS campaigns include:
-
Triptolide: A diterpenoid triepoxide known for its potent anti-inflammatory, immunosuppressive, and anti-cancer activities.[5][6] It has been shown to inhibit the transcription of numerous pro-inflammatory genes.[7][8]
-
Celastrol: A pentacyclic triterpenoid with significant anti-inflammatory, anti-cancer, and anti-obesity effects.[9][10] It is known to inhibit the NF-κB signaling pathway.[1][11][12]
-
Wilforlide A: A triterpenoid that has demonstrated chemosensitizing effects in cancer cells, enhancing the efficacy of existing chemotherapy drugs.[13]
Experimental Protocols
High-throughput screening of Tripterygium wilfordii compounds typically involves a tiered approach, starting with primary screens to identify "hits" with desired biological activity, followed by secondary screens for confirmation and dose-response analysis.
Preparation of Tripterygium wilfordii Compound Library
The initial step in any HTS campaign is the preparation of a compound library. For Tripterygium wilfordii, this can involve the preparation of crude extracts, fractionated extracts, or a collection of purified individual compounds.
Protocol for Preparation of Tripterygium wilfordii Extract:
-
Source Material: Obtain dried and powdered roots of Tripterygium wilfordii.
-
Extraction:
-
Macerate the powdered root material in 95% ethanol at room temperature for 24-48 hours.
-
Alternatively, perform Soxhlet extraction with ethanol for 6-8 hours.
-
For targeted extraction of triterpenes, an acidic ethanol solution can be used.
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation (Optional):
-
The crude extract can be further fractionated using techniques like liquid-liquid extraction or column chromatography to separate compounds based on polarity. This can help in identifying the active fraction and subsequent isolation of pure compounds.
-
-
Library Preparation:
-
Dissolve the crude extract, fractions, or purified compounds (triptolide, celastrol, etc.) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions of known concentrations.
-
Use robotic liquid handlers to dispense the compounds into 96-well or 384-well microplates to create the screening library.
-
Primary Screening: Cell Viability/Cytotoxicity Assay
A primary screen is essential to determine the cytotoxic effects of the compounds and to identify concentrations for subsequent functional assays. The Cell Counting Kit-8 (CCK-8) assay is a robust and sensitive colorimetric assay for determining the number of viable cells.
Protocol for CCK-8 High-Throughput Screening Assay:
-
Cell Seeding:
-
Culture the desired cancer or immune cell line (e.g., Jurkat, HT29, H460, PC-9, H520) to logarithmic growth phase.[9]
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into 96-well or 384-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Tripterygium wilfordii compound library plates.
-
Add a fixed volume (e.g., 10 µL) of the diluted compounds to the corresponding wells of the cell plates. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Reagent Addition:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot dose-response curves and determine the half-maximal inhibitory concentration (IC50) values for each active compound.
-
Secondary Screening: Anti-inflammatory Activity Assays
Compounds that show interesting activity in the primary screen can be further evaluated for their anti-inflammatory properties. This can be achieved by measuring their ability to inhibit the production of pro-inflammatory cytokines or to modulate key inflammatory signaling pathways like NF-κB.
Protocol for High-Throughput ELISA for TNF-α and IL-6:
-
Cell Stimulation:
-
Seed immune cells (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the hit compounds from the primary screen for 1-2 hours.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production. Include unstimulated and vehicle-treated stimulated controls.
-
Incubate for 18-24 hours.
-
-
Sample Collection:
-
Centrifuge the plates and carefully collect the cell culture supernatant.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve and determine the concentration of the cytokine in each sample.
-
Calculate the percentage of inhibition of cytokine production for each compound and determine the IC50 values.
-
The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a major mechanism of action for many Tripterygium wilfordii compounds.[3] HTS assays for NF-κB activity often utilize reporter gene assays.
Protocol for NF-κB Luciferase Reporter Assay:
-
Cell Line:
-
Use a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.
-
-
Assay Procedure:
-
Seed the reporter cell line in 96-well or 384-well plates.
-
Pre-treat the cells with the test compounds.
-
Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.[7]
-
Incubate for 6-24 hours to allow for luciferase expression.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NF-κB activity for each compound and determine the EC50 values.
-
Data Presentation
Quantitative data from HTS assays should be summarized in clear and structured tables for easy comparison of the potency and selectivity of different compounds.
Table 1: Cytotoxicity of Tripterygium wilfordii Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Triptolide | MV-4-11 (AML) | CCK-8 | 48 | <0.015 | [14] |
| Triptolide | THP-1 (AML) | CCK-8 | 48 | <0.015 | [14] |
| Triptolide | Jurkat (T-cell leukemia) | N/A | N/A | N/A | [6] |
| Triptolide | HT29 (Colon cancer) | N/A | N/A | N/A | [6] |
| Triptolide | HuCCT1 (Cholangiocarcinoma) | N/A | 48 | 0.0126 | [15] |
| Triptolide | QBC939 (Cholangiocarcinoma) | N/A | 48 | 0.0205 | [15] |
| Triptolide | FRH0201 (Cholangiocarcinoma) | N/A | 48 | 0.0185 | [15] |
| Celastrol | H460 (NSCLC) | MTT | 48 | 1.288 | [9] |
| Celastrol | PC-9 (NSCLC) | MTT | 48 | 2.486 | [9] |
| Celastrol | H520 (NSCLC) | MTT | 48 | 1.225 | [9] |
| Celastrol | AGS (Gastric cancer) | MTT | 48 | 3.77 | [16] |
| Celastrol | EPG85-257 (Gastric cancer) | MTT | 48 | 6.9 | [16] |
| Celastrol | OSCC Cell Lines | ATP-based | 24 | 0.44-0.77 | [17] |
| Wilforlide A | DU145-TxR (Prostate cancer) | N/A | N/A | ~10 | [13] |
Table 2: Anti-inflammatory Activity of Tripterygium wilfordii Compounds
| Compound | Assay | Cell Line | Stimulant | IC50/EC50 | Reference |
| Triptolide | NF-κB Inhibition | 266-6 cells | Caerulein | ~0.1 µM | [18] |
| Triptolide | NF-κB Inhibition | MCF-7 | TPA | N/A | [7] |
| Celastrol | NF-κB Inhibition | OVCAR-3, SKOV-3 | N/A | <0.5 µM | [1] |
| Celastrol | IKK Inhibition | N/A | N/A | N/A | [11] |
| Celastrol | NF-κB Transcriptional Activity | HepG2 | N/A | Dose-dependent decrease | [12] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: NF-κB Signaling Pathway and Inhibition by Tripterygium wilfordii Compounds.
Experimental Workflow Diagram
References
- 1. Celastrol inhibits migration and invasion through blocking the NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of Triptolide and Triptolide loaded polymeric micelles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Celastrol elicits antitumor effects by inhibiting the STAT3 pathway through ROS accumulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemosensitizing Effect and Efficacy of Wilforlide A in Combination With Docetaxel in Drug-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The effect of celastrol in combination with 5-fluorouracil on proliferation and apoptosis of gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Unveiling Cellular Responses to Celastrol using CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 genetic screening to identify and characterize cellular pathways that mediate the effects of celastrol, a natural compound with demonstrated therapeutic potential. By combining the power of genome-wide functional genomics with the targeted action of celastrol, researchers can elucidate its mechanism of action, identify novel drug targets, and uncover determinants of sensitivity or resistance.
Introduction
Celastrol, a pentacyclic triterpenoid extracted from the "Thunder God Vine," has garnered significant interest for its potent anti-inflammatory, anti-obesity, and anti-cancer properties. Its therapeutic effects are attributed to the modulation of several key signaling pathways, including the activation of Heat Shock Factor 1 (HSF1) and the induction of the heat shock response, as well as the modulation of the PERK signaling pathway involved in the unfolded protein response (UPR). Chemoproteomic profiling has also suggested that celastrol may act as a modulator of cholesterol signaling.
CRISPR-Cas9 screening has emerged as a powerful tool for systematically identifying genes that influence a cellular phenotype of interest. By creating a pooled library of cells, each with a single gene knockout, researchers can assess which genetic perturbations alter the cellular response to a drug like celastrol. This approach can reveal genes and pathways essential for celastrol's efficacy or those that confer resistance, providing invaluable insights for drug development and patient stratification.
This document outlines a framework for conducting a CRISPR-Cas9 knockout screen in combination with celastrol treatment to identify genetic modifiers of its cytotoxic or cytostatic effects.
Key Signaling Pathways Modulated by Celastrol
Celastrol's pleiotropic effects are mediated through its interaction with multiple intracellular signaling cascades. Understanding these pathways is crucial for designing and interpreting CRISPR-Cas9 screening experiments.
HSF1-Mediated Heat Shock Response
Celastrol is a potent activator of HSF1, the master transcriptional regulator of the heat shock response (HSR). Upon activation, HSF1 translocates to the nucleus and induces the expression of heat shock proteins (HSPs), which function as molecular chaperones to maintain protein homeostasis (proteostasis). This activation can be protective in some contexts, but in others, it can be harnessed for therapeutic benefit.
PERK-Mediated Unfolded Protein Response
Celastrol has also been shown to influence the PERK branch of the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). PERK activation leads to the phosphorylation of eIF2α, which attenuates global protein synthesis while selectively promoting the translation of stress-responsive transcripts like ATF4. The role of celastrol in this pathway appears to be context-dependent, with some studies suggesting it inhibits PERK activity to enhance leptin sensitivity.
Experimental Workflow for CRISPR-Cas9 Screening with Celastrol
The overall workflow for a pooled CRISPR-Cas9 knockout screen to identify genes that modify cellular sensitivity to celastrol involves several key stages, from library preparation to hit validation.
Detailed Experimental Protocols
Protocol 1: Lentiviral sgRNA Library Production and Titer Determination
-
sgRNA Library Amplification : Amplify the pooled sgRNA library plasmid DNA using electroporation into competent E. coli. Ensure sufficient colonies are obtained to maintain library representation.
-
Plasmid DNA Preparation : Perform a maxi-prep to isolate high-quality, endotoxin-free plasmid DNA of the sgRNA library and the lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Cell Seeding : Seed HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection : Co-transfect the sgRNA library plasmid, psPAX2, and pMD2.G into HEK293T cells using a suitable transfection reagent (e.g., Lipofectamine 3000 or FuGENE HD).
-
Virus Collection : At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles. Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Virus Concentration (Optional) : If a higher viral titer is required, concentrate the virus using ultracentrifugation or a commercially available concentration reagent.
-
Titer Determination : Determine the viral titer by transducing the target cells with serial dilutions of the virus and measuring the percentage of infected cells (e.g., by flow cytometry if a fluorescent marker is present or by counting antibiotic-resistant colonies).
Protocol 2: CRISPR-Cas9 Library Transduction and Selection
-
Cell Preparation : Seed the Cas9-expressing target cell line at an appropriate density.
-
Transduction : Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. Include a polybrene concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Antibiotic Selection : After 24-48 hours, replace the medium with fresh medium containing the appropriate antibiotic (e.g., puromycin) to select for successfully transduced cells. The concentration of the antibiotic should be predetermined from a kill curve.
-
Expansion : Expand the selected cells while maintaining a sufficient number of cells to preserve the representation of the sgRNA library.
Protocol 3: Celastrol Treatment and Cell Harvesting
-
Cell Splitting : Once a stable, transduced cell pool is established, split the cells into two populations: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with celastrol).
-
Determine IC50 : Prior to the screen, perform a dose-response curve to determine the IC50 value of celastrol for the target cell line. The screen is typically performed at a concentration around the IC50.
-
Treatment : Culture the cells in the presence of either vehicle or celastrol for a duration that allows for significant growth inhibition in the treated population (e.g., 14-21 days).
-
Cell Maintenance : Passage the cells as needed, ensuring that a minimum number of cells representing the library complexity is maintained at each passage.
-
Cell Harvesting : At the end of the treatment period, harvest a sufficient number of cells from both the control and treated populations for genomic DNA extraction. A portion of the initial transduced population should also be harvested as a baseline reference (T0).
Protocol 4: Genomic DNA Extraction, sgRNA Sequencing, and Data Analysis
-
Genomic DNA Extraction : Extract high-quality genomic DNA from the harvested cell pellets using a commercial kit suitable for large cell numbers.
-
sgRNA Amplification : Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds the sequencing adapters and barcodes.
-
Next-Generation Sequencing (NGS) : Pool the barcoded PCR products and perform high-throughput sequencing on an appropriate platform (e.g., Illumina NextSeq or NovaSeq).
-
Data Analysis : Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data. This will involve aligning the sequencing reads to the sgRNA library, counting the abundance of each sgRNA, and identifying sgRNAs that are significantly enriched or depleted in the celastrol-treated population compared to the control.
Data Presentation: Hypothetical Screening Results
The output of a CRISPR-Cas9 screen is a list of genes whose knockout leads to either resistance or sensitivity to the treatment. This data can be presented in tables for clarity.
Table 1: Genes Enriched in the Celastrol-Treated Population (Potential Resistance Genes)
| Gene Symbol | Description | Log2 Fold Change (Celastrol vs. DMSO) | p-value |
| HSF1 | Heat Shock Transcription Factor 1 | 3.5 | 1.2e-8 |
| HSPA1A | Heat Shock Protein Family A (Hsp70) Member 1A | 2.8 | 3.4e-7 |
| PERK | Protein Kinase R-like Endoplasmic Reticulum Kinase | 2.5 | 5.1e-6 |
| KEAP1 | Kelch-like ECH-associated protein 1 | 2.1 | 1.8e-5 |
| SLC7A11 | Solute Carrier Family 7 Member 11 | 1.9 | 4.5e-5 |
This is hypothetical data for illustrative purposes.
Table 2: Genes Depleted in the Celastrol-Treated Population (Potential Sensitizing Genes)
| Gene Symbol | Description | Log2 Fold Change (Celastrol vs. DMSO) | p-value |
| BAX | BCL2 Associated X, Apoptosis Regulator | -3.2 | 2.5e-8 |
| CASP3 | Caspase 3 | -2.9 | 6.7e-7 |
| HMGCR | 3-Hydroxy-3-Methylglutaryl-CoA Reductase | -2.6 | 8.9e-6 |
| SQLE | Squalene Epoxidase | -2.3 | 2.1e-5 |
| FDPS | Farnesyl Diphosphate Synthase | -2.0 | 5.3e-5 |
This is hypothetical data for illustrative purposes.
Discussion and Interpretation of Results
The hypothetical results above suggest potential mechanisms of action and resistance to celastrol.
-
Resistance Genes : The enrichment of genes involved in the heat shock response (HSF1, HSPA1A) and the UPR (PERK) is consistent with the known mechanisms of celastrol. Knockout of these genes would likely sensitize cells to celastrol-induced stress, leading to their depletion. Therefore, their presence in the enriched fraction in a positive selection screen (selecting for resistance) would be unexpected. However, in a negative selection screen (as is common for cytotoxicity), the depletion of these genes would be expected. The enrichment of KEAP1, a negative regulator of the antioxidant response, suggests that an enhanced antioxidant response may contribute to celastrol resistance.
-
Sensitizing Genes : The depletion of pro-apoptotic genes like BAX and CASP3 suggests that their loss confers resistance to celastrol-induced cell death. Conversely, genes involved in cholesterol biosynthesis (HMGCR, SQLE, FDPS) are identified as potential sensitizing targets. This aligns with findings that celastrol may modulate cholesterol signaling and that this pathway is essential for the viability of certain cancer cells.
Hit Validation
It is critical to validate the top candidate genes from the primary screen. This is typically done by generating individual knockout cell lines for each gene of interest and confirming the phenotype observed in the pooled screen.
Protocol 5: Validation of Individual Gene Knockouts
-
sgRNA Design and Cloning : Design and clone 2-3 independent sgRNAs targeting each candidate gene into a lentiviral vector.
-
Generation of Knockout Cell Lines : Transduce the Cas9-expressing target cell line with the individual sgRNA constructs and select for stable knockout lines.
-
Verification of Knockout : Confirm the gene knockout at the protein level by Western blot or at the genomic level by sequencing.
-
Phenotypic Assays : Perform cell viability assays (e.g., MTT, CellTiter-Glo) to assess the sensitivity of the knockout cell lines to a range of celastrol concentrations compared to control cells.
-
Mechanism-based Assays : Conduct further experiments to investigate how the knockout of the validated gene affects the cellular response to celastrol (e.g., measure apoptosis, ER stress markers, or metabolic changes).
Conclusion
The combination of CRISPR-Cas9 screening with celastrol treatment provides a powerful, unbiased approach to systematically dissect the compound's mechanism of action and identify novel therapeutic targets. The protocols and framework presented here offer a guide for researchers to design and execute such screens, ultimately accelerating the translation of celastrol and other natural products into clinical applications.
Troubleshooting & Optimization
Technical Support Center: Overcoming Triptolide Toxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively manage and overcome triptolide-induced toxicity in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are dying after triptolide treatment, even at low concentrations. What is the primary mechanism of triptolide-induced cell death?
A1: Triptolide primarily induces apoptosis, a form of programmed cell death, in a dose- and time-dependent manner.[1][2] This process is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of a cascade of enzymes called caspases.[1][3]
Q2: How can I confirm that triptolide is inducing apoptosis in my cell line?
A2: You can confirm apoptosis through several standard assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Triptolide treatment typically leads to a significant increase in early and late apoptotic cell populations.[1]
-
TUNEL Staining: This assay detects DNA fragmentation, a hallmark of apoptosis.[4][5]
-
Western Blot Analysis: You can probe for key apoptotic proteins such as cleaved caspase-3, -8, and -9, cleaved PARP, and changes in the expression of Bcl-2 family proteins (e.g., increased Bax, decreased Bcl-2).[1][6]
Q3: I am observing high levels of oxidative stress in my triptolide-treated cells. What is the role of reactive oxygen species (ROS) in triptolide toxicity?
A3: Triptolide treatment is known to provoke the generation of ROS.[1] This increase in ROS can lead to mitochondrial damage, including depolarization of the mitochondrial membrane potential and release of cytochrome c, which are critical steps in initiating the mitochondrial apoptotic pathway.[1][7]
Q4: Are there any strategies to reduce triptolide-induced toxicity without compromising its intended experimental effects?
A4: Yes, several strategies can be employed to mitigate triptolide's toxicity:
-
Co-treatment with Antioxidants: The use of antioxidants like N-acetylcysteine (NAC) has been shown to alleviate triptolide-induced oxidative stress and reduce apoptosis.[4]
-
Activation of the Nrf2 Pathway: The Nrf2-ARE pathway is a key cellular defense mechanism against oxidative stress. Activating this pathway, for instance with sulforaphane (SFN), can counteract triptolide-induced cytotoxicity.[8][9]
-
Combination Therapy: Using triptolide in combination with other agents can sometimes allow for lower, less toxic concentrations of triptolide to be used while achieving a synergistic effect.[10][11]
-
Dosing Regimen Optimization: Modifying the dosing schedule, such as increasing the interval between treatments, may help reduce toxicity while maintaining efficacy.[2]
-
Use of Triptolide Analogs: Novel derivatives of triptolide have been developed with potentially lower toxicity.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Excessive cell death at expected effective concentrations. | High sensitivity of the cell line to triptolide-induced apoptosis. | 1. Perform a dose-response curve to determine the precise IC50 for your cell line and treatment duration.2. Reduce the concentration of triptolide and/or shorten the incubation time.3. Co-treat with a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) to confirm caspase-dependent apoptosis.[12] |
| High variability in cell viability results between experiments. | Inconsistent triptolide stock solution or cell culture conditions. | 1. Prepare fresh triptolide stock solutions regularly and store them appropriately.2. Ensure consistent cell seeding density and passage number.3. Standardize all incubation times and conditions. |
| Difficulty in detecting apoptosis markers. | Incorrect timing of the assay or suboptimal assay conditions. | 1. Perform a time-course experiment to identify the optimal time point for detecting apoptosis markers after triptolide treatment.2. Optimize antibody concentrations and incubation times for Western blotting.3. Ensure proper controls are included in all assays. |
| Observed cytotoxicity is not consistent with published data for the same cell line. | Differences in cell line passage number, culture media, or serum concentration. | 1. Obtain a fresh, low-passage stock of the cell line.2. Use the recommended media and serum concentrations as described in the relevant literature.3. Be aware that even minor variations in experimental conditions can influence results. |
Data Presentation
Table 1: Triptolide IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| MV-4-11 | Acute Myeloid Leukemia | < 30 | 24 |
| KG-1 | Acute Myeloid Leukemia | < 30 | 24 |
| THP-1 | Acute Myeloid Leukemia | < 30 | 24 |
| HL-60 | Acute Myeloid Leukemia | < 30 | 24 |
| DU145 | Prostate Carcinoma | 2.3 | 72 |
| Lovo | Colon Cancer | 77 | 72 |
| HT-3 | Cervical Cancer | 26.77 | 72 |
| U14 | Cervical Cancer | 38.18 | 72 |
| CNE2 | Nasopharyngeal Carcinoma | 23.6 | Not Specified |
| CNE2-SR | Radioresistant Nasopharyngeal Carcinoma | 31.2 | Not Specified |
Data compiled from multiple sources.[2][13][14][15] IC50 values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/PI Staining
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of triptolide or vehicle control for the specified duration (e.g., 24 hours).
-
Cell Harvest: Gently aspirate the culture medium and wash the cells with ice-cold PBS. Trypsinize the cells and collect them in a microcentrifuge tube.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Protocol 2: Measurement of Intracellular ROS
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
DCFH-DA Staining: After treatment, remove the medium and incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Cell Harvest and Analysis: Wash the cells with PBS, trypsinize, and resuspend in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.[1]
Visualizations
Caption: Triptolide-induced apoptosis signaling pathways.
Caption: Troubleshooting workflow for high triptolide toxicity.
References
- 1. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Triptolide Induces Leydig Cell Apoptosis by Disrupting Mitochondrial Dynamics in Rats [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Triptolide Induces Leydig Cell Apoptosis by Disrupting Mitochondrial Dynamics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Activation of Nrf2 Protects against Triptolide-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of triptolide in autoimmune diseases and strategies to reduce its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive review on celastrol, triptolide and triptonide: Insights on their pharmacological activity, toxicity, combination therapy, new dosage form and novel drug delivery routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triptolide induces apoptosis of PMA-treated THP-1 cells through activation of caspases, inhibition of NF-κB and activation of MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Triptolide induces immunogenic cell death in cervical cancer cells via ER stress and redox modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triptolide inhibits cell growth and GRP78 protein expression but induces cell apoptosis in original and radioresistant NPC cells - PMC [pmc.ncbi.nlm.nih.gov]
Wilforol A stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wilforol A. The information is designed to address common stability and degradation issues encountered during experimental procedures.
Disclaimer: Specific stability and degradation data for this compound are limited in publicly available literature. Much of the guidance provided is based on general principles of pharmaceutical stability testing and data from structurally related compounds isolated from the same source, Tripterygium wilfordii, such as triptolide.[1] Users should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on the behavior of similar compounds, the stability of this compound is likely influenced by several factors, including:
-
pH: Extreme pH conditions, particularly basic environments, can significantly accelerate degradation.[1]
-
Temperature: Elevated temperatures are expected to increase the rate of degradation.
-
Light: Exposure to light, especially UV, may induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.
-
Solvent: The choice of solvent is critical. Hydrophilic solvents may accelerate degradation compared to less polar, aprotic solvents.[1] For instance, triptolide, a related compound, is reported to be very stable in chloroform.[1]
Q2: How should I store this compound to ensure its stability?
A2: To maintain the integrity of this compound, it is recommended to:
-
Store the solid compound in a tightly sealed container at -20°C for long-term storage.
-
For short-term storage, 2-8°C is acceptable.
-
Protect the compound from light by using amber vials or storing it in a dark place.
-
If preparing stock solutions, use a dry, aprotic solvent. It is advisable to prepare fresh solutions for each experiment or store them at low temperatures for a limited time after verifying their stability.
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A3: The appearance of new peaks in your chromatogram likely indicates the presence of degradation products or impurities. This could be due to:
-
Improper Storage: Exposure to high temperatures, light, or humidity.
-
Sample Preparation: The solvents used for sample dissolution or the mobile phase pH might be causing degradation.
-
Contamination: Contamination from glassware, solvents, or other reagents.
-
Forced Degradation: If you are performing stress testing, these peaks are the expected degradation products.
To troubleshoot, review your storage and sample handling procedures. Analyze a freshly prepared sample from a new vial of this compound to see if the unexpected peaks persist.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products of this compound are not well-documented in the literature, based on related compounds like triptolide, degradation may occur at chemically reactive sites. For triptolide, degradation has been observed at epoxy and hydroxyl groups.[1] It is plausible that this compound, a pentacyclic triterpenoid, could undergo similar oxidative or hydrolytic degradation.
Troubleshooting Guide: this compound Stability Issues
This guide provides a structured approach to troubleshooting common stability problems with this compound.
Table 1: Troubleshooting Common this compound Stability Issues
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Potency/Lower than Expected Concentration | Degradation due to improper storage or handling. | 1. Verify storage conditions (temperature, light exposure). 2. Prepare a fresh stock solution from a new vial. 3. Use a stability-indicating HPLC method to check for degradation products. |
| Appearance of New Peaks in HPLC | Sample degradation. | 1. Review sample preparation procedure (solvent, pH). 2. Conduct a forced degradation study to identify potential degradation products. 3. Optimize HPLC method to ensure separation of the main peak from all degradation products. |
| Inconsistent Results Between Experiments | Instability of this compound in the experimental medium. | 1. Evaluate the stability of this compound in your specific experimental buffer or solvent over the time course of the experiment. 2. Consider using a more stable solvent for stock solutions. |
| Color Change or Precipitation in Solution | Significant degradation or poor solubility. | 1. Visually inspect solutions before use. 2. If color change or precipitation is observed, discard the solution. 3. Re-evaluate the choice of solvent and concentration. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][3][4]
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable stability-indicating HPLC method.
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 4 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal (Solid) | N/A | 80°C | 48 hours |
| Photolytic | UV light (254 nm) | Room Temp | 24 hours |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection:
-
Begin with a gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Optimize the gradient to achieve good resolution between the parent peak and any degradation products generated during forced degradation studies.
-
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to check for peak purity.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Logical relationship of factors leading to this compound degradation.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Caption: Experimental workflow for a forced degradation study.
References
Troubleshooting inconsistent results with Tripterygium wilfordii extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with Tripterygium wilfordii extracts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with a new batch of Tripterygium wilfordii extract are inconsistent with previous findings. What are the potential causes?
A1: Inconsistent results between different batches of Tripterygium wilfordii extract are a common challenge. The primary reasons for this variability stem from the natural complexity of the product. Key factors include:
-
Variation in Bioactive Compound Concentrations: The levels of key active compounds like triptolide and celastrol can differ significantly between batches. This can be due to variations in the plant's growing conditions, geographical source, harvesting time, and post-harvest processing such as drying methods.[1][2][3]
-
Extraction and Preparation Methodologies: Differences in the extraction solvent, temperature, and overall process can lead to extracts with different chemical profiles.[4] Commercial preparations from different manufacturers can also have significant variations in their composition.
-
Presence of Antagonistic or Synergistic Compounds: Tripterygium wilfordii contains hundreds of compounds.[5][6] The biological effect of the extract is a result of the interplay between these components, which can have synergistic or antagonistic effects. Variations in the concentrations of these other compounds can alter the overall activity of the extract.
-
Extract Stability and Storage: Improper storage of the extract can lead to the degradation of active compounds over time, resulting in diminished or altered activity.
To mitigate these issues, it is crucial to perform analytical validation on each new batch of extract. See the protocol for "Quantification of Triptolide using HPLC" below.
Q2: I am observing lower-than-expected efficacy in my cell-based assays. What should I investigate?
A2: If you are experiencing lower-than-expected efficacy, consider the following troubleshooting steps:
-
Confirm Bioactive Compound Concentration: As mentioned in Q1, the concentration of active compounds like triptolide and celastrol is critical. Quantify the concentration of these key compounds in your extract batch to ensure it meets the expected levels for your experimental setup.
-
Assess Extract Solubility and Stability in Media: Ensure that the extract is fully solubilized in your cell culture media. Poor solubility can lead to a lower effective concentration. Also, consider the stability of the active compounds in your experimental conditions over the duration of the assay.
-
Check for Assay Interference: Natural product extracts can sometimes interfere with assay readouts. For fluorescence-based assays, plant metabolites may exhibit autofluorescence, leading to inaccurate results.[7] It is advisable to run appropriate controls, such as extract-only wells (no cells), to check for any background signal.
-
Evaluate Cell Health and Passage Number: Ensure that your cells are healthy and within a consistent passage number range. High passage numbers can lead to phenotypic drift and altered sensitivity to treatments.[8] Perform a standard cytotoxicity assay to confirm that the extract concentrations used are not causing excessive cell death, which could confound efficacy measurements.
Q3: My in-vitro results are not translating to in-vivo models. What could be the reason?
A3: The discrepancy between in-vitro and in-vivo results is a common challenge in drug development and can be particularly pronounced with complex natural extracts. Several factors can contribute to this:
-
Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) profile of the active compounds in an in-vivo system is significantly different from the direct application in-vitro. The bioactive compounds in the extract may have poor oral bioavailability or be rapidly metabolized, leading to lower effective concentrations at the target site.
-
Toxicity: Tripterygium wilfordii extracts are known to have a narrow therapeutic window and can exhibit toxicity, particularly hepatotoxicity and reproductive toxicity.[5] These toxic effects in an in-vivo model can mask the therapeutic efficacy observed in-vitro.
-
Complex Biological Environment: The in-vivo environment involves complex interactions between different cell types, tissues, and the immune system. The extract may have off-target effects or be modulated by other biological processes that are not present in a simplified in-vitro model.
Data on Bioactive Compound Variability
The concentration of key bioactive compounds in Tripterygium wilfordii extracts can vary significantly. This variability is a major source of inconsistent experimental results.
| Parameter | Source of Variation | Typical Range of Variation | Implication for Experiments |
| Triptolide Content | Plant origin, harvest time, drying method | 0.1 - 1.0 mg/g of raw root | A 10-fold difference in the primary active compound will lead to significant changes in observed efficacy and toxicity. |
| Celastrol Content | Extraction solvent and method | 0.2 - 2.0 mg/g of raw root | Celastrol has distinct mechanisms of action; variations will alter the overall biological response. |
| Total Glycosides | Manufacturer preparation | 10 - 60 mg per tablet in commercial preparations | Affects dosing calculations and comparability between different commercial products. |
| Ratio of Triptolide to Celastrol | Natural plant variance and extraction selectivity | Can vary significantly | The synergistic or antagonistic effects between these compounds can be altered, leading to unpredictable outcomes. |
Experimental Protocols
Protocol 1: Quantification of Triptolide in Tripterygium wilfordii Extract by HPLC
This protocol provides a general method for the quantification of triptolide. It should be optimized for your specific instrument and extract.
1. Materials and Reagents:
-
Tripterygium wilfordii extract
-
Triptolide analytical standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
Syringe filters (0.45 µm)
2. Preparation of Standard Solutions:
-
Prepare a stock solution of triptolide standard in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Preparation of Sample Solution:
-
Accurately weigh a known amount of the Tripterygium wilfordii extract (e.g., 10 mg).
-
Dissolve the extract in a known volume of methanol (e.g., 10 mL) to achieve a concentration of 1 mg/mL.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at 218 nm.
-
Column Temperature: 30°C.
5. Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Determine the concentration of triptolide in the sample by comparing its peak area to the calibration curve.
-
Calculate the amount of triptolide in the original extract (e.g., in mg/g).
Protocol 2: NF-κB Reporter Assay to Assess Extract Activity
This protocol is for a luciferase-based NF-κB reporter assay in a suitable cell line (e.g., HEK293T).
1. Materials and Reagents:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
DMEM with 10% FBS
-
TNF-α (as a positive control for NF-κB activation)
-
Tripterygium wilfordii extract stock solution (in DMSO or ethanol)
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
2. Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
On the following day, co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
3. Treatment with Extract:
-
Allow the cells to recover for 24 hours post-transfection.
-
Prepare serial dilutions of the Tripterygium wilfordii extract in cell culture medium. Also, prepare a positive control (e.g., 10 ng/mL TNF-α) and a vehicle control (medium with the same concentration of DMSO or ethanol as the extract dilutions).
-
Remove the old medium from the cells and add the prepared treatment media.
-
Incubate for a predetermined time (e.g., 6-24 hours) to allow for NF-κB activation and subsequent luciferase expression.
4. Luciferase Assay:
-
After the incubation period, remove the treatment media.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Use a plate-reading luminometer to measure the luminescence.
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold change in NF-κB activity relative to the vehicle control.
-
Plot the dose-response curve for the Tripterygium wilfordii extract.
Visualizations
Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by Triptolide and Celastrol.
Experimental Workflow
References
- 1. Therapeutic effects and mechanisms of Tripterygium wilfordii extracts in rheumatoid arthritis: a systematic review and meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of Tripterygium Wilfordii Hook. F for Connective Tissue Disease-Associated Interstitial Lung Disease:A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Review about the Efficacy and Safety of Tripterygium wilfordii Hook.f. Preparations Used for the Management of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Effectiveness and Safety of Tripterygium wilfordii Hook. F Extracts in Rheumatoid Arthritis: A Systematic Review and Meta-Analysis [frontiersin.org]
- 7. Medicinal plant extracts interfere in gastric cancer stem cells fluorescence-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Navigating Triptolide Dosage in Animal Research: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for triptolide in mice for an anti-inflammatory study?
A1: For anti-inflammatory studies in mice, a common starting point for triptolide dosage is in the range of 5 to 100 µg/kg/day administered intraperitoneally.[1][2] For instance, doses of 5, 10, and 15 µg/kg have been shown to attenuate LPS-induced inflammatory responses.[1][2] Another study demonstrated that a dose of 0.15 mg/kg (150 µg/kg) decreased TNF-α levels by 64% in mice challenged with LPS, while a 0.25 mg/kg dose almost completely abolished TNF-α production.[3] It is crucial to perform a pilot study to determine the optimal dose for your specific animal model and inflammatory stimulus.
Q2: How do I select the appropriate route of administration for triptolide in my animal study?
A2: The choice of administration route depends on the experimental goals and the pharmacokinetic profile of triptolide.
-
Intraperitoneal (i.p.) injection is frequently used in preclinical studies for its rapid absorption and systemic effects.[3][4] It is a common choice for cancer and inflammation models.
-
Intravenous (i.v.) injection provides 100% bioavailability and is suitable for acute toxicity studies and when precise plasma concentrations are required.[5]
-
Oral gavage (p.o.) mimics the clinical route of administration for many drugs. Triptolide has been shown to be rapidly absorbed after oral administration in rats, with an absolute bioavailability of 72.08% at a dose of 0.6 mg/kg.[6] However, oral administration can lead to gastrointestinal toxicity.[5][7]
Q3: What are the common signs of triptolide toxicity in rodents?
A3: Common signs of triptolide toxicity in rodents include weight loss, lethargy, ruffled fur, and gastrointestinal issues like diarrhea.[1][8] At the biochemical level, elevated serum levels of alanine transaminase (ALT) and aspartate transaminase (AST) are indicative of liver damage.[4][9] Histopathological examination may reveal damage to the heart, liver, gastrointestinal tract, and hematopoietic system of the bone marrow.[5][9] Reproductive toxicity has also been observed, affecting both male and female reproductive organs.[10][11][12]
Q4: What is the reported LD50 of triptolide in mice?
A4: The acute LD50 of triptolide in mice has been reported to be 0.8 mg/kg for intravenous (i.v.) administration and 0.9 mg/kg for intraperitoneal (i.p.) administration.[5]
Troubleshooting Guide
Issue 1: No therapeutic effect observed at the initial dose.
-
Possible Cause: The initial dose may be too low for the specific animal model or disease being studied.
-
Troubleshooting Steps:
-
Review Literature: Consult studies with similar animal models and disease states to ensure your starting dose is within the reported effective range.
-
Dose Escalation Study: If the initial dose is well-tolerated with no signs of toxicity, a carefully planned dose escalation study can be performed. Increase the dose incrementally in different cohorts of animals.
-
Route of Administration: Consider if the route of administration is optimal for achieving sufficient bioavailability and concentration at the target site. For example, if oral administration was used, switching to intraperitoneal injection might increase systemic exposure.
-
Drug Formulation: Ensure the triptolide is properly dissolved and the vehicle is appropriate and does not interfere with its activity.
-
Issue 2: Significant toxicity and mortality in the experimental group.
-
Possible Cause: The administered dose is too high and exceeds the maximum tolerated dose (MTD).
-
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the dosage in subsequent experiments. A dose de-escalation study can help identify the MTD in your specific model.
-
Change Administration Schedule: Instead of daily administration, consider intermittent dosing (e.g., every other day or every three days) to reduce cumulative toxicity.[4]
-
Monitor for Early Signs of Toxicity: Closely monitor animals for weight loss, changes in behavior, and other clinical signs of toxicity. Regular blood sampling to check liver enzymes (ALT, AST) can provide early warnings of hepatotoxicity.[4]
-
Consider a Different Formulation: In some cases, novel drug delivery systems can help reduce systemic toxicity.[13]
-
Issue 3: High variability in response within the same treatment group.
-
Possible Cause: Inconsistent drug administration, animal-to-animal variation in metabolism, or underlying health differences in the animals.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure that the person administering the drug is well-trained and consistent in their technique, especially for oral gavage and injections.
-
Animal Health and Acclimatization: Use animals from a reputable supplier and ensure they are properly acclimatized to the facility before starting the experiment.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.
-
Check for Drug-Food Interactions: Triptolide absorption can be affected by food. For example, grapefruit juice can significantly increase its oral absorption.[14][15] Standardize feeding protocols to minimize this variability.
-
Data Presentation
Table 1: Effective Doses of Triptolide in Rodent Models
| Animal Model | Disease/Condition | Route of Administration | Effective Dose Range | Key Findings |
| Mice (C57BL/6) | LPS-induced Inflammation | Intraperitoneal (i.p.) | 0.15 - 0.25 mg/kg | Dose-dependent reduction in serum TNF-α.[3] |
| Mice (BALB/c nude) | Acute Myeloid Leukemia (THP-1 xenograft) | Intraperitoneal (i.p.) | 20 - 100 µg/kg/day | Significant tumor growth inhibition in a dose-dependent manner.[4] |
| Mice (NOD/SCID) | Neuroblastoma (BE(2)-C xenograft) | Intraperitoneal (i.p.) | 0.4 mg/kg/day | Inhibition of tumor growth and development.[16] |
| Mice (BALB/c nude) | Lung Adenocarcinoma (A549/TaxR xenograft) | Intraperitoneal (i.p.) | 0.4 - 0.8 mg/kg | Significant delay in tumor growth without obvious systemic toxicity.[8] |
| Rats (Sprague-Dawley) | Diabetic Cardiomyopathy | Oral gavage (p.o.) | 100 - 400 µg/kg/day | Improved left ventricular function and attenuated cardiac inflammation.[17] |
| Mice | Collagen-Induced Arthritis | Oral gavage (p.o.) | 100 - 500 µg/kg | Anti-arthritic effects observed.[18][19] |
| Rats | Inflammatory Bowel Disease | Oral gavage (p.o.) | 0.07 mg/kg/day | Alleviated diarrhea, edema, and inflammatory cell infiltration.[1] |
Table 2: Toxicological Data for Triptolide in Animals
| Animal Model | Route of Administration | Parameter | Value | Target Organs of Toxicity |
| Mice | Intravenous (i.v.) | LD50 | 0.8 mg/kg | Heart, Liver, GI tract, Hematopoietic system.[5] |
| Mice | Intraperitoneal (i.p.) | LD50 | 0.9 mg/kg | Heart, Liver, GI tract, Hematopoietic system.[5] |
| Rats (Sprague-Dawley) | Intravenous (i.v.) | MTD (Male) | 0.63 mg/kg | Not specified in this study.[20] |
| Rats (Sprague-Dawley) | Intravenous (i.v.) | MTD (Female) | 0.317 mg/kg | Not specified in this study.[20] |
| Rats (Wistar) | Oral gavage (p.o.) | Toxic Dose | 1 mg/kg | Liver (focal necrosis).[9] |
| Dogs | Oral gavage (p.o.) & Intravenous (i.v.) | Toxic Doses | 20 - 160 µg/kg/day | Heart, Liver, GI tract, Hematopoietic system.[5] |
| Rats (Sprague-Dawley) | Oral gavage (p.o.) | Reproductive Toxicity Dose | 200 - 400 µg/kg | Reduced ovary and uterus weights, prolonged estrous cycles.[10] |
Table 3: Pharmacokinetic Parameters of Triptolide in Rats
| Administration Route | Dose | Tmax (Time to max concentration) | t1/2 (Elimination half-life) | Absolute Bioavailability |
| Oral gavage | 0.6, 1.2, 2.4 mg/kg | ~15 min | 16.81 to 21.70 min | 72.08% (at 0.6 mg/kg) |
Data from a study in male Sprague-Dawley rats.[6]
Experimental Protocols
Protocol 1: General Procedure for a Dose-Response Study of Triptolide in a Mouse Xenograft Model
-
Animal Model: Nude mice (e.g., BALB/c nude) are subcutaneously injected with cancer cells (e.g., 5x10^6 THP-1 cells).[4]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., every other day) using calipers.[4]
-
Group Allocation: Mice are randomly assigned to different treatment groups: a vehicle control group and several triptolide treatment groups with escalating doses (e.g., 20, 50, and 100 µg/kg/day).[4]
-
Drug Preparation and Administration: Triptolide is dissolved in a suitable vehicle (e.g., DMSO and then diluted in saline). The solution is administered to the mice via the chosen route (e.g., intraperitoneal injection) for a specified duration (e.g., 18 consecutive days).[4]
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised and weighed.[4]
-
Toxicity Assessment: Body weight is monitored throughout the study.[4][8] At the end of the study, blood samples can be collected for biochemical analysis (e.g., ALT, AST levels), and major organs (liver, kidney, heart, etc.) can be harvested for histopathological examination.[4]
Visualizations
Caption: Workflow for optimizing triptolide dosage in animal studies.
Caption: A decision tree for troubleshooting common experimental issues.
Caption: Triptolide's inhibition of the NF-κB signaling pathway.
References
- 1. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Some toxicities of triptolide in mice and dogs - Cheng - Acta Pharmacologica Sinica [chinaphar.com]
- 6. Pharmacokinetic study of triptolide, a constituent of immunosuppressive chinese herb medicine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicokinetics of triptolide in Beagle dogs after oral and intravenous administration [manu41.magtech.com.cn]
- 8. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of triptolide in autoimmune diseases and strategies to reduce its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Triptolide: a potential male contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A single-cell landscape of triptolide-associated testicular toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benthamdirect.com [benthamdirect.com]
- 15. eurekaselect.com [eurekaselect.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Anti-inflammatory effects of triptolide improve left ventricular function in a rat model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The Effect of Triptolide Combined With Crocin on Arthritis in Mice: From Side Effect Attenuation to Therapy [frontiersin.org]
- 19. The Effect of Triptolide Combined With Crocin on Arthritis in Mice: From Side Effect Attenuation to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical antileukemic activity, toxicology, toxicokinetics and formulation development of triptolide derivative MRx102 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Wilforol A Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in scaling up the production of Wilforol A.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in this compound yield as we move from bench-scale (milligrams) to pilot-scale (grams). What are the common causes for this?
A1: A decrease in yield during scale-up is a common challenge. Several factors can contribute to this:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized temperature gradients and poor distribution of reactants, resulting in increased side product formation.
-
Changes in Reaction Kinetics: The surface area-to-volume ratio decreases as the reactor size increases, which can affect reaction rates, especially in heterogeneous reactions.
-
Extended Reaction Times: Longer reaction or work-up times at a larger scale can lead to the degradation of sensitive intermediates or the final product.
-
Impurity Profile: The concentration of minor impurities in starting materials can become significant at a larger scale, potentially inhibiting the reaction or competing in side reactions.
Q2: The purity of our isolated this compound is lower at a larger scale, even with the same purification protocol. Why is this happening?
A2: Maintaining purity during scale-up of purification processes can be complex.[1] Common reasons for decreased purity include:
-
Overloading of Chromatography Columns: The capacity of the stationary phase may be exceeded, leading to co-elution of impurities with this compound.
-
Inefficient Extraction and Phase Separation: In large-scale liquid-liquid extractions, achieving efficient mixing and clean phase separation can be difficult, leading to impurities carrying over.
-
Precipitation and Crystallization Issues: The cooling and mixing profiles in large vessels can be non-uniform, leading to the trapping of impurities within the crystals of this compound.
Q3: We are facing difficulties with the consistency of our this compound batches at the pilot scale. What steps can we take to improve reproducibility?
A3: Ensuring batch-to-batch consistency is crucial for reliable drug development.[2] To improve reproducibility, consider the following:
-
Implement Strict Process Parameter Controls: Tightly control and monitor critical process parameters such as temperature, pH, mixing speed, and addition rates.
-
Raw Material Qualification: Establish stringent specifications for all raw materials and reagents to minimize variability from the start.
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for every step of the manufacturing process.
-
In-Process Controls (IPCs): Implement IPCs to monitor the progress of the reaction and ensure it is proceeding as expected before moving to the next step.
Troubleshooting Guides
Issue 1: Low Yield in the Primary Synthesis Step
| Symptom | Potential Cause | Suggested Action |
| Reaction stalls before completion | Inefficient mixing or mass transfer. | Increase agitation speed. Consider a different impeller design for better mixing. |
| Poor temperature control, leading to hot or cold spots. | Use a reactor with better heat transfer capabilities. Verify thermocouple calibration. | |
| Formation of significant side products | Localized high concentrations of reagents. | Optimize the addition rate of critical reagents. Consider subsurface addition. |
| Reaction temperature too high. | Lower the reaction temperature and monitor for impact on reaction time and impurity profile. | |
| Degradation of starting material or product | Extended reaction time. | Investigate the possibility of using a more active catalyst or a higher reaction concentration to reduce reaction time. |
Issue 2: Challenges in Downstream Processing and Purification
| Symptom | Potential Cause | Suggested Action |
| Broad peaks and poor separation in chromatography | Column overloading. | Reduce the amount of crude material loaded onto the column. |
| Inappropriate mobile phase composition. | Re-optimize the gradient or isocratic elution conditions at a small scale. | |
| Emulsion formation during liquid-liquid extraction | High shear mixing. | Use a gentler mixing method. Add a small amount of brine to help break the emulsion. |
| Product loss during crystallization | This compound is too soluble in the chosen solvent system. | Perform solubility studies to identify a more suitable anti-solvent or solvent mixture. |
| Oiling out instead of crystallization. | Control the cooling rate more slowly. Add seed crystals to promote crystallization. |
Experimental Protocols
Protocol 1: Scale-Up of this compound Synthesis
-
Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet is used.
-
Reagent Charging: The reactor is charged with starting material A (1.0 kg, 1.0 equiv) and the reaction solvent (20 L). The mixture is stirred and cooled to 0-5 °C.
-
Reaction: A solution of reagent B (1.2 kg, 1.2 equiv) in the reaction solvent (5 L) is added dropwise to the reactor over 2 hours, maintaining the internal temperature below 5 °C.
-
Monitoring: The reaction progress is monitored by HPLC every hour. The reaction is considered complete when the starting material A is less than 2% by area.
-
Quenching: The reaction is quenched by the slow addition of a 10% aqueous sodium bicarbonate solution (10 L).
-
Work-up: The layers are separated. The aqueous layer is extracted with the reaction solvent (2 x 5 L). The combined organic layers are washed with brine (5 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Packing: A glass column (20 cm diameter) is packed with silica gel (5 kg) in a slurry with the chosen mobile phase.
-
Sample Loading: The crude this compound (500 g) is dissolved in a minimal amount of the mobile phase and loaded onto the column.
-
Elution: The column is eluted with a gradient of ethyl acetate in hexanes. The gradient is run from 10% to 50% ethyl acetate over 10 column volumes.
-
Fraction Collection: Fractions (1 L each) are collected and analyzed by TLC or HPLC.
-
Product Pooling: Fractions containing pure this compound (purity >98%) are pooled and concentrated under reduced pressure to yield the final product.
Quantitative Data Summary
Table 1: Impact of Scale on this compound Synthesis Yield and Purity
| Scale | Starting Material (g) | Crude Yield (%) | Isolated Yield (%) | Purity (%) |
| Lab (250 mL flask) | 10 | 85 | 75 | 99.1 |
| Bench-top (1 L reactor) | 100 | 82 | 70 | 98.5 |
| Pilot (50 L reactor) | 1000 | 75 | 62 | 97.2 |
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Scale | Loading (g crude) | Recovery (%) | Final Purity (%) |
| Flash Chromatography | Lab | 5 | 88 | 99.5 |
| Preparative HPLC | Lab | 1 | 75 | >99.9 |
| Crystallization | Pilot | 500 | 92 | 98.8 |
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for low purity issues during this compound purification.
Caption: A hypothetical signaling pathway modulated by this compound.
References
Technical Support Center: Ensuring Consistency of Natural Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate batch-to-batch variability in natural extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in natural extracts?
A1: Batch-to-batch variability in natural extracts is a significant challenge that arises from a variety of factors, beginning with the raw plant material and extending through the entire manufacturing process. The chemical composition and biological activity of the raw materials can be influenced by environmental conditions such as climate, soil quality, and fertilization methods.[1] The timing of the harvest and the conditions under which the plant material is stored also play a crucial role.[1]
Furthermore, the extraction process itself introduces variability. Factors such as the choice of solvent, extraction time and temperature, and the specific extraction technique (e.g., maceration, percolation, Soxhlet) can all affect the final composition of the extract.[2][3] Finally, various processing procedures, including heating or the addition of acids or bases, can unpredictably alter the raw materials.[1]
Q2: What is a standardized extract and how does it help in reducing variability?
A2: A standardized extract is a high-quality extract that contains a consistent and guaranteed amount of one or more active ingredients or "marker compounds," typically expressed as a percentage.[4] This process is designed to minimize the natural variations in the chemical composition of raw plant materials.[5] By ensuring a consistent level of specific compounds from batch to batch, standardization helps to produce a more reliable and uniformly effective product.[5] The process of standardization involves adjusting the extract, often by dilution or concentration, to meet a predefined specification for the active or marker compounds.[6]
Q3: What are "marker compounds" and what is their role in standardization?
A3: Marker compounds are specific chemical constituents of a natural extract that are used for quality control purposes. These can be either the known active compounds responsible for the extract's therapeutic effects or other characteristic components of the plant. When the active principles are unknown, marker substances are established for analytical purposes and standardization.[7] The goal is to ensure that each batch of the extract contains a consistent amount of these markers, which in turn helps to ensure consistent quality and potency of the final product.
Q4: What are the key analytical techniques used to assess the consistency of natural extracts?
A4: A variety of analytical techniques are employed to characterize and ensure the quality of natural extracts. High-Performance Liquid Chromatography (HPLC) is the most extensively used separation technique for the phytochemical characterization of botanical extracts.[8] It can be coupled with various detectors, such as Diode Array Detectors (HPLC-DAD) and Mass Spectrometry (HPLC-MS), to provide detailed chemical profiles or "fingerprints." Other common chromatographic techniques include Thin-Layer Chromatography (TLC), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography (GC). Spectroscopic methods like Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) are also used for identification and quantification of components.
Troubleshooting Guides
Guide 1: Inconsistent Analytical Results (HPLC)
Problem: I am seeing significant variations in peak areas and retention times for my target compounds between different batches of the same extract when using HPLC.
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Preparation | Ensure the mobile phase is prepared consistently for every run. Use high-purity solvents and accurately measure all components. Inconsistent pH or solvent ratios can lead to shifts in retention times.[4] |
| Column Degradation | The column's stationary phase can degrade over time, especially with complex matrices like natural extracts. This can lead to peak broadening, tailing, and loss of resolution.[4] Try flushing the column with a strong solvent or, if necessary, replace it. |
| System Leaks | Check for any leaks in the HPLC system, particularly around fittings and pump seals. Leaks can cause pressure fluctuations, leading to unstable retention times.[9] A buildup of salt crystals around fittings is a common sign of a leak.[9] |
| Sample Preparation | Ensure that the sample preparation protocol is followed precisely for each batch. Inconsistent extraction or dilution of the sample can lead to variability in peak areas.[10] |
| Injector Issues | Inconsistent injection volumes can lead to variations in peak areas.[10] Check the injector for any blockages or air bubbles. |
| Temperature Fluctuations | Variations in ambient temperature can affect retention times, especially if a column oven is not used.[4] |
Guide 2: Variability in Extraction Yield
Problem: The yield of my extract varies significantly from one batch to another, even when using the same protocol.
| Possible Cause | Troubleshooting Steps |
| Raw Material Quality | The quality and composition of the raw plant material are major sources of variability.[1] Factors such as harvest time, growing conditions, and storage can all impact the content of extractable compounds.[1] It is crucial to source raw materials from reliable suppliers with good quality control. |
| Particle Size of Plant Material | The particle size of the ground plant material can affect extraction efficiency.[11] Ensure that the material is ground to a consistent and fine particle size to maximize the surface area for extraction.[12] |
| Solvent-to-Sample Ratio | The ratio of solvent to plant material can impact the extraction yield.[3] Use a consistent and optimized ratio for each extraction. |
| Extraction Time and Temperature | Ensure that the extraction time and temperature are precisely controlled for each batch, as these parameters can significantly influence the extraction efficiency.[3] |
| Solvent Quality | The purity and composition of the solvent can affect its extraction capabilities. Use high-purity solvents and ensure that the composition of solvent mixtures is accurate.[3] |
Experimental Protocols
Protocol 1: Maceration for Extraction of Phenolic Compounds
This protocol provides a general procedure for the maceration extraction of phenolic compounds from dried plant material.
Materials:
-
Dried and powdered plant material (sieved to a consistent particle size, e.g., <500 µm)
-
Extraction solvent (e.g., Ethanol:Water, 50:50, v/v)
-
Orbital shaker or magnetic stirrer
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Weigh a precise amount of the dried plant powder (e.g., 30 mg).[13]
-
Add a defined volume of the extraction solvent to achieve the desired solvent-to-sample ratio (e.g., 0.72 mL for a 30 mg sample).[13]
-
Place the mixture in a sealed container and agitate using an orbital shaker or magnetic stirrer at a consistent speed and temperature (e.g., 50°C for 1 hour).[13]
-
Separate the extract from the solid plant material by filtration or centrifugation.
-
To ensure exhaustive extraction, the remaining plant material can be re-extracted with fresh solvent.
-
Combine the filtrates from all extractions.
-
Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40°C) to remove the solvent.
-
The resulting crude extract can then be further purified or analyzed.
Protocol 2: HPLC-UV Fingerprinting for Quercetin Quantification
This protocol outlines a standard procedure for the quantitative analysis of quercetin in a plant extract using HPLC with UV detection.
Materials and Equipment:
-
HPLC system with a UV detector, pump, and autosampler
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Quercetin standard of known purity
-
HPLC-grade methanol and acetonitrile
-
HPLC-grade water
-
Phosphoric acid or acetic acid
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase, for example, a mixture of methanol and 0.2% phosphoric acid in water (65:35 v/v).[14]
-
Degas the mobile phase using an ultrasonicator or an inline degasser to prevent air bubbles in the system.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of quercetin standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1000 ppm).[15]
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards with known concentrations (e.g., 5, 10, 15, 20, 25 µg/mL).[15][16]
-
-
Sample Preparation:
-
Accurately weigh a known amount of the dried plant extract and dissolve it in methanol.
-
Use sonication to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC Analysis:
-
Data Analysis:
-
Identify the quercetin peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of quercetin in the sample by using the peak area and the calibration curve.
-
Data Presentation
Table 1: Example Certificate of Analysis for a Standardized Extract
This table illustrates typical quantitative data found on a Certificate of Analysis (CoA) for a standardized herbal extract. The CoA provides specifications for identity, purity, strength, and composition.
| Parameter | Specification | Result | Method |
| Identification | Conforms to standard | Conforms | HPTLC |
| Assay (Active Compound) | NLT 5.0% | 5.2% | HPLC |
| Loss on Drying | NMT 5.0% | 3.8% | USP <731> |
| Heavy Metals | NMT 10 ppm | < 10 ppm | ICP-MS |
| Residual Solvents | NMT 5000 ppm | < 5000 ppm | GC-HS |
| Microbial Content | |||
| Total Aerobic Count | NMT 1000 cfu/g | < 1000 cfu/g | USP <2021> |
| Total Yeast & Mold | NMT 100 cfu/g | < 100 cfu/g | USP <2021> |
| E. coli | Absent | Absent | USP <2022> |
| Salmonella spp. | Absent | Absent | USP <2022> |
NLT: Not Less Than; NMT: Not More Than
Table 2: Acceptable Range for Active Constituents in Standardized Extracts
The acceptable range for active constituents in a standardized extract is typically defined in the product's specifications. This range accounts for the natural variability of the raw material and the precision of the manufacturing and analytical methods.
| Herbal Extract | Active Constituent | Standardized Content (Specification) |
| Senna Leaf | Hydroxyanthracene glycosides | 2.5% - 4.5% |
| Ginkgo Biloba | Flavonol glycosides | 22.0% - 27.0% |
| Terpene lactones | 5.0% - 7.0% | |
| Milk Thistle | Silymarin | 70.0% - 80.0% |
| Turmeric | Curcuminoids | 90.0% - 95.0% |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Attributes | Graphviz [graphviz.org]
- 3. wjpmr.com [wjpmr.com]
- 4. osavi.com [osavi.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. researchgate.net [researchgate.net]
- 10. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Maceration extraction conditions for determining the phenolic compounds and the antioxidant activity of Catharanthus roseus (L.) G. Don | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. phytopharmajournal.com [phytopharmajournal.com]
- 15. plantarchives.org [plantarchives.org]
- 16. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding plant to extract ratios in botanical extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Sensitive Triptolide Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of triptolide. The information is structured to address specific issues encountered during experimental procedures.
General FAQs
Q1: What are the most common analytical methods for the sensitive detection of triptolide?
The most common methods for sensitive triptolide detection are High-Performance Liquid Chromatography (HPLC) with UV or diode array detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Immunoassays, such as ELISA and gold immunochromatographic assays, are also used for rapid screening.
Q2: What are the main challenges in quantifying triptolide in biological samples?
The primary challenges include its low in-vivo concentrations, poor water solubility, and potential for extensive metabolism. This necessitates highly sensitive analytical methods and efficient sample preparation techniques to minimize matrix effects and ensure accurate quantification.
Q3: How can I improve the solubility of triptolide for my experiments?
Triptolide is soluble in organic solvents like DMSO, ethanol, and acetonitrile. For aqueous solutions, preparing a concentrated stock solution in DMSO and then diluting it in the aqueous buffer is a common practice. However, be mindful of the final DMSO concentration in your assay, as it can affect biological systems.
High-Performance Liquid Chromatography (HPLC-UV/DAD)
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the column with a new one.- Adjust the mobile phase pH to ensure triptolide is in a single ionic form.- Reduce the injection volume or sample concentration. |
| Low signal intensity/sensitivity | - Low concentration of triptolide in the sample- Non-optimal UV detection wavelength- Inefficient extraction | - Concentrate the sample using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).- Set the detector to triptolide's maximum absorbance wavelength, which is around 218 nm.- Optimize the extraction solvent and procedure to improve recovery. |
| Baseline noise or drift | - Contaminated mobile phase or column- Air bubbles in the detector- Fluctuations in detector lamp intensity | - Filter and degas the mobile phase.- Flush the system with a strong solvent like isopropanol.- Purge the detector to remove air bubbles.- Allow the lamp to warm up sufficiently. |
| Inconsistent retention times | - Fluctuations in mobile phase composition or flow rate- Temperature variations | - Ensure the mobile phase is well-mixed and the pump is functioning correctly.- Use a column oven to maintain a constant temperature. |
HPLC-UV/DAD FAQs
Q1: What is a typical mobile phase for triptolide analysis by reversed-phase HPLC?
A common mobile phase for reversed-phase HPLC analysis of triptolide is a mixture of water and an organic solvent like acetonitrile or methanol. Gradient elution is often preferred over isocratic elution for better resolution and sensitivity.
Q2: What type of column is recommended for triptolide separation?
A reversed-phase C18 column is commonly used for triptolide separation in HPLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low signal intensity or no peak detected | - Inefficient ionization of triptolide- Suboptimal MS parameters (e.g., collision energy)- Matrix effects (ion suppression) | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Perform a tuning experiment to determine the optimal precursor and product ions and collision energy.- Improve sample cleanup using SPE or LLE to remove interfering matrix components. |
| High background noise | - Contaminated solvent or glassware- Leak in the LC or MS system | - Use high-purity solvents and thoroughly clean all glassware.- Check all connections for leaks. |
| Poor reproducibility | - Inconsistent sample preparation- Instability of triptolide in the matrix- Variations in instrument performance | - Use an internal standard to correct for variations.- Evaluate the stability of triptolide under different storage conditions.- Regularly calibrate and maintain the LC-MS/MS system. |
LC-MS/MS FAQs
Q1: How can I significantly improve the sensitivity of triptolide detection by LC-MS/MS?
Derivatization of triptolide can dramatically increase detection sensitivity. For instance, reacting triptolide with benzylamine can enhance its ionization efficiency and result in a sensitivity increase of up to 100-fold.
Q2: What are the typical precursor and product ions for triptolide in positive ESI mode?
In positive electrospray ionization (ESI) mode, the precursor ion for triptolide is often observed at m/z 361.3, with a common product ion at m/z 128.2.
Q3: What is a suitable internal standard for triptolide quantification?
(5R)-5-hydroxytriptolide has been successfully used as an internal standard in LC-MS/MS methods for triptolide quantification.
Immunoassays (ELISA, Gold Immunochromatography)
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal | - Insufficient blocking- Inadequate washing- Non-specific binding of antibodies | - Increase the concentration or incubation time of the blocking buffer.- Increase the number of washing steps or the volume of washing buffer.- Use a higher dilution of the primary or secondary antibody. |
| Low or no signal | - Inactive antibody or antigen- Incorrect buffer pH or ionic strength- Insufficient incubation time | - Use fresh antibodies and ensure proper storage.- Verify the pH and composition of all buffers.- Optimize incubation times for each step. |
| High variability between wells/strips | - Inconsistent pipetting- Uneven temperature during incubation- Edge effects | - Use calibrated pipettes and ensure proper technique.- Ensure uniform temperature across the plate/strips during incubation.- Avoid using the outer wells of a microplate if edge effects are suspected. |
Immunoassay FAQs
Q1: What is the typical detection limit for a gold immunochromatographic assay for triptolide?
A gold immunochromatographic assay for triptolide can have a detection limit of around 1 µg/mL, with a total analysis time of less than 50 minutes, making it suitable for rapid screening.
Q2: How does a gold immunochromatographic assay for triptolide work?
These assays are typically based on a competitive format. Triptolide in the sample competes with a triptolide conjugate immobilized on the test strip for binding to a limited amount of gold-labeled anti-triptolide antibody. A positive result is indicated by the absence or reduction of a colored line at the test position.
Quantitative Data Summary
Table 1: Performance Characteristics of Different Triptolide Detection Methods
| Method | Linearity Range | Limit of Quantification (LOQ) | Average Recovery | Reference |
| Gradient HPLC-UV | 1.32–21.10 mg/L | Not Specified | 97.59% | |
| LC-MS/MS with Derivatization | 0.030–100 ng/mL | 0.030 ng/mL | Consistent and reproducible | |
| Gold Immunochromatographic Assay | Not Applicable (Qualitative) | 1 µg/mL (Detection Limit) | Not Applicable |
Experimental Protocols
Protocol 1: Triptolide Extraction from Biological Fluids (e.g., Plasma) for LC-MS/MS
-
Protein Precipitation: To 100 µL of plasma sample, add a suitable internal standard. Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1-2 minutes, then centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
This is a general protocol and may require optimization based on the specific matrix and instrumentation.
Protocol 2: Gradient HPLC Method for Triptolide Determination
-
Column: Reversed-phase C18
-
Mobile Phase A: 0.05 M KH2PO4 in water
-
Mobile Phase B: Methanol
-
Gradient Program: Optimize the gradient to achieve good separation of triptolide from other components. A starting point could be a linear gradient from a lower to a higher percentage of Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 218 nm
-
Injection Volume: 10-20 µL
Visualizations
Caption: General experimental workflow for the detection and quantification of triptolide.
Caption: Troubleshooting workflow for low signal intensity in LC-MS/MS analysis of triptolide.
Caption: Simplified signaling pathways affected by triptolide.
Celastrol Resistance: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address resistance mechanisms to celastrol in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to celastrol?
A1: The primary mechanisms of resistance to celastrol are multifaceted and involve the activation of cellular stress response pathways and increased drug efflux. Key mechanisms include:
-
Activation of the Heat Shock Response (HSR): Celastrol can induce the expression of heat shock proteins (HSPs) through the activation of Heat Shock Factor 1 (HSF1).[1][2] Upregulation of HSPs can protect cancer cells from celastrol-induced apoptosis.
-
Induction of the Nrf2-Mediated Antioxidant Response: Celastrol can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which upregulates a battery of antioxidant and detoxification genes. This response can counteract the oxidative stress induced by celastrol, thereby promoting cell survival.[3][4]
-
Increased Drug Efflux by ABC Transporters: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump celastrol out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Pro-Survival Signaling Pathways: Activation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, can confer resistance to celastrol-induced apoptosis.[5][6][7]
Q2: How can I develop a celastrol-resistant cell line?
A2: Developing a celastrol-resistant cell line typically involves continuous exposure of a parental cell line to gradually increasing concentrations of celastrol.[8][9][10] The process generally follows these steps:
-
Determine the initial IC50 (half-maximal inhibitory concentration) of celastrol for the parental cell line.
-
Begin by treating the cells with a low concentration of celastrol (e.g., IC20).
-
Once the cells have recovered and are proliferating, gradually increase the concentration of celastrol in the culture medium.
-
This process of stepwise dose escalation is continued over several months until the cells can tolerate significantly higher concentrations of celastrol compared to the parental line.
-
Periodically verify the resistance by comparing the IC50 of the resistant line to the parental line.
Q3: What is a typical fold-increase in IC50 for celastrol-resistant cells?
A3: The fold-increase in IC50 for celastrol-resistant cells can vary significantly depending on the cell line and the specific resistance mechanism. It is not uncommon to observe a 5- to 50-fold increase in the IC50 value in resistant cells compared to their sensitive parental counterparts. It is crucial to determine this empirically for your specific cell model.
Troubleshooting Guides
Problem 1: My cells are showing increasing resistance to celastrol over time.
Possible Cause & Solution
-
Question: I am observing a gradual decrease in the efficacy of celastrol in my long-term cell culture experiments. What could be the reason?
-
Answer: This could be due to the development of acquired resistance. We recommend you periodically check for the upregulation of key resistance markers.
-
Check for HSF1 activation and HSP70/HSP90 expression: Perform Western blot analysis to compare the levels of total and phosphorylated HSF1, as well as HSP70 and HSP90, between your treated cells and early-passage, untreated controls. An increase in these proteins suggests activation of the Heat Shock Response.
-
Assess Nrf2 pathway activation: Use Western blotting to check for increased nuclear translocation of Nrf2 and upregulation of its target genes, such as HO-1 and NQO1.
-
Evaluate P-glycoprotein (P-gp) expression and function: Measure P-gp protein levels by Western blot or flow cytometry. To assess its function, perform a rhodamine 123 or calcein-AM efflux assay using flow cytometry. Increased efflux that is reversible by a P-gp inhibitor (e.g., verapamil) indicates a role for this transporter in resistance.
-
Analyze pro-survival signaling: Probe for the activation of PI3K/Akt and NF-κB pathways by examining the phosphorylation status of key proteins like Akt and IκBα via Western blot.
-
-
Problem 2: I am not seeing the expected level of apoptosis with celastrol treatment.
Possible Cause & Solution
-
Question: My apoptosis assays (e.g., Annexin V/PI staining) are showing a lower percentage of apoptotic cells than anticipated after celastrol treatment. Why might this be?
-
Answer: Insufficient apoptosis could be linked to several resistance mechanisms or experimental issues.
-
Confirm Drug Potency: Ensure the celastrol stock solution is fresh and has been stored correctly, as the compound can degrade. It is advisable to test the activity of a new batch of celastrol on a sensitive control cell line.
-
Check for Resistance Mechanisms: As outlined in Problem 1, investigate the potential upregulation of anti-apoptotic pathways (HSR, Nrf2) or increased drug efflux (P-gp).
-
Optimize Treatment Conditions: The concentration of celastrol and the duration of treatment may need to be optimized for your specific cell line. Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis.
-
Consider Alternative Cell Death Mechanisms: Celastrol can also induce other forms of cell death, such as necroptosis or autophagy-dependent cell death. Consider assays to investigate these alternative pathways.
-
-
Problem 3: My Western blot results for resistance markers are unclear.
Possible Cause & Solution
-
Question: The bands on my Western blot for proteins like P-gp or phosphorylated Akt are faint or I see multiple non-specific bands. How can I improve my results?
-
Answer: Western blotting for resistance markers can be challenging. Here are some troubleshooting tips:[11][12][13]
-
Antibody Validation: Ensure your primary antibody is specific and validated for the target protein. Use a positive control lysate from a cell line known to express the protein of interest.
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and background.
-
Improve Protein Extraction: For membrane proteins like P-gp, ensure your lysis buffer contains appropriate detergents (e.g., Triton X-100, NP-40) to efficiently solubilize the protein. For phosphorylated proteins, include phosphatase inhibitors in your lysis buffer.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading across lanes.
-
Blocking and Washing: Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST) and ensure thorough washing steps to reduce background noise.
-
-
Quantitative Data Summary
Table 1: IC50 Values of Celastrol in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| MCF-7 | Breast Cancer | 1.77 µM | 4.79 µM (with tamoxifen) | 2.7 | [14] |
| HeLa | Cervical Cancer | 0.79 µM | - | - | [15] |
| NSCLC cell lines | Lung Cancer | ~0.5-1.5 µM | - | - | [10] |
| OSCC cell lines | Oral Squamous Cell Carcinoma | ~0.5-1.0 µM | ~2.0-4.0 µM (with SMAD4/TGFβR defects) | 2-7 | [16] |
Note: Data is compiled from various sources and experimental conditions may differ. This table serves as a general guide.
Signaling Pathway Diagrams
Caption: Heat Shock Response (HSR) pathway activation as a mechanism of celastrol resistance.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Activation of Heat Shock and Antioxidant Responses by the Natural Product Celastrol: Transcriptional Signatures of a Thiol-targeted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of NRF2 by celastrol increases antioxidant functions and prevents the progression of osteoarthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of celastrol by inhibition of proliferation, invasion, and migration in cholangiocarcinoma via PTEN/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celastrol inhibits proliferation and induces chemosensitization through down-regulation of NF-κB and STAT3 regulated gene products in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celastrol, an NF-κB Inhibitor, Improves Insulin Resistance and Attenuates Renal Injury in db/db Mice | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. praxilabs.com [praxilabs.com]
- 12. LabXchange [labxchange.org]
- 13. How To Read a Western Blot: A Guide to Understanding Results [excedr.com]
- 14. knowledge.lonza.com [knowledge.lonza.com]
- 15. [PDF] Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Triptolide and Methotrexate in Rheumatoid Arthritis Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of triptolide and methotrexate, two potent anti-inflammatory agents, in the context of rheumatoid arthritis (RA) models. This analysis is supported by experimental data on their efficacy, mechanisms of action, and effects on key pathological features of the disease.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation, pannus formation, and progressive destruction of cartilage and bone. Methotrexate, a folate antagonist, is a cornerstone disease-modifying antirheumatic drug (DMARD) for RA.[1][2][3] Triptolide, a diterpenoid triepoxide extracted from the herb Tripterygium wilfordii Hook F, has demonstrated significant anti-inflammatory and immunosuppressive properties, positioning it as a promising therapeutic candidate for RA.[4][5][6][7] This guide delves into a head-to-head comparison of these two compounds in preclinical RA models, focusing on their therapeutic effects and underlying molecular mechanisms.
Comparative Efficacy in Collagen-Induced Arthritis (CIA) Models
The collagen-induced arthritis (CIA) model in rodents is a widely used preclinical model that mimics many aspects of human RA. Studies have shown that both triptolide and methotrexate can effectively ameliorate the clinical signs of arthritis in these models.
Key Findings from a Comparative Study in CIA Mice:
A study directly comparing triptolide and methotrexate in a CIA mouse model revealed that triptolide, in a dose-dependent manner, was significantly more effective than methotrexate at the tested doses in reducing the mean arthritis index, arthritis incidence, and the percentage of arthritic limbs.[8]
| Treatment Group | Mean Arthritis Index | Arthritis Incidence (%) | Percentage of Arthritic Limbs (%) |
| Vehicle Control | ~3.5 | 100 | ~80 |
| Methotrexate (0.1 mg/kg) | ~2.5 | ~80 | ~60 |
| Triptolide (8 µg/kg) | ~2.8 | ~90 | ~70 |
| Triptolide (16 µg/kg) | ~2.0 | ~70 | ~50 |
| Triptolide (32 µg/kg) | ~1.5 | ~50 | ~30 |
| Data adapted from Liu et al. (2013).[8] Values are approximated from graphical representations. |
Another study in CIA rats also demonstrated the dose-dependent efficacy of triptolide in reducing arthritis scores and incidence.[9] Furthermore, a study in Sprague Dawley rats showed that triptolide treatment led to a more regular overall structure of the articular surface with a smaller population of inflammatory cells compared to methotrexate-treated rats, where some pannus formation was still observed.[10]
Mechanistic Insights: A Tale of Two Pathways
While both triptolide and methotrexate exert anti-inflammatory effects, their primary mechanisms of action differ, targeting distinct signaling pathways crucial to RA pathogenesis.
Triptolide: A Potent Inhibitor of NF-κB Signaling
Triptolide's anti-inflammatory and immunosuppressive effects are largely attributed to its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][7][11][12][13] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules involved in RA. Triptolide has been shown to suppress the activation of NF-κB, thereby downregulating the production of inflammatory mediators such as TNF-α, IL-1β, IL-6, and COX-2.[5][13][14]
Additionally, triptolide has been found to inhibit the MAPK signaling pathway, specifically the phosphorylation of JNK, which is involved in the migration and invasion of rheumatoid fibroblast-like synoviocytes.[4] It also modulates the RANKL/RANK/OPG signaling pathway, which is critical for osteoclast formation and bone resorption, thus preventing bone destruction in RA models.[8][12]
// Nodes Triptolide [label="Triptolide", fillcolor="#FBBC05", fontcolor="#202124"]; TNFa [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_Pathway [label="NF-κB Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_Pathway [label="MAPK Pathway\n(JNK)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RANKL_Pathway [label="RANKL/RANK/OPG\nPathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Proinflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(IL-1β, IL-6, TNF-α)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synoviocyte_Invasion [label="Synoviocyte\nInvasion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bone_Destruction [label="Bone Destruction", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Triptolide -> NFkB_Pathway [label="inhibits", color="#EA4335", fontcolor="#202124"]; Triptolide -> MAPK_Pathway [label="inhibits", color="#EA4335", fontcolor="#202124"]; Triptolide -> RANKL_Pathway [label="modulates", color="#34A853", fontcolor="#202124"]; TNFa -> NFkB_Pathway [label="activates", color="#34A853", fontcolor="#202124"]; TNFa -> MAPK_Pathway [label="activates", color="#34A853", fontcolor="#202124"]; NFkB_Pathway -> Proinflammatory_Cytokines [label="induces", color="#34A853", fontcolor="#202124"]; MAPK_Pathway -> Synoviocyte_Invasion [label="promotes", color="#34A853", fontcolor="#202124"]; RANKL_Pathway -> Bone_Destruction [label="regulates", color="#34A853", fontcolor="#202124"]; } Triptolide's primary mechanism of action in RA.
Methotrexate: Targeting Dihydrofolate Reductase and JAK/STAT Signaling
Methotrexate's classical mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for purine and pyrimidine synthesis, thereby impeding the proliferation of rapidly dividing cells, including immune cells.[1][15][16] However, at the low doses used in RA treatment, other mechanisms are thought to be more prominent.[16] These include the promotion of adenosine release, which has anti-inflammatory properties, and the inhibition of T-cell activation.[15][16][17]
More recently, methotrexate has been identified as an inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3][18][19] This pathway is crucial for signaling downstream of many pro-inflammatory cytokine receptors. By suppressing JAK/STAT signaling, methotrexate can interfere with the inflammatory cascade in RA.[3][18][19]
// Nodes Methotrexate [label="Methotrexate", fillcolor="#FBBC05", fontcolor="#202124"]; DHFR [label="Dihydrofolate\nReductase (DHFR)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; JAK_STAT_Pathway [label="JAK/STAT Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Adenosine_Release [label="Adenosine Release", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Purine_Synthesis [label="Purine/Pyrimidine\nSynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Immune Cell\nProliferation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytokine_Signaling [label="Pro-inflammatory\nCytokine Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Methotrexate -> DHFR [label="inhibits", color="#EA4335", fontcolor="#202124"]; Methotrexate -> JAK_STAT_Pathway [label="inhibits", color="#EA4335", fontcolor="#202124"]; Methotrexate -> Adenosine_Release [label="promotes", color="#34A853", fontcolor="#202124"]; DHFR -> Purine_Synthesis [label="required for", color="#34A853", fontcolor="#202124"]; Purine_Synthesis -> Cell_Proliferation [label="enables", color="#34A853", fontcolor="#202124"]; JAK_STAT_Pathway -> Cytokine_Signaling [label="mediates", color="#34A853", fontcolor="#202124"]; Adenosine_Release -> Inflammation [label="reduces", color="#EA4335", fontcolor="#202124"]; Cell_Proliferation -> Inflammation [label="contributes to", color="#34A853", fontcolor="#202124"]; Cytokine_Signaling -> Inflammation [label="drives", color="#34A853", fontcolor="#202124"]; } Methotrexate's multifaceted mechanism of action in RA.
Impact on Inflammatory Cytokines and Bone Destruction
A key aspect of RA pathology is the overproduction of pro-inflammatory cytokines and the subsequent destruction of bone and cartilage. Both triptolide and methotrexate have been shown to mitigate these effects.
Effects on Serum Cytokine Levels in CIA Rats:
| Cytokine | Model Group (vs. Control) | Triptolide Group (vs. Model) | Methotrexate Group (vs. Model) |
| IL-2 | Significantly Higher | Significantly Lower | Significantly Lower |
| IFN-γ | Significantly Higher | Significantly Lower | Significantly Lower |
| TNF-α | Significantly Higher | Significantly Lower | Significantly Lower |
| IL-6 | Significantly Higher | Significantly Lower | Significantly Lower |
| IL-8 | Significantly Higher | Significantly Lower | Significantly Lower |
| IL-10 | Significantly Lower | Significantly Higher | Significantly Higher |
| Data adapted from a study in Sprague Dawley rats.[10] |
Prevention of Bone Destruction:
Micro-CT analysis in CIA mice has demonstrated that triptolide treatment significantly increases bone mineral density, bone volume fraction, and trabecular thickness, while decreasing trabecular separation in inflamed joints.[8] This protective effect is attributed to its ability to reduce the number of osteoclasts by modulating the RANKL/RANK/OPG signaling pathway.[8] While methotrexate also shows a protective effect on bone, some studies suggest that triptolide may be more effective in preventing joint destruction.[8]
Combination Therapy
Given their distinct mechanisms of action, the combination of triptolide (or its derivatives from Tripterygium wilfordii) and methotrexate has been explored. Meta-analyses of clinical trials suggest that combining Tripterygium wilfordii Hook F with methotrexate may offer a superior therapeutic strategy compared to methotrexate monotherapy, with a higher effective rate and no significant increase in most adverse events.[20] This suggests a potential synergistic effect that could allow for lower doses of each drug, potentially reducing toxicity while enhancing efficacy.[20][21]
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model:
A common experimental workflow for inducing and evaluating treatments in a CIA model is as follows:
// Nodes Immunization1 [label="Day 0: Primary Immunization\n(Type II Collagen in Complete Freund's Adjuvant)", fillcolor="#F1F3F4", fontcolor="#202124"]; Immunization2 [label="Day 21: Booster Immunization\n(Type II Collagen in Incomplete Freund's Adjuvant)", fillcolor="#F1F3F4", fontcolor="#202124"]; Onset [label="Arthritis Onset\n(Typically days 28-35)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treatment Initiation\n(Triptolide, Methotrexate, or Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaluation [label="Evaluation Period\n(e.g., 21 days)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoint [label="Endpoint Analysis\n(Arthritis Scoring, Histology, Micro-CT, Cytokine Analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Immunization1 -> Immunization2 [label="21 days", fontcolor="#5F6368"]; Immunization2 -> Onset [label="7-14 days", fontcolor="#5F6368"]; Onset -> Treatment [color="#EA4335"]; Treatment -> Evaluation [color="#EA4335"]; Evaluation -> Endpoint [color="#EA4335"]; } Typical experimental workflow for a CIA model.
-
Animal Model: DBA/1 mice or Sprague Dawley rats are commonly used.[8][10]
-
Induction of Arthritis: Animals are immunized with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant. A booster immunization is typically given 21 days later.[8]
-
Drug Administration:
-
Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is evaluated based on erythema and swelling of the paws, with a graded scoring system.[8][10]
-
Histological Analysis: Joint tissues are stained with hematoxylin and eosin (H&E) to assess inflammation and safranin O-fast green to evaluate cartilage damage.
-
Micro-computed Tomography (Micro-CT): Used for three-dimensional visualization and quantification of bone erosion and changes in bone microarchitecture.[8]
-
-
Cytokine Measurement: Serum or synovial fluid levels of cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[10]
-
Signaling Pathway Analysis: Techniques such as Western blotting and immunohistochemistry are used to measure the expression and phosphorylation of key proteins in signaling pathways like NF-κB and JAK/STAT in synovial tissues.[12][13]
Conclusion
Both triptolide and methotrexate are effective in ameliorating rheumatoid arthritis in preclinical models. Triptolide appears to exert its potent anti-inflammatory effects primarily through the inhibition of the NF-κB pathway and modulation of the RANKL/RANK/OPG pathway, with some studies suggesting superior efficacy in preventing joint destruction compared to methotrexate at the tested doses. Methotrexate, a well-established DMARD, acts through multiple mechanisms, including the inhibition of DHFR and, importantly at low doses, the suppression of the JAK/STAT signaling pathway. The distinct mechanisms of action of these two compounds suggest that their combination could be a promising therapeutic strategy for rheumatoid arthritis, potentially offering enhanced efficacy and a better safety profile. Further research is warranted to optimize this combination therapy for clinical use.
References
- 1. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methotrexate for Rheumatoid Arthritis (RA) Treatment: How It Works [webmd.com]
- 3. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triptolide inhibits the migration and invasion of rheumatoid fibroblast-like synoviocytes by blocking the activation of the JNK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Potential Target Analysis of Triptolide Based on Transcriptome-Wide m6A Methylome in Rheumatoid Arthritis [frontiersin.org]
- 7. The role and mechanism of triptolide, a potential new DMARD, in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triptolide Prevents Bone Destruction in the Collagen-Induced Arthritis Model of Rheumatoid Arthritis by Targeting RANKL/RANK/OPG Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Angiogenic Effect of Triptolide in Rheumatoid Arthritis by Targeting Angiogenic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajol.info [ajol.info]
- 11. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of triptolide from Radix Tripterygium wilfordii (Leigongteng) on cartilage cytokines and transcription factor NF-κB: a study on induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Effect of Triptolide on TNFalpha-induced activation of NF-kappaB and expression of COX-2 and iNOS in human rheumatoid arthritis synovial fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Methotrexate - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Methotrexate Is a JAK/STAT Pathway Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methotrexate Is a JAK/STAT Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tripterygium wilfordii Hook F combination therapy with methotrexate for rheumatoid arthritis: An updated meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Treatment of Rheumatoid Arthritis Using Combination of Methotrexate and Tripterygium Glycosides Tablets—A Quantitative Plasma Pharmacochemical and Pseudotargeted Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Celastrol and Other Nrf2 Activators for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, making it a prime target for therapeutic intervention in a host of diseases underpinned by oxidative stress. A variety of natural and synthetic compounds have been identified as Nrf2 activators, each with distinct mechanisms and potencies. This guide provides a comparative overview of celastrol, a potent natural triterpenoid, alongside other well-characterized Nrf2 activators, with a focus on supporting experimental data and methodologies.
Quantitative Comparison of Nrf2 Activators
The efficacy of Nrf2 activators can be quantified by their half-maximal effective concentration (EC50) for inducing Nrf2-dependent gene expression or other downstream effects. While direct head-to-head comparisons in a single study are ideal, the following table summarizes available data from various sources to provide a comparative perspective on the potency of celastrol and other common Nrf2 activators. It is important to note that experimental conditions can significantly influence these values.
| Compound | EC50 (µM) | Target/Assay | Cell Line/System | Reference |
| Celastrol | 0.37 ± 0.022 | Inhibition of HCV replication (via Nrf2/HO-1) | HCV subgenomic replicon system | [1][2] |
| 0.43 ± 0.019 | Inhibition of HCV replication (via Nrf2/HO-1) | HCVcc infection system | [1][2] | |
| Sulforaphane | More potent than curcumin and resveratrol | NQO1 induction | Not specified | [3] |
| Curcumin | Varies | Nrf2 activation | Various | [4][5] |
| Resveratrol | Varies | Nrf2 activation | Various | [6][7] |
Signaling Pathways and Experimental Workflow
To understand how these compounds exert their effects and how they are evaluated, the following diagrams illustrate the Nrf2 signaling pathway and a typical experimental workflow for screening and validating Nrf2 activators.
References
- 1. Celastrol inhibits hepatitis C virus replication by upregulating heme oxygenase-1 via the JNK MAPK/Nrf2 pathway in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celastrol inhibits hepatitis C virus replication by upregulating heme oxygenase-1 via the JNK MAPK/Nrf2 pathway in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nrf2 Regulation by Curcumin: Molecular Aspects for Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of anti-oxidant Nrf2 signaling by enone analogues of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol confers endothelial protection via activation of the antioxidant transcription factor Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Wilforol A and Its Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of Wilforol A, a natural diterpenoid lactone derived from Tripterygium wilfordii, and its synthetic analogs. Due to the limited availability of public data on this compound, this guide also draws comparisons with other well-studied compounds from the same plant, namely Triptolide and Celastrol, and their synthetic derivatives, to provide a broader context for drug development.
Introduction to this compound
This compound is a diterpenoid lactone isolated from the medicinal plant Tripterygium wilfordii, commonly known as Thunder God Vine. This plant has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases. This compound, like other compounds from this plant, has demonstrated potent anti-inflammatory and immunomodulatory properties. Its mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and the modulation of immune responses, potentially through the NF-κB signaling pathway. While this compound shows therapeutic promise, research into its synthetic analogs is aimed at improving its efficacy, reducing toxicity, and enhancing its pharmacokinetic profile.
Efficacy Data: A Comparative Overview
Comprehensive, publicly available quantitative data directly comparing this compound with its synthetic analogs remains scarce. The following tables summarize the available efficacy data for this compound and provide a comparative look at the more extensively studied related compounds, Triptolide and Celastrol, and their synthetic analogs.
Table 1: Anti-Inflammatory Activity
| Compound | Assay | Model | IC50 / Effective Dose | Reference |
| This compound | Carrageenan-induced paw edema | Rat | Data not available | |
| Triptolide | LPS-induced NO production | RAW 264.7 macrophages | ~2.5 nM | [1] |
| Minnelide (Triptolide analog) | Pancreatitis severity score | Mouse model of pancreatitis | Reduced severity at 1.2 mg/kg | [2] |
| Celastrol | LPS-induced PGE2 production | RAW 264.7 macrophages | 0.25 µM | [3] |
| Celastrol Derivative (undisclosed) | IL-1β-induced inflammation | Human chondrocytes | Improved efficacy over Celastrol | [4] |
Table 2: Anticancer Activity
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | Various | MTT Assay | Data not available | |
| Triptolide | Pancreatic cancer (MIA PaCa-2) | MTT Assay | 10 nM | [5] |
| Minnelide (Triptolide analog) | Pancreatic cancer (MIA PaCa-2) | MTT Assay | 12 nM | [5] |
| Celastrol | Prostate cancer (PC-3) | MTT Assay | 2.5 µM | [6] |
| Celastrol Nanoformulation | Breast cancer (MCF-7) | MTT Assay | Lower IC50 than free Celastrol | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to assess the anti-inflammatory and anticancer efficacy of compounds like this compound.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
This widely used in vivo model assesses the anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats (180-220g) are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., this compound or its analog) or vehicle is administered intraperitoneally or orally.
-
After a set time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
MTT Assay (Anticancer/Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound or its analog) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
Following treatment, the media is removed, and MTT solution (0.5 mg/mL in serum-free media) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Experimental Workflows
The biological activities of this compound and its analogs are mediated through complex signaling pathways. The diagrams below, generated using Graphviz, illustrate a key inflammatory pathway and a typical experimental workflow for evaluating anticancer compounds.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Caption: A generalized workflow for the screening and development of novel anticancer compounds.
Conclusion
This compound holds significant promise as a therapeutic agent, particularly in the realm of anti-inflammatory and anticancer applications. However, the current body of public research lacks comprehensive comparative data on its efficacy relative to synthetic analogs. The exploration of related compounds from Tripterygium wilfordii, such as Triptolide and Celastrol, and their derivatives provides a valuable framework for understanding the potential for structural modifications to enhance therapeutic activity and reduce toxicity. Further research focused on the synthesis and rigorous biological evaluation of this compound analogs is imperative to fully elucidate their therapeutic potential and advance them toward clinical application.
References
- 1. Comparative study on the anti-inflammatory and immune suppressive effect of Wilforlide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wilforlide A ameliorates the progression of rheumatoid arthritis by inhibiting M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Triptolide Response: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biomarkers for predicting response to triptolide, a potent natural compound with significant anti-inflammatory, immunosuppressive, and anticancer properties. This document summarizes key experimental data, details methodologies for biomarker validation, and visualizes relevant biological pathways and workflows.
Triptolide, a diterpenoid triepoxide extracted from the thunder god vine (Tripterygium wilfordii), has garnered substantial interest for its therapeutic potential.[1] However, its clinical application is hampered by a narrow therapeutic window and significant toxicity.[2] The identification and validation of robust biomarkers are therefore critical to stratify patient populations, predict therapeutic response, and mitigate adverse effects. This guide explores promising biomarkers for triptolide efficacy, drawing comparisons with alternative therapeutic approaches where data is available.
Mechanism of Action: A Foundation for Biomarker Discovery
Triptolide's primary mechanism of action is the covalent inhibition of the Xeroderma Pigmentosum group B (XPB) protein, a subunit of the general transcription factor TFIIH.[3][4] This interaction inhibits the DNA-dependent ATPase activity of XPB, leading to a global suppression of RNA Polymerase II (RNAPII)-mediated transcription.[3][5][6] This transcriptional inhibition is central to triptolide's pleiotropic effects and provides a strong rationale for the investigation of XPB and downstream transcriptional targets as biomarkers.
Potential Biomarkers for Triptolide Response
Several classes of molecules have emerged as potential biomarkers for triptolide's therapeutic effects. These can be broadly categorized as direct target engagement markers, pharmacodynamic markers of downstream pathway modulation, and markers of cellular sensitivity or resistance.
Direct Target and Associated Proteins
-
Xeroderma Pigmentosum group B (XPB): As the direct covalent target of triptolide, the expression level and functional status of XPB are primary candidates for predicting drug response.[3][4][5] Inhibition of its ATPase activity serves as a direct measure of target engagement.
-
RNA Polymerase II Subunit B1 (RPB1): Triptolide treatment leads to the proteasome-dependent degradation of RPB1, the largest subunit of RNAPII.[7] Monitoring RPB1 levels can serve as a pharmacodynamic biomarker of triptolide activity.
Downstream Signaling and Cellular Processes
-
Heat Shock Protein 70 (HSP70): Triptolide has been shown to suppress the expression of HSP70, a molecular chaperone often overexpressed in cancer cells that confers resistance to apoptosis.[2][3][8] Serum levels of HSP70 have been evaluated as a pharmacodynamic biomarker in clinical trials of Minnelide, a water-soluble prodrug of triptolide.[5][9][10]
-
Checkpoint Kinase 2 (Chk2) Phosphorylation: Increased phosphorylation of Chk2 has been observed in pancreatic cancer cells sensitive to triptolide, suggesting it could be a predictive biomarker of response.[11][12]
-
NF-κB Signaling Pathway: Triptolide is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[1][13][14] Downregulation of NF-κB and its target genes can indicate a therapeutic response.
-
Tumor Markers: In clinical studies of Minnelide for gastrointestinal cancers, changes in serum tumor markers such as CA19-9 have been monitored as an indicator of anti-tumor activity.[5][9][10]
Non-Coding RNAs
-
microRNAs (miRNAs): Triptolide alters the expression of several miRNAs, which in turn regulate various cellular processes. For example, triptolide can induce miR-142-3p, which negatively regulates HSP70.[15] Specific miRNAs, such as miR-146a, are also implicated in its anti-inflammatory effects.[16] Circulating miRNAs are being explored as potential non-invasive biomarkers.[17]
-
Long Non-Coding RNAs (lncRNAs): Emerging evidence suggests that lncRNAs may also serve as biomarkers for triptolide response.
Quantitative Data Summary
The following tables summarize quantitative data on triptolide's efficacy, both as a single agent and in combination with other therapies.
Table 1: In Vitro Efficacy of Triptolide in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| Pancreatic Cancer | |||
| Capan-1 | Pancreatic Adenocarcinoma | 10 | Sensitive Cell Line[7] |
| Capan-2 | Pancreatic Adenocarcinoma | 20 | Sensitive Cell Line[7] |
| SNU-213 | Pancreatic Adenocarcinoma | 9.6 | Sensitive Cell Line[7] |
| Hs766T | Pancreatic Adenocarcinoma | Not significantly reduced | Insensitive Cell Line[7] |
| SNU-410 | Pancreatic Adenocarcinoma | Not significantly reduced | Insensitive Cell Line[7] |
| HPAFII | Pancreatic Adenocarcinoma | Not significantly reduced | Insensitive Cell Line[7] |
| Leukemia | |||
| MV-4-11 | Acute Myeloid Leukemia (AML) | < 15 (48h), < 10 (72h) | Highly sensitive[18][19] |
| KG-1 | Acute Myeloid Leukemia (AML) | < 30 (24h) | Sensitive[19] |
| THP-1 | Acute Myeloid Leukemia (AML) | < 15 (48h), < 10 (72h) | Highly sensitive[18][19] |
| HL-60 | Acute Promyelocytic Leukemia | < 30 (24h) | Sensitive[19] |
| Lung Cancer | |||
| A549/TaxR | Taxol-Resistant Lung Adenocarcinoma | 15.6 | More sensitive than parental A549 cells[20] |
| Breast Cancer | |||
| MCF-7 | Breast Adenocarcinoma | Greater suppressive effect than MDA-MB-231 | [21] |
| MDA-MB-231 | Breast Adenocarcinoma | - | [21] |
| Cholangiocarcinoma | |||
| HuCCT1 | Cholangiocarcinoma | 12.6 ± 0.6 | [15] |
| QBC939 | Cholangiocarcinoma | 20.5 ± 4.2 | [15] |
| FRH0201 | Cholangiocarcinoma | 18.5 ± 0.7 | [15] |
| Melanoma | |||
| A375 | Malignant Melanoma | 14.7 | [22] |
| B16 | Murine Melanoma | 30.1 | [22] |
Table 2: Synergistic Effects of Triptolide with Chemotherapeutic Agents
| Cancer Type | Cell Line | Combination Agent | Observation |
| Pancreatic Cancer | PANC-1 | Gemcitabine | Triptolide enhances gemcitabine-induced growth inhibition and apoptosis.[8][11][23] |
| Pancreatic Cancer | BxPC-3 | Gemcitabine | Synergistically enhances cytotoxicity and apoptosis.[8] |
| Esophageal Squamous Cell Carcinoma | TE1/CDDP, KYSE30/CDDP | Cisplatin | Triptolide reverses cisplatin resistance.[24] |
| Triple-Negative Breast Cancer | MDA-MB-231, BT549 | Cisplatin | Triptolide sensitizes cells to cisplatin.[25] |
| Melanoma | A375, B16 | Carboplatin | Synergistic anti-proliferative effect.[22] |
Experimental Protocols
Detailed methodologies are crucial for the validation and clinical implementation of biomarkers. Below are protocols for key experiments.
Western Blot for Phospho-Chk2 (Thr68)
This protocol is adapted from standard western blotting procedures for phosphorylated proteins.[10][13][26]
1. Sample Preparation:
-
Culture pancreatic cancer cells (e.g., SNU-213 as sensitive, SNU-410 as insensitive) and treat with triptolide (e.g., 10-50 nM) for 24-48 hours.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Phospho-Chk2 (Thr68) overnight at 4°C. Examples of suitable antibodies include:
-
Rabbit polyclonal anti-Phospho-Chk2 (Thr68) (e.g., Cell Signaling Technology, Cat# 2661)[1][18]
-
Rabbit polyclonal anti-Phospho-CHK2 (Thr68) (e.g., Thermo Fisher Scientific, Cat# PA5-78361)[27]
-
Rabbit polyclonal anti-Phospho-CHEK2 (Thr68) (e.g., Proteintech, Cat# 29012-1-AP)[28]
-
Rabbit polyclonal anti-Phospho-Chk2 (Thr68) (e.g., Affinity Biosciences, Cat# AF3036)[11]
-
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the phospho-Chk2 signal to total Chk2 or a loading control like GAPDH.
Quantitative Real-Time PCR (qRT-PCR) for hsa-miR-146a
This protocol is based on stem-loop RT-PCR, a common method for mature miRNA quantification.[1][2][12][27][29]
1. RNA Extraction:
-
Isolate total RNA, including small RNAs, from cells or plasma using a suitable kit (e.g., miRNeasy Mini Kit, QIAGEN).
-
Assess RNA quality and quantity using a spectrophotometer.
2. Reverse Transcription (RT):
-
Perform reverse transcription using a miRNA-specific stem-loop RT primer for hsa-miR-146a and a reverse transcriptase.
-
A universal RT primer can also be used for simultaneous analysis of multiple miRNAs.
3. qPCR:
-
Perform qPCR using a forward primer specific for hsa-miR-146a and a universal reverse primer.
-
Example primer sequences for hsa-miR-146a-5p:
-
Use a qPCR master mix containing SYBR Green or a TaqMan probe.
-
Use a small nuclear RNA (e.g., U6) as an endogenous control for normalization.
-
Calculate relative expression using the ΔΔCt method.
XPB ATPase Activity Assay
This protocol is a generalized approach for measuring ATP hydrolysis.[3][9][23][31][32]
1. Reagents and Buffers:
-
Assay buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM DTT.
-
Recombinant human XPB protein.
-
ATP (including [γ-32P]ATP for radioactive detection).
-
Single-stranded DNA (ssDNA) as a cofactor.
2. Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, ssDNA, and recombinant XPB protein.
-
Add varying concentrations of triptolide or a vehicle control.
-
Pre-incubate for 15 minutes at 30°C.
3. ATPase Reaction:
-
Initiate the reaction by adding ATP (spiked with [γ-32P]ATP).
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
4. Detection of ATP Hydrolysis:
-
Stop the reaction by adding EDTA.
-
Spot an aliquot of the reaction mixture onto a thin-layer chromatography (TLC) plate.
-
Separate the unhydrolyzed [γ-32P]ATP from the released [32P]inorganic phosphate (Pi) by chromatography.
-
Quantify the amount of [32P]Pi using a phosphorimager.
-
Calculate the percentage of ATP hydrolysis and determine the IC50 of triptolide for XPB ATPase activity.
Visualizing Pathways and Workflows
The following diagrams illustrate key signaling pathways affected by triptolide and a general workflow for biomarker validation.
Caption: Triptolide's primary mechanism of action.
Caption: Inhibition of the NF-kB signaling pathway by triptolide.
Caption: A general workflow for biomarker validation.
Conclusion
The development of validated biomarkers for triptolide is paramount for its successful clinical translation. The direct target, XPB, and its downstream pharmacodynamic marker, RPB1, offer robust measures of drug activity. Promising predictive biomarkers of sensitivity, such as phospho-Chk2, and response/toxicity markers, including HSP70 and specific non-coding RNAs, warrant further investigation in clinical settings. The methodologies and comparative data presented in this guide provide a framework for researchers to advance the development of personalized therapeutic strategies involving triptolide, ultimately aiming to maximize its efficacy while ensuring patient safety.
References
- 1. Phospho-Chk2 (Thr68) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Triptolide and its prodrug minnelide suppress Hsp70 and inhibit in vivo growth in a xenograft model of mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effect and mechanism of miR-146a on malignant biological behaviors of lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. qiagen.com [qiagen.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. First-in-Human Phase I Study of Minnelide in Patients With Advanced Gastrointestinal Cancers: Safety, Pharmacokinetics, Pharmacodynamics, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. npcf.us [npcf.us]
- 11. Phospho-Chk2 (Thr68) Antibody | Affinity Biosciences [affbiotech.com]
- 12. Role of Hsp-70 in triptolide-mediated cell death of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triptolide induces the expression of miR-142-3p: a negative regulator of heat shock protein 70 and pancreatic cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 17. origene.com [origene.com]
- 18. biocompare.com [biocompare.com]
- 19. Frontiers | A Bibliometric Analysis of Triptolide and the Recent Advances in Treating Non–Small Cell Lung Cancer [frontiersin.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. A Bibliometric Analysis of Triptolide and the Recent Advances in Treating Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Triptolide enhances the sensitivity of pancreatic cancer PANC-1 cells to gemcitabine by inhibiting TLR4/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Combination treatment with triptolide and hydroxycamptothecin synergistically enhances apoptosis in A549 lung adenocarcinoma cells through PP2A-regulated ERK, p38 MAPKs and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 27. Phospho-CHK2 (Thr68) Polyclonal Antibody (PA5-78361) [thermofisher.com]
- 28. Phospho-CHEK2 (Thr68) antibody (29012-1-AP) | Proteintech [ptglab.com]
- 29. Triptolide, an inhibitor of the human heat shock response that enhances stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. aacrjournals.org [aacrjournals.org]
- 32. The Anti-Tumor Mechanism and Target of Triptolide Based on Network Pharmacology and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Triptolide and Celastrol: Efficacy, Toxicity, and Mechanistic Insights
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of triptolide and celastrol, two potent bioactive compounds derived from the traditional Chinese medicine Tripterygium wilfordii Hook F (Thunder God Vine). By summarizing key experimental data, detailing methodologies, and visualizing relevant biological pathways, this document aims to facilitate a deeper understanding of their therapeutic potential and associated challenges.
Triptolide and celastrol, despite originating from the same plant, exhibit distinct molecular mechanisms that underpin their shared anti-inflammatory, immunosuppressive, and anti-cancer properties. While both compounds have shown significant promise in preclinical studies, their clinical translation has been hampered by a narrow therapeutic window and concerns regarding toxicity. This guide synthesizes available in vivo data to offer a comparative perspective on their performance.
Quantitative Data Summary
The following tables provide a structured overview of the in vivo efficacy and toxicity of triptolide and celastrol across various preclinical models.
Table 1: Comparative In Vivo Efficacy
| Disease Model | Animal Model | Compound | Dosage | Administration Route | Key Outcomes | Reference |
| Non-Small Cell Lung Cancer (Xenograft) | Nude Mice (H1299 cells) | Triptolide | 0.25 mg/kg/day | Intraperitoneal | Tumor growth inhibition rate: ~25% | |
| Celastrol | 1.0 mg/kg/day | Intraperitoneal | Tumor growth inhibition rate: ~30% | |||
| Triptolide + Celastrol | 0.25 mg/kg + 1.0 mg/kg | Intraperitoneal | Tumor growth inhibition rate: 49.8% (synergistic effect) | |||
| Non-Small Cell Lung Cancer (Xenograft) | Nude Mice (H157 cells) | Triptolide | 0.25 mg/kg/day | Intraperitoneal | Tumor growth inhibition rate: ~35% | |
| Celastrol | 1.0 mg/kg/day | Intraperitoneal | Tumor growth inhibition rate: ~40% | |||
| Triptolide + Celastrol | 0.25 mg/kg + 1.0 mg/kg | Intraperitoneal | Tumor growth inhibition rate: 62.3% (synergistic effect) | |||
| Rheumatoid Arthritis (Collagen-Induced) | Male SD Rats | Triptolide | 30 μg/kg (s.c.) for 32 days | Subcutaneous | Downregulation of RANKL-mediated ERK/AKT signaling | |
| Rheumatoid Arthritis (Adjuvant-Induced) | C57BL/6 Mice | Celastrol | 0.5 mg/kg | Not Specified | Not Specified | |
| Alzheimer's Disease (Aβ₁₋₄₀ injection) | Rats | Triptolide | Not Specified | Intraperitoneal | Attenuated degeneration of dendritic spines in hippocampal neurons | |
| Alzheimer's Disease (Aβ₂₅₋₃₅ microinjection) | Rats | Celastrol | Not Specified | Intraperitoneal | Improved learning and memory deficits | |
| Traumatic Brain Injury | Not Specified | Triptolide | Not Specified | Not Specified | Improved neurological deficits, attenuated contusion volume, edema, and apoptosis | |
| Traumatic Brain Injury | Not Specified | Celastrol | Not Specified | Not Specified | Improved neurobehavioral functions and protected neurons |
Table 2: Comparative Toxicity Profile
| Compound | Toxicity Profile | In Vivo Model | Effects and Mechanisms | Reference |
| Triptolide | Hepatotoxicity | Wistar Rats | Causes necrosis of hepatocytes with inflammatory cell infiltration, alters hepatic redox status. | |
| Cardiotoxicity | Not Specified | Induces oxidative stress, mitochondrial dysfunction, and apoptosis in cardiomyocytes. | ||
| Reproductive Toxicity | Not Specified | A well-known safety concern for triptolide. | ||
| Celastrol | Systemic Toxicity | Not Specified | High systemic toxicity, including hepatotoxicity, cardiotoxicity, and hematopoietic system toxicity, limits clinical application. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vivo Xenograft Tumor Model for Synergistic Anticancer Effects
-
Cell Lines and Culture: Human non-small cell lung cancer cell lines H1299 and H157 were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) were used for the xenograft model.
-
Tumor Implantation: 5 x 10⁶ cells were suspended in PBS and injected subcutaneously into the right flank of each mouse.
-
Treatment Regimen: When tumors reached a volume of 50-100 mm³, mice were randomly assigned to four groups: vehicle control, triptolide alone (0.25 mg/kg/day), celastrol alone (1.0 mg/kg/day), and the combination of triptolide and celastrol. Treatments were administered via intraperitoneal injection.
-
Data Collection: Tumor volumes were measured every two days using a caliper and calculated using the formula: (length × width²)/2. Mouse body weight was also monitored as an indicator of toxicity.
-
Endpoint: After a predefined treatment period, mice were euthanized, and the tumors were excised and weighed.
Signaling Pathways and Mechanisms of Action
Triptolide and celastrol exert their effects through distinct molecular pathways. The following diagrams illustrate their primary mechanisms of action.
Wilforol A Target Validation: A Comparative Guide to siRNA-Mediated Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the molecular targets of Wilforol A, with a specific focus on the use of small interfering RNA (siRNA). This compound, a diterpenoid epoxide, is a derivative of Triptolide, a natural product known for its potent anti-inflammatory and anti-cancer properties. While the precise molecular targets of this compound are still under investigation, its structural similarity to Triptolide suggests potential interaction with key cellular pathways, including the NF-κB signaling cascade and heat shock proteins.
This document outlines experimental workflows and data interpretation for validating these potential targets using siRNA, and compares this approach with alternative validation methods. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key signaling pathways and experimental procedures.
Putative Molecular Targets of this compound
Based on the known mechanisms of its parent compound, Triptolide, the primary putative targets for this compound include:
-
NF-κB Signaling Pathway: A central regulator of inflammation and cell survival. Triptolide has been shown to inhibit this pathway by targeting components such as IκB kinase (IKK).
-
Heat Shock Proteins (HSPs): Molecular chaperones like HSP90 and HSP70 are crucial for the stability and function of numerous client proteins involved in cancer cell proliferation and survival.[1] Triptolide and its analogs have been reported to modulate HSPs.
Target Validation Using siRNA: A Comparative Overview
siRNA technology offers a highly specific method for transiently silencing gene expression, making it an invaluable tool for target validation. By knocking down a putative target gene, researchers can observe the phenotypic consequences and determine if they mimic the effects of the compound .
Comparison of Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| siRNA | Sequence-specific mRNA degradation leading to transient gene silencing. | High specificity, relatively low cost, rapid results, applicable to a wide range of targets. | Transient effect, potential for off-target effects, delivery can be challenging in some cell types. |
| CRISPR/Cas9 | Permanent gene knockout or modification at the genomic level. | Permanent and complete loss of function, high efficiency. | Potential for off-target mutations, more technically demanding, may induce compensatory mechanisms. |
| Small Molecule Inhibitors | Chemical compounds that directly bind to and inhibit the activity of a target protein. | Can be used in vivo, potential for therapeutic development. | Can have off-target effects, specificity needs to be thoroughly validated, may not be available for all targets. |
| Antibody-based Neutralization | Antibodies that bind to and block the function of a target protein. | High specificity, can be used to target extracellular or cell surface proteins. | Limited to secreted or membrane-bound proteins, can be expensive, potential for immunogenicity. |
Experimental Workflow for siRNA-Mediated Target Validation
The following diagram outlines a typical workflow for validating a putative target of this compound using siRNA.
Caption: siRNA target validation workflow.
NF-κB Signaling Pathway
The canonical NF-κB pathway is a key inflammatory signaling cascade that is a likely target of this compound. The diagram below illustrates the key components of this pathway.
Caption: Canonical NF-kB signaling pathway.
Quantitative Data Summary
The following tables present hypothetical data from experiments designed to validate RELA (a subunit of NF-κB) and HSP90AA1 (a major HSP90 isoform) as targets of this compound.
Table 1: Effect of RELA siRNA and this compound on NF-κB Reporter Activity
| Treatment | Target Gene | NF-κB Reporter Activity (Fold Change) | Cell Viability (%) |
| Vehicle Control | - | 1.00 ± 0.12 | 100 ± 5.2 |
| TNF-α (10 ng/mL) | - | 8.5 ± 0.75 | 98 ± 4.5 |
| TNF-α + this compound (100 nM) | RELA | 2.1 ± 0.25 | 75 ± 6.1 |
| TNF-α + Scrambled siRNA | - | 8.2 ± 0.68 | 95 ± 5.0 |
| TNF-α + RELA siRNA | RELA | 1.5 ± 0.18 | 92 ± 4.8 |
Table 2: Effect of HSP90AA1 siRNA and this compound on Client Protein Levels and Apoptosis
| Treatment | Target Gene | HSP90AA1 Protein Level (%) | Client Protein (Akt) Level (%) | Apoptosis (% of Cells) |
| Vehicle Control | - | 100 ± 8.5 | 100 ± 7.2 | 5 ± 1.2 |
| This compound (100 nM) | HSP90AA1 | 95 ± 7.8 | 45 ± 5.5 | 35 ± 4.1 |
| Scrambled siRNA | - | 98 ± 9.1 | 97 ± 8.0 | 6 ± 1.5 |
| HSP90AA1 siRNA | HSP90AA1 | 20 ± 4.2 | 38 ± 4.9 | 40 ± 5.3 |
Experimental Protocols
Protocol 1: siRNA Transfection and NF-κB Reporter Assay
-
Cell Culture: Seed HEK293T cells stably expressing an NF-κB luciferase reporter construct in a 96-well plate at a density of 1 x 10^4 cells/well.
-
siRNA Transfection:
-
Prepare siRNA complexes by mixing 10 pmol of either RELA siRNA or a scrambled negative control siRNA with a suitable transfection reagent in serum-free medium.
-
Incubate for 20 minutes at room temperature.
-
Add the siRNA complexes to the cells and incubate for 48 hours.
-
-
This compound Treatment:
-
After 48 hours of transfection, treat the cells with this compound (100 nM) or vehicle control for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Normalize luciferase activity to total protein concentration.
-
-
Cell Viability Assay: Perform a parallel MTT or similar assay to assess cell viability.
Protocol 2: Western Blot Analysis of HSP90 and Client Proteins
-
Cell Culture and Transfection: Culture a relevant cancer cell line (e.g., MCF-7) and transfect with HSP90AA1 siRNA or scrambled control siRNA as described in Protocol 1.
-
This compound Treatment: After 48 hours of transfection, treat the cells with this compound (100 nM) or vehicle for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against HSP90AA1, a client protein (e.g., Akt), and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Protocol 3: Apoptosis Assay
-
Cell Treatment: Treat cells as described in Protocol 2.
-
Apoptosis Detection:
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
-
Conclusion
The use of siRNA provides a powerful and specific approach to validate the molecular targets of this compound. By comparing the cellular effects of this compound treatment with those of siRNA-mediated knockdown of putative targets like components of the NF-κB pathway and heat shock proteins, researchers can gain crucial insights into its mechanism of action. This guide provides a framework for designing and executing such validation studies, facilitating the advancement of this compound in the drug development pipeline.
References
Triptolide: A Comparative Analysis of Published Findings on its Anti-Cancer and Anti-Inflammatory Effects
A critical examination of the reproducibility of in vitro studies on triptolide, a potent natural compound, reveals consistent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. While the specific half-maximal inhibitory concentrations (IC50) and apoptosis rates vary depending on the cell type and experimental conditions, the overall trends in its biological activity are largely consistent in the scientific literature. This guide provides a comparative summary of key quantitative data, detailed experimental protocols from published studies, and visualizations of the primary signaling pathways implicated in triptolide's mechanism of action.
Triptolide, a diterpenoid triepoxide isolated from the "Thunder God Vine" (Tripterygium wilfordii), has garnered significant interest for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2][3] Its therapeutic potential, however, is shadowed by concerns about its toxicity.[1][4] This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview of published findings on triptolide, focusing on the reproducibility of its effects and the experimental methodologies used to assess them.
Comparative Anti-Proliferative Activity of Triptolide
The anti-proliferative activity of triptolide has been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a common measure of a compound's potency, is a key metric for comparison. The following table summarizes IC50 values reported in various studies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental protocols, such as cell seeding density, treatment duration, and the specific viability assay used.[5]
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration (hours) | Assay | Reference |
| Leukemia | |||||
| MV-4-11 | Acute Myeloid Leukemia | <15 | 48 | Cellular Cytotoxicity Assay | [6] |
| THP-1 | Acute Myeloid Leukemia | <15 | 48 | Cellular Cytotoxicity Assay | [6] |
| Pancreatic Cancer | |||||
| Capan-1 | Adenocarcinoma | 10 | - | - | [7] |
| Capan-2 | Adenocarcinoma | 20 | - | - | [7] |
| Breast Cancer | |||||
| MCF-7 | Breast Adenocarcinoma | Varies (dose-dependent) | 24, 48, 72 | PrestoBlue | [8] |
| MDA-MB-231 | Breast Adenocarcinoma | Varies (dose-dependent) | - | - | [8] |
| Cholangiocarcinoma | |||||
| HuCCT1 | Cholangiocarcinoma | 12.6 ± 0.6 | 48 | - | [9] |
| QBC939 | Cholangiocarcinoma | 20.5 ± 4.2 | 48 | - | [9] |
| FRH0201 | Cholangiocarcinoma | 18.5 ± 0.7 | 48 | - | [9] |
| Lung Cancer | |||||
| A549 | Non-small cell lung cancer | - | - | - | [10] |
| NCI-H1299 | Non-small cell lung cancer | - | - | - | [10] |
| Neuroblastoma | |||||
| BE(2)-C | Neuroblastoma | - | - | CCK-8 | [11] |
| Glioblastoma | |||||
| U87, U251, SHG44 | Glioma | Varies (30-1000 nM) | 12, 24, 48 | CCK-8 | [12] |
| Hepatocellular Carcinoma | |||||
| HepaRG | Hepatocellular Carcinoma | Varies (100-400 nM) | 24, 48, 72 | MTT | [13] |
Induction of Apoptosis by Triptolide
A key mechanism of triptolide's anti-cancer activity is the induction of apoptosis, or programmed cell death. The extent of apoptosis is often quantified by flow cytometry using Annexin V and propidium iodide (PI) staining. The table below presents a comparison of apoptosis rates in different cancer cell lines following triptolide treatment.
| Cell Line | Cancer Type | Triptolide Concentration (nM) | Treatment Duration (hours) | Apoptosis Rate (%) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | 5, 10, 20, 50 | 48 | 4.44, 7.56, 54.70, 98.07 | [6] |
| THP-1 | Acute Myeloid Leukemia | 5, 10, 20, 50 | 48 | 2.37, 7.52, 43.02, 79.38 | [6] |
| SW1990 | Pancreatic Cancer | 40 ng/mL | 24 | Increased apoptotic cells | [14] |
| HepaRG | Hepatocellular Carcinoma | 100, 200, 400 | 24 | Early: 3.20 to 16.77; Late: 1.97 to 22.40 | [13][15] |
| U87, U251, SHG44 | Glioma | 30-1000 | 24 | Concentration-dependent increase | [12] |
Key Signaling Pathways Modulated by Triptolide
Triptolide exerts its pleiotropic effects by modulating a multitude of signaling pathways that are often dysregulated in cancer and inflammatory diseases. The most consistently reported targets include the NF-κB, MAPK, and Wnt/β-catenin pathways.
Caption: Triptolide's multifaceted mechanism of action involves the modulation of several key signaling pathways.
Experimental Protocols
To facilitate the replication and verification of published findings, this section provides detailed methodologies for key experiments commonly used to assess the effects of triptolide.
Cell Viability Assay (MTT Assay)
This protocol is based on the methodology described for assessing the effect of triptolide on HepaRG cells.[13]
-
Cell Seeding: Plate HepaRG cells in 96-well plates at a density of 5.0 × 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of triptolide (e.g., 0, 100, 200, and 400 nM) for 24, 48, and 72 hours. A control group should receive the vehicle (e.g., 0.1% DMSO) instead of triptolide.
-
MTT Incubation: After the treatment period, replace the culture medium with a fresh medium containing MTT solution (0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is adapted from the methodology used to evaluate triptolide-induced apoptosis in glioma and HepaRG cells.[12][13]
-
Cell Seeding and Treatment: Seed 2.5 × 10⁵ cells per well in 6-well plates and treat with the desired concentrations of triptolide for 24 hours.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1× binding buffer.
-
Staining: Transfer 10⁵ cells to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caption: A typical experimental workflow for assessing apoptosis using Annexin V/PI staining and flow cytometry.
Concluding Remarks
The published literature provides a consistent picture of triptolide as a potent inhibitor of cancer cell proliferation and an inducer of apoptosis. While the absolute values of IC50 and apoptosis rates show some variability, which can be attributed to different cell lines and experimental conditions, the overall biological effects are reproducible. The primary signaling pathways affected by triptolide, particularly NF-κB, are consistently implicated in its mechanism of action. For researchers and drug developers, the provided data and protocols offer a valuable resource for designing and interpreting future studies on triptolide and its derivatives, with a clear understanding of the established findings and the methodologies used to generate them. Further research focusing on standardized protocols would be beneficial to enhance the direct comparability of results across different laboratories.
References
- 1. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 2. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptolide | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Bibliometric Analysis of Triptolide and the Recent Advances in Treating Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triptolide inhibits cell proliferation and tumorigenicity of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triptolide Induces Glioma Cell Autophagy and Apoptosis via Upregulating the ROS/JNK and Downregulating the Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line [frontiersin.org]
- 14. Apoptosis of human pancreatic cancer cells induced by Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Celastrol's Potency Against Known Inhibitors
This guide provides a detailed comparison of the biochemical and cellular potency of Celastrol against other well-established inhibitors targeting key signaling pathways implicated in various diseases. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Celastrol's efficacy.
Celastrol, a quinone methide triterpenoid extracted from the Thunder God Vine (Tripterygium wilfordii), has garnered significant attention for its potent anti-inflammatory, anti-cancer, and anti-obesity properties.[1][2] Its therapeutic effects are attributed to its ability to modulate multiple critical cellular signaling pathways, including the NF-κB, JAK/STAT, and heat shock protein (HSP) response pathways.[1][3] This document benchmarks Celastrol's inhibitory activity against that of known inhibitors for three of its key targets: IκB kinase (IKK), Signal Transducer and Activator of Transcription 3 (STAT3), and Heat Shock Protein 90 (HSP90).
Data Presentation: Potency Comparison
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Celastrol and other known inhibitors against their respective targets. A lower IC50 value indicates greater potency.[4]
Table 1: IKKβ Inhibition
| Compound | Target | IC50 | Cell Line/Assay Conditions |
| Celastrol | IKKβ | ~2.5 µM | In vitro kinase assay |
| BMS-345541 | IKKβ | 0.3 µM | Cell-free assay[5][6] |
| TPCA-1 | IKKβ | 17.9 nM | Cell-free assay[6] |
| IKK-16 | IKKβ (IKK2) | 40 nM | Cell-free assay[6][7] |
Table 2: STAT3 Inhibition
| Compound | Target | IC50 | Cell Line/Assay Conditions |
| Celastrol | STAT3 | 1-5 µM | Various cancer cell lines |
| Stattic | STAT3 | 5.1 µM | In vitro binding assay |
| S3I-201 | STAT3 | 8.6 µM | In vitro binding assay |
| Cryptotanshinone | STAT3 | 4.6 µM | In vitro binding assay |
Table 3: HSP90 Inhibition
| Compound | Target | IC50 | Cell Line/Assay Conditions |
| Celastrol | HSP90 | ~2.5 µM | U937 cells |
| 17-AAG (Tanespimycin) | HSP90α | 21 nM | GTL-16 cells (ERK/AKT phosphorylation)[8] |
| NVP-AUY922 | HSP90 | 13 nM | SKBr3 cells |
| NVP-HSP990 | HSP90α | 0.6 nM | Cell-free binding assay[8] |
| EC154 | HSP90 | Effective at doses 10-fold lower than 17-AAG[9] | CCRCC cells[9] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by Celastrol and the points of intervention for the compared inhibitors.
References
- 1. Celastrol and its Role in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application [frontiersin.org]
- 3. The anti-cancer mechanism of Celastrol by targeting JAK2/STAT3 signaling pathway in gastric and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation [jscimedcentral.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Comparative analysis of novel and conventional Hsp90 inhibitors on HIF activity and angiogenic potential in clear cell renal cell carcinoma: implications for clinical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling of Wilforol A: A Guide for Laboratory Professionals
Disclaimer: The specific compound "Wilforol A" is not readily identified in publicly available safety and chemical databases. However, the name bears a strong resemblance to other highly toxic compounds isolated from the Tripterygium wilfordii plant, such as Triptolide and Wilforlide A. Due to the potential for high toxicity, including fatality if swallowed or inhaled and suspected reproductive hazards, it is imperative to handle "this compound" with the utmost caution, assuming a high hazard level similar to that of Triptolide. This guide is based on the safety protocols for handling highly potent and toxic compounds.
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling potent compounds like those derived from Tripterygium wilfordii. The following provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved full-face respirator with P100 (or equivalent) cartridges or a powered air-purifying respirator (PAPR). | Protects against inhalation of fine particles, which can be fatal. A full-face respirator also provides eye protection. |
| Hand Protection | Double gloving with nitrile or neoprene gloves. The outer glove should be chemical-resistant. | Prevents skin absorption. Double gloving provides an additional barrier in case the outer glove is compromised. |
| Body Protection | Disposable, chemical-resistant coveralls with a hood. | Protects against skin contact from spills or aerosols. |
| Eye Protection | Chemical splash goggles and a face shield.[1] | Provides primary and secondary protection against splashes and airborne particles. |
| Foot Protection | Chemical-resistant, steel-toed boots with disposable shoe covers. | Protects feet from spills and provides physical protection. Shoe covers prevent the tracking of contaminants out of the lab. |
Operational Plan for Handling this compound
A designated and controlled area is crucial for the safe handling of highly potent compounds.
Experimental Workflow for Handling Potent Compounds ```dot digraph "Experimental Workflow for Handling Potent Compounds" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_Prep" { label="Preparation"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Don_PPE" [label="Don Full PPE"]; "Prepare_Work_Area" [label="Prepare Containment\n(e.g., Fume Hood)"]; "Weigh_Compound" [label="Weigh Compound in\nContainment Ventilated\nBalance Enclosure"]; }
subgraph "cluster_Exp" { label="Experimentation"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Solubilize" [label="Solubilize Compound"]; "Perform_Experiment" [label="Perform Experiment\nin Containment"]; }
subgraph "cluster_Cleanup" { label="Cleanup and Disposal"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Decontaminate_Surfaces" [label="Decontaminate Surfaces\nand Equipment"]; "Segregate_Waste" [label="Segregate and Label\nHazardous Waste"]; "Doff_PPE" [label="Doff PPE Correctly"]; "Dispose_Waste" [label="Dispose of Waste via\nEH&S Protocols"]; }
"Don_PPE" -> "Prepare_Work_Area" [label="Proceed"]; "Prepare_Work_Area" -> "Weigh_Compound" [label="Proceed"]; "Weigh_Compound" -> "Solubilize" [label="Proceed"]; "Solubilize" -> "Perform_Experiment" [label="Proceed"]; "Perform_Experiment" -> "Decontaminate_Surfaces" [label="Experiment\nComplete"]; "Decontaminate_Surfaces" -> "Segregate_Waste" [label="Proceed"]; "Segregate_Waste" -> "Doff_PPE" [label="Proceed"]; "Doff_PPE" -> "Dispose_Waste" [label="Proceed"]; }
Caption: A logical flow diagram for the proper segregation and disposal of hazardous waste generated from handling potent compounds.
Disposal Procedures:
-
Waste Segregation: All waste contaminated with this compound, including PPE, disposable labware, and cleaning materials, must be segregated as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a labeled, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams.
-
Sharps: Any contaminated sharps must be placed in a designated, puncture-resistant sharps container.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department. Follow all local, state, and federal regulations for hazardous waste disposal.
By implementing these stringent safety measures, researchers can minimize the risks associated with handling potentially highly toxic compounds like this compound, ensuring a safe laboratory environment. Always consult your institution's safety officer and the compound's specific Safety Data Sheet (SDS), if available, before beginning any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
